Product packaging for Quinoclamine(Cat. No.:CAS No. 2797-51-5)

Quinoclamine

Cat. No.: B1680399
CAS No.: 2797-51-5
M. Wt: 207.61 g/mol
InChI Key: OBLNWSCLAYSJJR-UHFFFAOYSA-N
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Description

Quinoclamin is a member of 1,4-naphthoquinones.
2-Amino-3-chloro-1,4-naphthoquinone has been reported in Shewanella oneidensis with data available.
has antineoplastic activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO2 B1680399 Quinoclamine CAS No. 2797-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloronaphthalene-1,4-dione
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InChI

InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OBLNWSCLAYSJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID1041390
Record name 2-Amino-3-chloro-1,4-naphthoquinone
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Molecular Weight

207.61 g/mol
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CAS No.

2797-51-5
Record name Quinoclamine
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Record name Quinoclamine [ISO]
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Foundational & Exploratory

Quinoclamine's Mechanism of Action in Liverworts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoclamine is a potent herbicidal agent demonstrating significant efficacy in the control of liverworts (Marchantia polymorpha), a persistent issue in nursery and greenhouse environments. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in liverworts, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The primary mode of action is the disruption of photosynthesis at Photosystem I (PSI), leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This document synthesizes findings from key research to offer a comprehensive resource for professionals in plant science and herbicide development.

Core Mechanism of Action: Photosystem I Inhibition

This compound functions as a potent inhibitor of photosynthesis in liverworts. Its chemical structure allows it to intercept electrons from the iron-sulfur clusters within Photosystem I (PSI) of the photosynthetic electron transport chain.[1] This action is analogous to that of bipyridinium herbicides such as paraquat and diquat.[1]

The diversion of electrons to this compound initiates a cascade of events that leads to the formation of highly reactive oxygen species (ROS). The reduced this compound molecule rapidly autooxidizes in the presence of molecular oxygen, generating a superoxide radical (O₂⁻). This superoxide radical is then converted to hydrogen peroxide (H₂O₂) and subsequently to the highly damaging hydroxyl radical (•OH). These ROS molecules induce widespread cellular damage through lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by this compound in liverwort cells.

Quinoclamine_Signaling_Pathway cluster_chloroplast Chloroplast Thylakoid Membrane cluster_cellular_damage Cellular Damage PSI Photosystem I (PSI) e e- PSI->e Light Energy This compound This compound e->this compound Electron Interception O2 O₂ This compound->O2 Electron Transfer Superoxide O₂⁻ (Superoxide) O2->Superoxide H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Lipid_Peroxidation Lipid Peroxidation OH_radical->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

This compound-induced ROS cascade and cellular damage.

Quantitative Data Summary

The efficacy of this compound is dependent on the dosage and the specific tissue of the liverwort. The following tables summarize key quantitative data from relevant studies.

Table 1: Dose-Response of Marchantia polymorpha Tissues to this compound
Liverwort TissueI₅₀ (kg ai/ha)Reference
Juvenile Thalli1.27[1]
Antheridial Receptacles1.60[1]
Archegonial Receptacles> 10.45[1]

I₅₀ represents the dose required to control 50% of the population.

Table 2: Absorption of ¹⁴C-Quinoclamine in Marchantia polymorpha
Liverwort TissueAbsorption (% of applied)Time Post-Application (hours)Reference
Thalli~70%9[2]
Archegonial ReceptaclesLess than thalli and antheridial receptaclesNot Specified[1]
Table 3: Phytotoxicity and Environmental Fate
ParameterValueConditionsReference
Minimal Phytotoxic Concentration4 - 6 mg/LHydroponically grown liverwort[3]
Unadsorbed in Pine Bark Substrate0.64%After 72 hours[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in liverworts.

¹⁴C-Quinoclamine Absorption and Translocation

This protocol outlines the procedure for quantifying the absorption and movement of this compound within liverwort tissues.

Objective: To determine the rate and extent of this compound absorption and translocation in different tissues of Marchantia polymorpha.

Materials:

  • ¹⁴C-radiolabeled this compound

  • Non-radiolabeled this compound formulation

  • Marchantia polymorpha cultures (with thalli, antheridial, and archegonial receptacles)

  • Micropipette

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter

  • Methanol-water solution (50:50 v/v)

Procedure:

  • Prepare a treatment solution of this compound containing a known concentration of ¹⁴C-Quinoclamine.

  • Apply a precise volume of the treatment solution to the surface of the target liverwort tissue (thallus, antheridial receptacle, or archegonial receptacle).

  • At designated time points (e.g., 1, 3, 6, 9, 24 hours) post-application, harvest the treated tissue.

  • To remove unabsorbed this compound, rinse the harvested tissue by vortexing for 30 seconds in a scintillation vial containing 1 mL of the methanol-water solution.

  • Remove the tissue from the vial and process for translocation analysis (e.g., by sectioning and autoradiography) or for total absorption measurement.

  • To the rinse solution in the vial, add an appropriate volume of scintillation cocktail.

  • Quantify the radioactivity in the rinse solution using a Liquid Scintillation Counter. This represents the amount of unabsorbed this compound.

  • The amount of absorbed this compound is calculated by subtracting the unabsorbed amount from the total amount applied.

Absorption_Translocation_Workflow start Start prep_solution Prepare ¹⁴C-Quinoclamine Solution start->prep_solution apply_solution Apply Solution to Liverwort Tissue prep_solution->apply_solution incubate Incubate for Designated Time apply_solution->incubate harvest Harvest Treated Tissue incubate->harvest wash Wash to Remove Unabsorbed Herbicide harvest->wash separate Separate Tissue and Wash Solution wash->separate quantify_unabsorbed Quantify Radioactivity in Wash (Unabsorbed) separate->quantify_unabsorbed analyze_translocation Analyze Translocation (Optional) separate->analyze_translocation quantify_absorbed Calculate Absorbed Radioactivity quantify_unabsorbed->quantify_absorbed end End quantify_absorbed->end analyze_translocation->end

Workflow for ¹⁴C-Quinoclamine absorption experiment.
Scanning Electron Microscopy (SEM) of Liverwort Tissues

This protocol details the preparation of liverwort tissues for high-resolution imaging of surface morphology.

Objective: To visualize and compare the surface ultrastructure, particularly the pore size and distribution, of different liverwort tissues.

Materials:

  • Fresh liverwort tissues (thalli, antheridial, and archegonial receptacles)

  • Fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer)

  • Phosphate buffer

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Critical point dryer

  • SEM stubs

  • Double-sided carbon tape

  • Sputter coater with a noble metal target (e.g., gold or platinum)

  • Scanning Electron Microscope

Procedure:

  • Fixation: Excise small sections of the desired liverwort tissue and immediately immerse them in the fixative solution for at least 2 hours at 4°C.

  • Rinsing: Remove the fixative and rinse the samples several times with phosphate buffer.

  • Dehydration: Dehydrate the samples through a graded ethanol series, with 15-minute incubations at each concentration (30%, 50%, 70%, 90%). Perform the final dehydration steps in 100% ethanol twice for 30 minutes each.

  • Drying: Place the dehydrated samples in a critical point dryer to remove the ethanol without causing structural damage from surface tension.

  • Mounting: Carefully mount the dried samples onto SEM stubs using double-sided carbon tape.

  • Coating: Coat the mounted samples with a thin layer of gold or platinum using a sputter coater to make them conductive.

  • Imaging: Observe the coated samples in a Scanning Electron Microscope at an appropriate accelerating voltage (e.g., 10-15 kV).

SEM_Workflow start Start excise_tissue Excise Liverwort Tissue start->excise_tissue fixation Fixation (e.g., Glutaraldehyde) excise_tissue->fixation rinsing Rinse with Buffer fixation->rinsing dehydration Dehydration (Ethanol Series) rinsing->dehydration drying Critical Point Drying dehydration->drying mounting Mount on SEM Stub drying->mounting coating Sputter Coat (e.g., Gold) mounting->coating imaging SEM Imaging coating->imaging end End imaging->end

Workflow for SEM sample preparation of liverwort tissue.

Conclusion

This compound is an effective herbicide for liverwort control due to its specific mechanism of action targeting Photosystem I. The resulting production of reactive oxygen species leads to rapid cellular damage and death of the liverwort. The differential sensitivity observed in various liverwort tissues is primarily attributed to differences in herbicide absorption, which is correlated with surface pore morphology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in the field of bryophyte-specific herbicides. Understanding these core principles is crucial for optimizing the use of this compound and for the design of new, more effective herbicidal agents.

References

Quinoclamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Quinone Herbicide for Scientific and Research Applications

Introduction

Quinoclamine (CAS No. 2797-51-5) is a synthetic organic compound belonging to the naphthoquinone chemical class.[1][2] It is registered and used as a selective, post-emergence herbicide and algicide.[1][3] Its primary application is the control of mosses, liverworts, and algae in various settings, including ornamental horticulture and rice paddies.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, toxicological profile, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an orange, solid crystalline powder.[5] Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 2-amino-3-chloronaphthalene-1,4-dione [1]
CAS Number 2797-51-5 [2]
Molecular Formula C₁₀H₆ClNO₂ [1][5]
Molar Mass 207.61 g/mol [1][5]
Melting Point 198-200 °C [5]
Water Solubility Insoluble (0.02 g/L at 20 °C) [5][6]
Vapor Pressure 0.000608 mmHg at 25°C [5]

| XLogP3 | 2.1 |[7] |

Mechanism of Action

Primary Herbicidal Action: Photosynthesis Inhibition

This compound's primary mode of action as a herbicide is the inhibition of photosynthesis.[6] It functions by interrupting the photosynthetic electron transport chain within Photosystem II (PSII).[8][9]

Specifically, this compound acts as a plastoquinone (PQ) antagonist. It binds to the Qв binding site on the D1 protein of the PSII reaction center.[8][10] This binding action physically blocks the native plastoquinone from docking, thereby halting the flow of electrons from the primary quinone acceptor (Qᴀ) to Qв.[8][9] The interruption of the electron transport chain prevents the synthesis of ATP and NADPH, which are essential for carbon dioxide fixation and the production of nutrients required for plant survival.[8] The blockage also leads to oxidative stress and the generation of radical oxygen species, causing rapid cellular damage, which manifests as chlorosis and necrosis.[8]

Other Cellular Effects: NF-κB Pathway Inhibition

Beyond its herbicidal properties, this compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] It has been shown to inhibit NF-κB activity in HepG2 cells with an IC₅₀ of 1.7 μM.[11] The mechanism of this inhibition involves preventing the phosphorylation of IκB-α (inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[11] This activity suggests potential applications in research areas beyond plant science, such as inflammation and cell cycle regulation.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb Inactive NF-κB Complex cluster_nucleus Nucleus node_stimulus node_stimulus node_receptor node_receptor node_complex node_complex node_kinase node_kinase node_inhibitor node_inhibitor node_transcription_factor node_transcription_factor node_process node_process node_this compound node_this compound Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates Phosphorylation Phosphorylation IKK Complex->Phosphorylation IκB-α IκB-α IκB-α->Phosphorylation p65 p65 p50 p50 Nuclear Translocation Nuclear Translocation p65->Nuclear Translocation p50->Nuclear Translocation Degradation Degradation Phosphorylation->Degradation leads to Degradation->p65 Degradation->p50 Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates This compound This compound This compound->Phosphorylation Inhibits

This compound inhibits the NF-κB signaling pathway.

Herbicidal Efficacy and Crop Safety

This compound, often formulated as Mogeton 25WP, has demonstrated high efficacy against liverworts (Marchantia sp.), which are problematic weeds in container-grown ornamental plants.[4]

Table 2: Herbicidal Efficacy of this compound (Mogeton 25WP) against Liverworts

Application Rate Efficacy Level Reference
2 oz product/gallon Good to Excellent [4]
4 oz product/gallon Excellent [4]

| 8 oz product/gallon | Excellent |[4] |

While effective, this compound can cause phytotoxicity in certain ornamental species. Research conducted through the IR-4 Ornamental Horticulture Program evaluated its safety on a wide range of plants.

Table 3: Phytotoxicity of this compound on Selected Ornamental Plants (at 2 oz/gallon rate)

Plant Species Latin Name Phytotoxicity Reference
Abelia Abelia sp. No significant injury [4]
Barberry Berberis thunbergii Slight to moderate injury [4]
Columbine Aquilegia vulgaris Unsatisfactory (Severe) [4]
Japanese Painted Fern Athyrium nipponicum Unsatisfactory [4]
Lily Turf Liriope muscari Unsatisfactory [4]
Vervain Verbena sp. Unsatisfactory [4]
Serviceberry Amelanchier laevis Minor to moderate (recovered) [4]

| Pride-of-Rochester | Deutzia gracilis | Minor to moderate (recovered) |[4] |

Toxicology Summary

The toxicological profile of this compound has been evaluated by several regulatory bodies. The primary adverse effects observed in animal studies include decreased body weight gain and epithelial hyperplasia of the urinary tract.[12][13] It is not considered to have reproductive, developmental, or genotoxic effects relevant to human health.[12][13]

Table 4: Toxicological Data for this compound

Parameter Value Species Route Reference(s)
Acute Oral LD₅₀ 1360 mg/kg Rat Oral [6]
Acute Dermal LD₅₀ > 5000 mg/kg Rat Dermal [6]
NOAEL 0.21 mg/kg bw/day Rat Oral (2-year study) [12][13]
ADI 0.0021 mg/kg bw/day Human - [12][13]
ARfD 0.05 mg/kg bw Human - [1]
AOEL 0.03 mg/kg bw/day Human - [1]

NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose; AOEL: Acceptable Operator Exposure Level.

Environmental Fate and Ecotoxicity

This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][14] It is not readily biodegradable.[14] Known environmental transformation products include HN, 1,4-Dihydroxynaphthalene, AHN, NQ, and AN.[1] Due to its environmental risk profile, its use has been discontinued in the European Union and Switzerland.[6]

Experimental Protocols

Protocol 1: Evaluation of Herbicidal Efficacy and Phytotoxicity

This protocol is a generalized methodology based on practices for evaluating herbicide performance in a greenhouse or nursery setting.[4]

Objective: To assess the efficacy of this compound against a target weed (e.g., liverwort) and its phytotoxicity on a non-target crop.

Materials:

  • This compound formulation (e.g., Mogeton 25WP)

  • Potted non-target crop plants

  • Potted target weeds or weed-infested soil

  • Calibrated sprayer

  • Deionized water

  • Personal Protective Equipment (PPE)

  • Ruler and camera for documentation

Methodology:

  • Plant Propagation: Grow healthy, uniform crop plants and target weeds in containers to a specified growth stage.

  • Experimental Design: Arrange pots in a randomized complete block design with a minimum of 4-5 replicates per treatment group.

  • Treatment Groups:

    • Untreated Control (water spray)

    • This compound 1X rate (e.g., 2 oz/gallon)

    • This compound 2X rate (e.g., 4 oz/gallon)

    • This compound 4X rate (e.g., 8 oz/gallon)

  • Application: Apply treatments evenly over the top of the plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Maintain plants under standard greenhouse conditions (temperature, light, humidity). A second application can be made approximately 30 days after the first.[4]

  • Data Collection:

    • Efficacy: Visually assess the percentage of weed control at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks post-application).

    • Phytotoxicity: Visually assess crop injury at the same intervals using a 0 to 10 scale (0 = no injury, 10 = complete plant death).[4] Note symptoms such as chlorosis, necrosis, stunting, or distortion.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Efficacy_Workflow node_start node_start node_process node_process node_data node_data node_end node_end start Start propagate Propagate Test Plants (Crop & Weed) start->propagate design Randomized Block Design (min. 4 replicates) propagate->design prepare_tx Prepare Treatments (Control, 1X, 2X, 4X rates) design->prepare_tx apply_tx Apply Herbicide prepare_tx->apply_tx incubate Incubate under Greenhouse Conditions apply_tx->incubate collect_data Collect Data (Phytotoxicity & Efficacy Scores) incubate->collect_data Weeks 1, 2, 4, 8, 12 analyze Statistical Analysis (ANOVA) collect_data->analyze end End analyze->end

Workflow for herbicide efficacy and phytotoxicity testing.
Protocol 2: Analysis of this compound Residues by LC-MS/MS

This protocol outlines a generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in plant matrices.[2][6]

Objective: To extract and quantify this compound residues from a given sample matrix (e.g., crop tissue, soil).

Materials:

  • Homogenizer/blender

  • Centrifuge and 50 mL centrifuge tubes

  • LC-MS/MS system with an ESI source

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • Dispersive SPE (dSPE) cleanup sorbents (e.g., PSA, C18)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • This compound analytical standard

  • Internal standard (isotopically labeled, if available)

Methodology:

  • Sample Preparation: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water (for dry samples) and an internal standard.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Cleanup (dSPE):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and PSA (Primary Secondary Amine) sorbent.

    • Shake for 30 seconds and centrifuge for 5 minutes.

  • LC-MS/MS Analysis:

    • Take the final extract and dilute as necessary.

    • Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for this compound for quantification and confirmation.

  • Quantification: Calculate the concentration of this compound in the original sample by comparing its peak area to that of a matrix-matched calibration curve.

Analytical_Workflow node_start node_start node_process node_process node_analysis node_analysis node_end node_end start Start homogenize Homogenize Sample (e.g., plant tissue) start->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Dispersive SPE Cleanup (PSA/C18 + MgSO₄) centrifuge1->cleanup Supernatant centrifuge2 Centrifuge cleanup->centrifuge2 analyze LC-MS/MS Analysis (C18, ESI+, MRM) centrifuge2->analyze Final Extract quantify Quantify vs. Calibration Curve analyze->quantify end End quantify->end

Workflow for pesticide residue analysis using QuEChERS and LC-MS/MS.
Protocol 3: In Vitro NF-κB Nuclear Translocation Assay

This protocol describes an image-based method to quantify the inhibitory effect of this compound on NF-κB nuclear translocation.[11][15]

Objective: To determine the IC₅₀ of this compound for the inhibition of stimulus-induced NF-κB nuclear translocation.

Materials:

  • HeLa or other suitable cell line

  • Cell culture medium and supplements (FBS, L-Glutamine)

  • 96-well imaging plates

  • This compound stock solution (in DMSO)

  • NF-κB stimulus (e.g., TNF-α)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density of ~5,000 cells/well and incubate overnight.[11]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 50 µM) for 15-30 minutes. Include a vehicle control (DMSO).[11]

  • Stimulation: Add an NF-κB stimulus (e.g., TNF-α at 5 ng/mL) to all wells except the unstimulated control. Incubate for 30-60 minutes.

  • Fix and Permeabilize:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

  • Immunofluorescence Staining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with anti-p65 primary antibody.

    • Wash, then incubate with a fluorescently labeled secondary antibody.

    • Stain nuclei with DAPI.

  • Imaging: Acquire images of the DAPI (nuclear) and p65 channels using a high-content imaging system.

  • Image Analysis:

    • Use analysis software to identify the nuclear and cytoplasmic compartments for each cell.

    • Quantify the fluorescence intensity of p65 in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic p65 intensity as a measure of translocation.

  • Data Analysis: Plot the nuclear/cytoplasmic ratio against the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

References

Quinoclamine's Mode of Action on Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine, a naphthoquinone derivative, is recognized for its potent herbicidal and algicidal properties. Its efficacy is rooted in its ability to disrupt the fundamental process of photosynthesis, the cornerstone of plant and algal metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its inhibitory effects on the photosynthetic apparatus. The information presented herein is intended to support researchers, scientists, and professionals in the fields of agrochemical development, plant physiology, and ecotoxicology in understanding the precise mode of action of this compound. This document synthesizes available data on its interaction with Photosystem II (PSII), its impact on photosynthetic electron transport, and the consequent effects on key photosynthetic parameters.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound is the inhibition of photosynthetic electron transport within Photosystem II (PSII). PSII is a critical protein complex embedded in the thylakoid membranes of chloroplasts and cyanobacteria, responsible for water splitting and the initial steps of light-dependent electron transfer. This compound acts as a potent inhibitor of the electron flow at the acceptor side of PSII.

Binding to the D1 Protein

Numerous studies on herbicides with similar structures indicate that they act by binding to the D1 protein, a core subunit of the PSII reaction center.[1][2][3] This binding occurs at the QB-binding niche, a specific pocket on the D1 protein that normally accommodates plastoquinone (PQ), the mobile electron carrier. By competitively binding to this site, this compound displaces plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to QB.[1][3][4][5] This interruption of the electron transport chain effectively halts the linear flow of electrons, preventing the reduction of NADP+ to NADPH and the generation of a proton gradient for ATP synthesis.

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action on the photosynthetic electron transport chain.

Quinoclamine_Action_Pathway cluster_PSII Photosystem II cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- Cytb6f Cytochrome b6f QB_site->Cytb6f e- (as PQH2) PC Plastocyanin Cytb6f->PC e- PSI Photosystem I PC->PSI e- NADP_reductase FNR PSI->NADP_reductase e- NADPH NADPH NADP_reductase->NADPH Reduction Light Light Energy Light->P680 Excitation This compound This compound This compound->QB_site Competitive Binding Plastoquinone Plastoquinone (PQ) Plastoquinone->QB_site Binds to QB site Oxygen_Evolution_Workflow Start Start Calibrate Calibrate Oxygen Electrode Start->Calibrate Prepare Prepare Reaction Mixture (Buffer, Chloroplasts/Algae, Acceptor) Calibrate->Prepare Dark Measure Dark Respiration Prepare->Dark Illuminate Illuminate and Measure Uninhibited O2 Evolution Dark->Illuminate Add_Herbicide Add this compound Illuminate->Add_Herbicide Measure_Inhibited Measure Inhibited O2 Evolution Add_Herbicide->Measure_Inhibited Analyze Calculate % Inhibition and IC50 Measure_Inhibited->Analyze End End Analyze->End Chlorophyll_Fluorescence_Logic This compound This compound Block_ET Blocks Electron Transport from QA to QB This compound->Block_ET QA_Reduced QA remains reduced Block_ET->QA_Reduced Fluorescence_Increase Increased Chlorophyll Fluorescence Yield QA_Reduced->Fluorescence_Increase FvFm_Decrease Decrease in Fv/Fm Fluorescence_Increase->FvFm_Decrease PhiPSII_Decrease Decrease in ΦPSII Fluorescence_Increase->PhiPSII_Decrease

References

An In-Depth Technical Guide on the Algicidal Properties of Quinoclamine on Freshwater Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine, a quinone-based compound, has demonstrated significant potential as an algicide for the control of freshwater algae. Understanding its mode of action, efficacy against various algal species, and the underlying physiological and biochemical responses is crucial for its effective and safe application. This technical guide provides a comprehensive overview of the algicidal properties of this compound, with a focus on its effects on freshwater algae. It consolidates available data on its efficacy, details experimental protocols for its evaluation, and explores its mechanisms of action, including its impact on photosynthesis and the induction of oxidative stress.

Data Presentation: Efficacy of this compound Against Freshwater Algae

ParameterFreshwater Algae SpeciesTypical EndpointReference Method
Growth Inhibition Scenedesmus subspicatus, Chlorella vulgaris, Pseudokirchneriella subcapitata72-hour or 96-hour EC50 (Effective Concentration causing 50% inhibition)OECD Guideline 201[1][2][3][4][5]
Photosynthetic Efficiency VariousInhibition of Photosystem II (PSII) activity (e.g., measured by chlorophyll fluorescence)Pulse-Amplitude-Modulation (PAM) Fluorometry
Cell Viability VariousPercentage of viable cells after exposureFlow Cytometry with viability stains
Oxidative Stress VariousMeasurement of Reactive Oxygen Species (ROS) productionFluorescent probes (e.g., DCFH-DA)
Antioxidant Enzyme Activity VariousActivity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT)Spectrophotometric assays

Experimental Protocols

The following sections detail standardized and widely accepted methodologies for evaluating the algicidal properties of compounds like this compound.

Algal Growth Inhibition Test (Following OECD Guideline 201)[1][2][3][4][5]

This internationally recognized test assesses the toxicity of substances on the growth of freshwater algae.

1. Test Organisms:

  • Recommended species include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), Desmodesmus subspicatus, and Chlorella vulgaris.

  • Cultures should be in the exponential growth phase.

2. Culture Medium:

  • A defined nutrient medium, such as the OECD TG 201 medium, is used to support algal growth.

3. Test Conditions:

  • Temperature: 21-24°C.

  • Lighting: Continuous, uniform illumination.

  • pH: Maintained within a suitable range for the test species, typically between 6.0 and 9.0, with the pH change during the test not exceeding 1.5 units.[2]

  • Test Duration: Typically 72 hours.

4. Procedure:

  • A range of this compound concentrations are prepared in the culture medium.

  • A control group with no this compound is included.

  • Algal inoculum is added to each test flask to achieve a low initial cell density.

  • Flasks are incubated under controlled conditions.

  • Algal growth is measured at least every 24 hours using methods such as cell counts with a haemocytometer or spectrophotometric determination of turbidity.

5. Data Analysis:

  • The average specific growth rate is calculated for each concentration and the control.

  • The percentage inhibition of growth is determined for each concentration.

  • The ECx values (e.g., EC50) are calculated using a suitable statistical model.

Measurement of Photosynthetic Activity (Chlorophyll Fluorescence)

This technique provides a rapid and non-invasive assessment of the impact of a substance on the photosynthetic apparatus of algae.

1. Principle:

  • The fluorescence emitted by chlorophyll a is an indicator of the efficiency of Photosystem II (PSII).

  • Changes in fluorescence parameters can indicate stress and damage to the photosynthetic machinery.

2. Instrumentation:

  • A Pulse-Amplitude-Modulation (PAM) fluorometer is commonly used.

3. Key Parameters:

  • Fv/Fm (Maximum quantum yield of PSII): A measure of the potential efficiency of PSII. A decrease in this value indicates photoinhibitory damage.

  • Y(II) (Effective quantum yield of PSII): The actual proportion of light energy used for photochemistry under a given light condition.

  • NPQ (Non-Photochemical Quenching): Indicates the dissipation of excess light energy as heat, a photoprotective mechanism. An increase in NPQ can be a response to stress.

4. Procedure:

  • Algal cultures are exposed to different concentrations of this compound.

  • Samples are taken at various time points.

  • The samples are dark-adapted before measuring Fv/Fm.

  • Light-adapted measurements are taken to determine Y(II) and NPQ.

Assessment of Oxidative Stress

The production of Reactive Oxygen Species (ROS) is a common response of algae to chemical stressors.

1. Measurement of ROS Production:

  • Principle: Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used to detect intracellular ROS. DCFH-DA is non-fluorescent until it is oxidized by ROS within the cells.

  • Procedure:

    • Algal cells are exposed to this compound.

    • The cells are then incubated with DCFH-DA.

    • The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence indicates higher ROS levels.

2. Measurement of Antioxidant Enzyme Activity:

  • Principle: The activities of key antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT), are measured to assess the cell's response to oxidative stress.

  • Procedure:

    • Algal cells are harvested after exposure to this compound.

    • Cell extracts are prepared.

    • The activity of SOD and CAT is determined using specific spectrophotometric assays that measure the rate of substrate conversion.

Mandatory Visualization

Experimental Workflow for Algicidal Activity Assessment

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation algal_culture 1. Prepare Exponentially Growing Algal Culture setup_test 3. Set up Test Flasks with Varying Concentrations algal_culture->setup_test quinoclamine_prep 2. Prepare this compound Stock Solutions quinoclamine_prep->setup_test incubation 4. Incubate under Controlled Conditions (Light, Temp) setup_test->incubation growth_measurement 5a. Measure Growth (Cell Count/OD) incubation->growth_measurement photosynthesis_measurement 5b. Measure Photosynthetic Activity (PAM) incubation->photosynthesis_measurement ros_measurement 5c. Measure Oxidative Stress (ROS, Enzymes) incubation->ros_measurement ec50_calculation 6. Calculate EC50 and other endpoints growth_measurement->ec50_calculation mechanism_elucidation 7. Elucidate Mechanism of Action photosynthesis_measurement->mechanism_elucidation ros_measurement->mechanism_elucidation

Fig. 1: Workflow for assessing this compound's algicidal activity.
Proposed Signaling Pathway for this compound's Algicidal Action

As a quinone-based herbicide, this compound likely interferes with photosynthetic electron transport, leading to the generation of reactive oxygen species and subsequent cellular damage.

signaling_pathway This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits electron flow ETC Electron Transport Chain PSII->ETC Blocked ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) ETC->ROS Leads to generation of OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage GrowthInhibition Growth Inhibition & Cell Death CellDamage->GrowthInhibition

Fig. 2: Proposed mechanism of this compound-induced toxicity in algae.

Core Mechanisms of Action

While specific studies on this compound are limited, its action as a quinone herbicide suggests the following primary mechanisms:

Inhibition of Photosynthesis

Quinone herbicides are known to inhibit photosynthetic electron transport, primarily at Photosystem II (PSII). By binding to the D1 protein of the PSII reaction center, this compound likely displaces plastoquinone, a key electron carrier. This blockage of electron flow disrupts the entire photosynthetic process, leading to a rapid cessation of energy production and carbon fixation.

Induction of Oxidative Stress

The inhibition of the photosynthetic electron transport chain leads to an over-reduction of the early components of the chain. This results in the transfer of electrons to molecular oxygen, generating reactive oxygen species (ROS) such as the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂).[6]

These ROS are highly reactive and can cause significant damage to cellular components:

  • Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cell membranes, leading to a loss of membrane integrity and function.

  • Protein Damage: Oxidation of amino acid residues can lead to protein denaturation and loss of enzyme activity.

  • DNA Damage: ROS can cause breaks in DNA strands, leading to mutations and impaired cell division.

The accumulation of cellular damage ultimately results in growth inhibition and cell death. Freshwater algae possess antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase (CAT), to counteract ROS. However, the rapid and excessive production of ROS induced by compounds like this compound can overwhelm these defenses.

Conclusion

This compound exhibits potent algicidal properties against freshwater algae, primarily through the inhibition of photosynthesis and the subsequent induction of oxidative stress. The standardized experimental protocols outlined in this guide, particularly the OECD 201 guideline, provide a robust framework for quantifying its efficacy and understanding its environmental impact. Further research is warranted to determine specific EC50 values for a broader range of freshwater algal species and to fully elucidate the specific signaling pathways involved in its mode of action. This will enable a more comprehensive risk assessment and inform the development of effective and sustainable strategies for managing algal blooms in freshwater ecosystems.

References

In-Depth Technical Guide to Quinoclamine (CAS: 2797-51-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the dual-action capabilities of Quinoclamine as a potent NF-κB inhibitor and a Photosystem II inhibitor, offering insights into its potential therapeutic and herbicidal applications.

Chemical and Physical Properties

This compound, with the chemical name 2-amino-3-chloro-1,4-naphthoquinone, is a synthetic compound belonging to the naphthoquinone class. It is a yellow solid with limited solubility in water but is more soluble in organic solvents.[1]

PropertyValueReference
CAS Number 2797-51-5[1]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Appearance Yellow solid[1]
Solubility in Water Practically insoluble[1]
Synonyms 2-amino-3-chloro-1,4-naphthoquinone, ACN, Mogeton[1]

Biological Activity and Mechanisms of Action

This compound exhibits two distinct and significant biological activities: inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and inhibition of photosynthetic electron transport in Photosystem II (PSII).

Inhibition of the NF-κB Signaling Pathway

This compound has been identified as a novel and potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.

Mechanism of Action: this compound exerts its inhibitory effect on the canonical NF-κB pathway by preventing the phosphorylation of the inhibitory protein IκBα.[2] This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation by the proteasome. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. Furthermore, it has been observed that this compound suppresses the translocation of the p65 subunit of NF-κB to the nucleus.[2]

Quantitative Data:

  • IC₅₀ for NF-κB inhibition: 1.7 μM in HepG2 cells.[1]

Signaling Pathway Diagram:

NF_kappa_B_Inhibition_by_this compound cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA (κB sites) Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates This compound This compound This compound->IKK NFkB_nuc p65/p50 NFkB_nuc->DNA Binds to

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of Photosystem II

This compound is an effective herbicide and algaecide due to its ability to inhibit photosynthesis.

Mechanism of Action: The primary target of this compound in the photosynthetic apparatus is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. It acts by binding to the D1 protein of the PSII reaction center, specifically at the Q_B binding site. This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (Q_A) to PQ interrupts the photosynthetic electron transport chain. This disruption leads to a halt in ATP and NADPH production, ultimately causing oxidative stress and cell death in the target plant or algae.

Quantitative Data: While a specific IC₅₀ value for this compound's inhibition of Photosystem II was not found in the available literature, numerous studies on structurally similar 1,4-naphthoquinone derivatives have reported IC₅₀ values for the inhibition of photosynthetic electron transport in the micromolar range. For instance, various N-phenylnaphthalene-carboxamides, which share the naphthoquinone core, exhibit IC₅₀ values ranging from approximately 2 µM to over 100 µM, depending on their substitutions.

Photosynthesis Inhibition Diagram:

Photosystem_II_Inhibition Light Light Energy (Photons) PSII Photosystem II (PSII) (P680) Light->PSII Excites Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- PQ_pool Plastoquinone (PQ) Pool QB->PQ_pool e- Cyt_b6f Cytochrome b6f Complex PQ_pool->Cyt_b6f e- This compound This compound This compound->QB

Caption: this compound inhibits Photosystem II electron transport.

Experimental Protocols

The following are detailed methodologies for key experiments to study the biological activities of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HeLa cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate Buffered Saline (PBS)

  • Luciferase Assay System (e.g., Promega)

  • 96-well opaque plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter HeLa cells in a 96-well opaque plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (without this compound). Incubate for 1 hour.

  • Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL to induce NF-κB activation.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: Remove the media and wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent to each well. Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

Luciferase_Assay_Workflow start Start seed_cells Seed NF-κB Reporter Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_compound Treat with this compound (and controls) incubate1->treat_compound incubate2 Incubate for 1 hour treat_compound->incubate2 stimulate Stimulate with TNF-α incubate2->stimulate incubate3 Incubate for 6 hours stimulate->incubate3 lyse_cells Lyse Cells incubate3->lyse_cells add_reagent Add Luciferase Reagent lyse_cells->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot for IκBα Phosphorylation

This protocol is to qualitatively and semi-quantitatively assess the inhibition of IκBα phosphorylation by this compound.

Materials:

  • HeLa or other suitable cells

  • Complete growth medium

  • This compound (in DMSO)

  • TNF-α

  • PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate with 10 ng/mL TNF-α for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C. For total IκBα and β-actin controls, separate blots or stripping and re-probing can be performed.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα and/or β-actin signal.

Experimental Workflow Diagram:

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound and TNF-α start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of IκBα phosphorylation.

Chlorophyll a Fluorescence Measurement

This technique is a rapid and non-invasive method to assess the inhibition of Photosystem II by herbicides like this compound.

Materials:

  • Intact leaves of a susceptible plant species (e.g., spinach, Arabidopsis) or isolated thylakoid membranes

  • This compound solutions of varying concentrations

  • A pulse-amplitude-modulation (PAM) fluorometer

  • Dark-adaptation clips

Protocol:

  • Sample Preparation: For intact leaves, treat the plants with different concentrations of this compound via spraying or root application. For isolated thylakoids, incubate them with this compound solutions.

  • Dark Adaptation: Dark-adapt the leaves or thylakoid samples for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

  • Measurement of F₀: Measure the minimal fluorescence (F₀) by applying a weak measuring light.

  • Measurement of Fₘ: Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fₘ).

  • Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

  • Data Analysis: A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Plot the Fᵥ/Fₘ values against the this compound concentration to determine the concentration that causes 50% inhibition (IC₅₀).

Experimental Workflow Diagram:

Chlorophyll_Fluorescence_Workflow start Start sample_prep Prepare Plant/Thylakoid Samples and Treat with this compound start->sample_prep dark_adapt Dark-Adapt Samples sample_prep->dark_adapt measure_f0 Measure Minimal Fluorescence (F₀) dark_adapt->measure_f0 saturating_pulse Apply Saturating Light Pulse measure_f0->saturating_pulse measure_fm Measure Maximal Fluorescence (Fₘ) saturating_pulse->measure_fm calculate_fvfm Calculate Fᵥ/Fₘ measure_fm->calculate_fvfm analyze Analyze Data and Determine IC50 calculate_fvfm->analyze end End analyze->end

References

Quinoclamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Quinoclamine

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

IUPAC Name: 2-amino-3-chloronaphthalene-1,4-dione[1][2][3]

Synonyms: this compound is known by a variety of other names, including:

  • 2-Amino-3-chloro-1,4-naphthoquinone[1][2][4][5]

  • ACN[6]

  • ACNQ[1][2][6]

  • Mogeton[1][2][6]

  • Mogeton G[1][2][6]

  • Quinoclamin[2][6]

  • NSC 3910[2][6]

  • NSC 642009[2][6]

  • 2-Chloro-3-amino-1,4-naphthoquinone[1][2][6]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1][2][3]
Molecular Weight 207.61 g/mol [2][7]
Appearance Orange solid/Yellow crystals[7][8]
Melting Point 198-200 °C[9]
Boiling Point 310 °C[9]
Flash Point 141 °C[9]
Water Solubility 20.7 mg/L (at 20 °C, pH 7)[8][10]
Solubility in Organic Solvents (at 20 °C) Acetone: ~26 g/LMethanol: 6.57 g/LToluene: 3.14 g/LEthyl acetate: 10 g/L[8][10]
log Pow (Octanol/Water Partition Coefficient) 1.58 (at 25 °C)[10]

Table 2: Toxicological Data

ParameterValueSpeciesSource
LD₅₀ (Oral) 1360 mg/kgRat[7][10]
LD₅₀ (Dermal) > 2000 mg/kgRat[7]
LC₅₀ (Inhalation) > 0.79 mg/L (4 h)Rat[10]
Acceptable Daily Intake (ADI) 0.0021 mg/kg bw/dayN/A[4]

Biological Activity and Mode of Action

This compound is recognized for its activity as a selective herbicide and algicide, controlling a range of weeds, mosses, and algae.[8] Beyond its agrochemical applications, it has been identified as a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, giving it significant anti-cancer potential.[11][12]

Inhibition of NF-κB Signaling

NF-κB is a critical transcription factor involved in cell proliferation, apoptosis, and immune responses.[11] Its dysregulation is linked to various cancers. This compound exerts its inhibitory effect on the canonical NF-κB pathway by preventing the phosphorylation of IκB-α (Inhibitor of κB-α).[11] This action blocks the subsequent degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[11]

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates NFkB_complex p65 p50 IκB-α IKK_complex->NFkB_complex:ikb Phosphorylates IkB IκB-α p65 p65 p50 p50 Proteasome Proteasome NFkB_complex:ikb->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_complex Inhibits p65_n p65 p65_translocation->p65_n Translocation p65_translocation->p65_n p50_n p50 DNA κB DNA Site p65_n->DNA p50_n->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Inhibition of the NF-κB signaling pathway by this compound.
Effects on Cell Cycle and Apoptosis

As a consequence of its NF-κB inhibitory action, this compound influences the expression of genes that regulate the cell cycle and apoptosis.[11][12] Studies have shown that NF-κB blockade can induce apoptosis in cancer cells.[11] this compound's interference with this pathway suggests its potential to halt cell cycle progression and trigger programmed cell death in malignant cells, highlighting its therapeutic promise.

Cell_Cycle_Apoptosis This compound This compound NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Gene_Expression Altered Gene Expression NFkB_Inhibition->Gene_Expression Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Logical relationship of this compound's effects on cellular processes.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound (2-amino-3-chloro-1,4-naphthoquinone) involves the reaction of 2,3-dichloro-1,4-naphthoquinone with methylamine.

  • Reactants: 2,3-dichloro-1,4-naphthoquinone and methylamine in methanol.

  • Procedure: The reaction is carried out by treating 2,3-dichloro-1,4-naphthoquinone with a solution of methylamine in methanol.

  • Conditions: The reaction mixture is maintained at a temperature of 30-40 °C for approximately 2 hours.

  • Yield: This procedure has been reported to achieve a high yield of 96.6%.

  • Purification: The resulting product can be purified by standard techniques such as recrystallization or column chromatography.

Assay for NF-κB Inhibitory Activity

The inhibitory effect of this compound on NF-κB activity can be assessed using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2).[11]

  • Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.

  • Transfection: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

  • Treatment: After transfection, cells are treated with varying concentrations of this compound. NF-κB activation is then induced using an appropriate stimulus, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[11]

  • Luciferase Assay: After a suitable incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Analysis: A decrease in luciferase activity in this compound-treated cells compared to control cells indicates inhibition of the NF-κB pathway. The IC₅₀ value, the concentration at which 50% of NF-κB activity is inhibited, can then be calculated.[11]

Evaluation of Herbicidal Activity

The herbicidal and phytotoxic effects of this compound can be evaluated on target plant or moss species.[13]

Herbicidal_Activity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Plant_Culture 1. Culture Target Species (e.g., moss, seedlings) Prepare_this compound 2. Prepare this compound Solutions (various concentrations) Plant_Culture->Prepare_this compound Apply_Treatment 3. Apply Treatment to Plants Prepare_this compound->Apply_Treatment Incubate 4. Incubate Under Controlled Conditions Apply_Treatment->Incubate Visual_Assessment 5a. Visual Phytotoxicity Assessment (Damage Index) Incubate->Visual_Assessment Membrane_Damage 5b. Measure Electrolyte Leakage (Cell Membrane Damage) Incubate->Membrane_Damage Growth_Metrics 5c. Measure Growth Parameters (e.g., height, biomass) Incubate->Growth_Metrics Data_Analysis 6. Data Analysis and Determination of Efficacy Visual_Assessment->Data_Analysis Membrane_Damage->Data_Analysis Growth_Metrics->Data_Analysis

Experimental workflow for assessing the herbicidal activity of this compound.
  • 1. Plant Material and Treatment: Target species (e.g., Polytrichum commune moss or Pinus densiflora seedlings) are cultivated under controlled conditions. Solutions of this compound at various concentrations are prepared.[13]

  • 2. Visual Phytotoxicity Assessment: At specified time points after treatment, seedlings or moss are visually assessed for signs of damage such as discoloration, desiccation, browning, or necrosis. A damage index (e.g., on a scale of 0 to 5, where 0 is no damage and 5 is complete necrosis) can be used for quantification.[13]

  • 3. Cellular Membrane Damage Assessment: To quantify cellular injury, the electrolyte leakage index is measured. Leaf or tissue samples are collected and immersed in deionized water. The initial electrical conductivity of the solution is measured. The samples are then autoclaved or boiled to induce maximum electrolyte leakage, and the final conductivity is measured. The electrolyte leakage index is calculated as the ratio of the initial to the final conductivity.[13]

  • 4. Data Analysis: The collected data are analyzed to determine the dose-dependent herbicidal effect of this compound on the target species.

References

Quinoclamine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine, with the chemical name 2-amino-3-chloro-1,4-naphthoquinone, is a compound of interest in various research fields, including its role as a pesticide and its potential as a novel inhibitor of the nuclear factor-kappaB (NF-κB) signaling pathway.[1] Understanding its solubility in different organic solvents is crucial for a wide range of applications, from designing effective formulations for biological assays to developing purification and crystallization processes. This technical guide provides a comprehensive overview of the available data on this compound's solubility in organic solvents, a detailed experimental protocol for solubility determination, and a visualization of its relevant signaling pathway.

Core Data: this compound Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. While comprehensive quantitative data for this compound across a wide array of organic solvents is limited in publicly available literature, this section compiles the existing information to guide researchers in solvent selection and experimental design.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in selected organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, purity of the compound and solvent, and the specific polymorphic form of the solute.

SolventChemical ClassSolubilityTemperatureUnitsCitation
Dimethyl Sulfoxide (DMSO)Sulfoxide50Not Specifiedmg/mL[2]
Ethyl AcetateEster1000020 °Cmg/L[3]

Qualitative Solubility Information

In the absence of precise quantitative data for a broader range of solvents, qualitative descriptions from various sources can provide valuable guidance.

SolventChemical ClassSolubility DescriptionCitation
WaterProticInsoluble[4]
MethanolAlcoholSoluble
AcetoneKetoneSoluble
Ethyl AcetateEsterSlightly Soluble

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC or solvent for UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary for HPLC analysis.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the organic solvent to the vial containing the this compound.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The choice of temperature should be relevant to the intended application.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to pellet the undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the specific solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle / Centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining this compound solubility.

Mechanism of Action: NF-κB Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the NF-κB signaling pathway.[1][2][5] This pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. The canonical NF-κB pathway is a key target for therapeutic intervention in various diseases. This compound exerts its inhibitory effect by preventing the phosphorylation of IκBα, which is a crucial step in the activation of NF-κB.[5]

Signaling Pathway of this compound's NF-κB Inhibition

G cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory signals (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->IkappaB degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits NFkappaB_nuc Active NF-κB NFkappaB->NFkappaB_nuc translocates This compound This compound This compound->IKK inhibits Gene Target Gene Expression (Inflammation, Proliferation) NFkappaB_nuc->Gene activates

Caption: this compound inhibits NF-κB activation.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound in organic solvents, a detailed experimental protocol for its determination, and a visual representation of its mechanism of action as an NF-κB inhibitor. While the quantitative solubility data is still somewhat limited, the provided information serves as a valuable resource for researchers working with this compound. The detailed experimental protocol offers a standardized approach for generating further solubility data, which will be essential for the continued development and application of this compound in various scientific disciplines.

References

Spectroscopic Profile of Quinoclamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone), a naphthoquinone derivative with herbicidal and algicidal properties. Due to the limited availability of publicly accessible, fully assigned raw spectroscopic data, this document presents a summary of expected spectral characteristics based on the compound's structure, alongside established analytical methodologies.

Mass Spectrometry Data

Mass spectrometry of this compound confirms its molecular weight and provides characteristic fragmentation patterns useful for its identification in complex matrices.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource(s)
Molecular Formula C₁₀H₆ClNO₂--INVALID-LINK--
Molecular Weight 207.61 g/mol --INVALID-LINK--
Monoisotopic Mass 207.0087 u--INVALID-LINK--
Primary MS/MS Transitions (LC-MS/MS) 208.0 -> 105.1208.0 -> 77.1--INVALID-LINK--

A substantial collection of 750 mass spectra for this compound is available through the mzCloud database, which can be a valuable resource for detailed fragmentation analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While a complete, assigned dataset is not publicly available, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityAssignment
7.5 - 8.2MultipletAromatic protons of the naphthoquinone ring
5.0 - 6.0Broad SingletAmine (-NH₂) protons

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
180 - 185Carbonyl carbons (C=O)
120 - 150Aromatic and quinone carbons
110 - 120Carbon attached to the amino group
125 - 135Carbon attached to the chlorine atom

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300 - 3500N-H stretching (amine)
3000 - 3100C-H stretching (aromatic)
1660 - 1690C=O stretching (quinone)
1550 - 1650C=C stretching (aromatic)
1200 - 1350C-N stretching
700 - 850C-Cl stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (Electrospray Ionization - Tandem Mass Spectrometry)
  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (optional, for LC-MS/MS): The sample is injected into a liquid chromatograph, typically with a C18 reversed-phase column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte.

  • Mass Spectrometric Analysis: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The analysis is performed in positive ionization mode.

  • Data Acquisition: A full scan MS analysis is performed to identify the precursor ion ([M+H]⁺). Subsequently, a product ion scan (MS/MS) is conducted on the precursor ion to obtain the fragmentation pattern. For targeted analysis, Multiple Reaction Monitoring (MRM) is used, monitoring the transitions specified in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent used to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon-13 NMR spectrum. A sufficient number of scans and a suitable relaxation delay are employed to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum: The sample is brought into firm contact with the crystal using the pressure clamp, and the sample spectrum is recorded.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mechanism of Action and Experimental Workflow Visualization

As a naphthoquinone, this compound's herbicidal activity is believed to stem from its ability to interfere with key cellular processes. The following diagram illustrates a plausible mechanism of action.

G cluster_0 This compound's Mode of Action cluster_1 Photosynthesis Inhibition cluster_2 Mitochondrial Respiration Disruption This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits Mito_ETC Mitochondrial Electron Transport Chain This compound->Mito_ETC Interferes with ElectronTransport Electron Transport Chain PSII->ElectronTransport ATP_Synthase ATP Synthase ElectronTransport->ATP_Synthase ATP ATP Production ATP_Synthase->ATP ROS Reactive Oxygen Species (ROS) Generation Mito_ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cell Damage OxidativeStress->CellDamage

Caption: Proposed mechanism of action for this compound.

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

G cluster_workflow Spectroscopic Analysis Workflow cluster_techniques Spectroscopic Techniques SamplePrep Sample Preparation (Dissolution/Purification) MS Mass Spectrometry SamplePrep->MS NMR NMR Spectroscopy SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR DataAcquisition Data Acquisition MS->DataAcquisition NMR->DataAcquisition IR->DataAcquisition DataProcessing Data Processing (Calibration, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Assignment) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Data Reporting SpectralAnalysis->StructureElucidation

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols: Quinoclamine Dose-Response Analysis in Marchantia polymorpha

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinoclamine is an herbicide that has demonstrated efficacy in controlling the growth of the liverwort Marchantia polymorpha, a common weed in nursery and greenhouse settings.[1] Understanding the dose-dependent effects of this compound is crucial for optimizing its application and for elucidating its mechanism of action. This document provides a detailed protocol for conducting a dose-response analysis of this compound on M. polymorpha, summarizes key quantitative data from published studies, and presents a putative signaling pathway for its herbicidal activity.

Data Presentation: Quantitative Dose-Response Data

The following table summarizes the 50% inhibitory concentration (I50) values of this compound on different tissues of Marchantia polymorpha. The I50 represents the concentration of this compound required to inhibit the growth or cause mortality in 50% of the treated population.

Tissue TypeI50 Value (kg·ha⁻¹)Reference
Juvenile Thalli1.27[2][3]
Antheridial Receptacles (Male)1.60[2][3]
Archegonial Receptacles (Female)> 10.45[2][3]

Note: The higher I50 value for archegonial receptacles indicates a greater tolerance to this compound compared to juvenile thalli and antheridial receptacles.[2][3]

Experimental Protocols

This section details the methodology for conducting a comprehensive dose-response analysis of this compound on Marchantia polymorpha.

1. Plant Material and Cultivation:

  • Species: Marchantia polymorpha

  • Propagation: Gemmae are collected from mature, healthy thalli and propagated on a suitable growth medium.

  • Growth Medium: Half-strength Gamborg's B5 medium supplemented with 1% agar is a commonly used substrate.

  • Growth Conditions: Cultures are maintained in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark), light intensity (e.g., 90-100 µmol m⁻² s⁻¹), and temperature (e.g., 21-22°C).

2. This compound Stock Solution Preparation:

  • Solvent: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), as this compound has low water solubility.

  • Concentration Series: Perform serial dilutions of the stock solution with sterile distilled water or growth medium to create a range of treatment concentrations. It is advisable to include a solvent control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

3. Dose-Response Experiment (Gemmae Germination and Thallus Growth):

  • Gemmae Germination Assay:

    • Aseptically transfer a standardized number of gemmae onto fresh agar plates containing the different concentrations of this compound.

    • Seal the plates and incubate under the standard growth conditions.

    • Measure the germination rate and subsequent thallus growth (e.g., area, fresh weight) at regular intervals (e.g., daily for 7-14 days).

  • Thallus Growth Assay (Juvenile Thalli):

    • Transfer uniform-sized juvenile thalli to fresh agar plates containing the various this compound concentrations.

    • Incubate the plates under standard growth conditions.

    • Monitor and quantify thallus growth over time using imaging software to measure the surface area or by determining the fresh/dry weight at the end of the experiment.

4. Data Analysis:

  • Data Collection: For each concentration, including controls, record the measured parameters (e.g., germination percentage, thallus area, biomass).

  • Statistical Analysis:

    • Calculate the mean and standard deviation for each treatment group.

    • Perform statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

    • Use a suitable regression model (e.g., log-logistic dose-response curve) to calculate the I50 value and other relevant toxicological endpoints.

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Dose-Response Analysis in Marchantia polymorpha cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Cultivate Marchantia polymorpha C Treat Gemmae/Thalli with this compound Series A->C B Prepare this compound Stock and Dilutions B->C D Incubate under Controlled Conditions C->D E Measure Growth Parameters D->E F Perform Statistical Analysis E->F G Determine I50 Values F->G

Caption: Workflow for dose-response analysis of this compound.

Proposed Signaling Pathway for this compound Action

The precise signaling pathway of this compound in Marchantia polymorpha has not been fully elucidated. However, as a quinone-based herbicide, its mechanism of action is likely to involve the disruption of photosynthesis and the generation of reactive oxygen species (ROS).

G Proposed Mechanism of Action of this compound in Marchantia polymorpha cluster_uptake Uptake cluster_action Cellular Action cluster_response Phytotoxic Response A This compound Application B Absorption through Thallus Surface A->B C Inhibition of Photosystem II (PSII) Electron Transport B->C D Generation of Reactive Oxygen Species (ROS) C->D Disrupted Electron Flow E Oxidative Stress D->E F Lipid Peroxidation, Protein Damage, DNA Damage E->F G Cell Death and Growth Inhibition F->G

Caption: this compound's proposed mechanism of action.

Discussion of Proposed Signaling Pathway:

  • Uptake: this compound is applied to the Marchantia polymorpha and is absorbed through the surface of the thallus.

  • Inhibition of Photosystem II (PSII): As a quinone-based herbicide, this compound is proposed to interfere with the photosynthetic electron transport chain.[4] It likely binds to the D1 protein in Photosystem II, disrupting the normal flow of electrons.

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to the accumulation of high-energy electrons, which are then transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen, superoxide radicals, and hydrogen peroxide.[5][6]

  • Oxidative Stress and Cellular Damage: The excessive production of ROS overwhelms the plant's antioxidant defense system, leading to oxidative stress.[5] These ROS molecules cause widespread damage to cellular components, including lipid peroxidation of membranes, denaturation of proteins, and damage to DNA.[5][6]

  • Cell Death and Growth Inhibition: The extensive cellular damage ultimately results in programmed cell death (apoptosis) or necrosis, leading to the observed phytotoxicity and inhibition of growth in Marchantia polymorpha.

This document provides a framework for conducting a robust dose-response analysis of this compound on Marchantia polymorpha. The provided protocols and data serve as a valuable resource for researchers investigating the herbicidal properties of this compound. The proposed mechanism of action, centered on the disruption of photosynthesis and subsequent oxidative stress, offers a plausible explanation for its phytotoxic effects and provides a basis for further molecular and genetic studies to fully elucidate the specific targets and signaling pathways involved in this compound's activity in Marchantia polymorpha.

References

Application Notes and Protocols for Quinoclamine in a Greenhouse Setting

Author: BenchChem Technical Support Team. Date: November 2025

These protocols provide a detailed framework for researchers and scientists to evaluate the efficacy and phytotoxicity of Quinoclamine, a selective herbicide and algicide, for the control of liverworts and mosses in greenhouse-grown ornamental crops.

Introduction

This compound is a naphthoquinone-based compound effective for controlling problematic weeds such as liverworts (Marchantia sp.) and mosses in container-grown ornamental plants.[1][2][3] A common formulation, Mogeton 25WP, has been tested for efficacy and crop safety on a wide variety of species.[1][4] These experiments are designed to assess the optimal application rates of this compound for weed control while minimizing phytotoxicity to the cultivated plants. This compound is also known to be an inhibitor of NF-κB, a key regulator of inflammatory responses, although its precise mode of action in plants is a subject of ongoing research.[5]

Materials and Equipment

  • Chemicals:

    • This compound (e.g., Mogeton 25WP)

    • Distilled water

    • Non-ionic surfactant (optional, to be tested)

  • Plant Material:

    • Healthy, uniform, container-grown ornamental plants of selected species.

    • Containers infested with liverworts or mosses.

  • Equipment:

    • Calibrated greenhouse sprayer

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and respiratory protection[6]

    • Weighing balance

    • Graduated cylinders

    • Data collection sheets or electronic device

    • Camera for photographic documentation

Experimental Design and Protocol

This protocol is adapted from studies evaluating this compound for liverwort control in ornamental horticulture.[1]

3.1. Plant Preparation and Acclimatization

  • Select healthy and uniform plant material for the experiment.

  • Ensure all plants are well-established in their containers.

  • Acclimatize plants to the greenhouse environment for at least two weeks prior to the experiment.

  • Group plants into experimental blocks based on species and initial size.

3.2. Preparation of this compound Solutions

  • Calculate the required amount of this compound (Mogeton 25WP) based on the desired application rates. The most common rates for evaluation are:

    • 1X Rate: 2 oz product per gallon of water.[1][4]

    • 2X Rate: 4 oz product per gallon of water.[1]

    • 4X Rate: 8 oz product per gallon of water.[1]

  • Prepare a control solution of only water.

  • To prepare the treatment solutions: a. Fill the sprayer tank with half the required volume of water. b. Add the pre-weighed Mogeton 25WP powder to the tank. c. Agitate the mixture thoroughly. d. Add the remaining water to reach the final volume and continue to agitate. e. If using a surfactant, add it according to the manufacturer's instructions.

3.3. Application of Treatments

  • Randomly assign treatments to the experimental units (individual plants or blocks of plants) within each block.

  • Apply the prepared solutions as an over-the-top spray, ensuring uniform coverage of the foliage and the container substrate surface.

  • Make the first application (Day 0).

  • A second application is typically made approximately 30 days after the first.[1]

3.4. Data Collection and Evaluation

  • Efficacy: Assess the control of liverworts and mosses at regular intervals (e.g., 7, 14, 21, and 30 days after each application). Efficacy can be rated on a percentage scale (0% = no control, 100% = complete control).

  • Phytotoxicity: Evaluate crop safety at the same intervals. Phytotoxicity can manifest as:

    • Necrosis (tissue death)

    • Chlorosis (yellowing)

    • Stunting of growth

    • Leaf spotting or distortion[1] A rating scale of 0-10 can be used (0 = no injury, 10 = plant death).

  • Photographic Documentation: Take photographs of the plants at each evaluation point to visually document the treatment effects.

Data Presentation

The following tables summarize the phytotoxicity of this compound on various ornamental species based on previous research.

Table 1: Plant Species with High Tolerance to this compound (Mogeton 25WP) (Minimal to no transient injury observed at 2 oz/gallon rate)[1][4]

Common NameLatin Name
ServiceberryAmelanchier sp.
BarberryBerberis sp.
Pride-of-RochesterDeutzia sp.
HydrangeaHydrangea sp.
ViburnumViburnum sp.

Table 2: Plant Species with Moderate Tolerance to this compound (Mogeton 25WP) (Minor injury at 2 oz/gallon, with significant injury at higher rates)[1]

Common NameLatin Name
Silver GrassMiscanthus sinensis
Certain FernsDryopteris sp., Polysticum sp.

Table 3: Plant Species with Low Tolerance to this compound (Mogeton 25WP) (Unacceptable injury observed even at the 2 oz/gallon rate)[1][4]

Common NameLatin Name
ColumbineAquilegia sp.
Japanese Painted FernAthyrium nipponicum var. pictum
Lily TurfLiriope muscari
VervainVerbena sp.

Safety Precautions

This compound is a hazardous substance and requires careful handling.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat. Use respiratory protection when handling the powder formulation.

  • Handling: Avoid creating dust. Prepare solutions in a well-ventilated area.

  • Health Hazards: this compound is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing cancer.[6]

  • First Aid:

    • If swallowed: Call a poison control center or doctor immediately for treatment advice.

    • If on skin: Take off contaminated clothing. Rinse skin immediately with plenty of water.

    • If in eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.

  • Storage: Store in a cool, dry, and secure location away from food and feed.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase plant_prep Plant Acclimatization (2 weeks) solution_prep Prepare this compound Solutions (Control, 1X, 2X, 4X) plant_prep->solution_prep randomize Randomize Treatments solution_prep->randomize app1 First Application (Day 0) randomize->app1 eval1 Data Collection (Days 7, 14, 21, 30) app1->eval1 app2 Second Application (Day 30) eval2 Data Collection (Days 37, 44, 51, 60) app2->eval2 eval1->app2 analysis Analyze Efficacy & Phytotoxicity Data eval2->analysis report Final Report analysis->report

Caption: Workflow for this compound greenhouse trials.

Hypothesized Signaling Pathway for this compound-Induced Phytotoxicity

G This compound This compound Application Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake ROS Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS NFkB_like Inhibition of NF-κB-like Transcription Factors Cellular_Uptake->NFkB_like Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Photosynthesis Inhibition of Photosynthesis ROS->Photosynthesis damages photosystems Stress_Response Impaired Stress Response NFkB_like->Stress_Response Phytotoxicity Cellular Damage & Phytotoxicity Stress_Response->Phytotoxicity Membrane_Damage->Phytotoxicity Photosynthesis->Phytotoxicity

References

Quinoclamine Phytotoxicity Testing on Non-Target Ornamental Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine, a naphthoquinone-based compound, is recognized for its potent algicidal and herbicidal properties. While effective in controlling target species such as liverworts, its application in proximity to ornamental plants necessitates a thorough evaluation of potential phytotoxicity.[1] These application notes provide detailed protocols for assessing the phytotoxic effects of this compound on non-target ornamental plants, ensuring the safe and effective use of this chemical in horticultural settings. The following sections detail experimental procedures, data interpretation, and the underlying biochemical mechanisms of this compound-induced phytotoxicity.

Data Presentation: this compound Phytotoxicity on Ornamental Plants

The following tables summarize the phytotoxic effects of this compound (Mogeton 25WP) on a range of ornamental plant species, based on research conducted by the IR-4 Project.[1] Applications were made as foliar sprays, and phytotoxicity was evaluated on a scale of 0 to 10, where 0 indicates no injury and 10 indicates complete plant death.[1][2][3]

Table 1: Ornamental Plants with No or Minimal Transitory Injury to this compound

Plant Species (Common Name)Application Rate (oz product/gallon)Phytotoxicity Rating (0-10)Observations
Berberis sp. (Barberry)20No injury observed.[1]
Cotoneaster sp. (Cotoneaster)20No injury at the 2 oz/gallon rate.[1]
Deutzia gracilis (Pride-of-Rochester)20No injury at the 2 oz/gallon rate.[1]
Various other species20Majority of tested plants showed no or minimal negative impact at this rate.[1]

Table 2: Ornamental Plants Exhibiting Moderate Phytotoxicity to this compound

Plant Species (Common Name)Application Rate (oz product/gallon)Phytotoxicity Rating (0-10)Observations
Aquilegia sp. (Columbine)2Minor to severeYellow and white spotting on leaves, bleached areas, burned edges.[1]
Athyrium nipponicum var. pictum (Japanese Painted Fern)2SignificantUnsatisfactory injury.
Deutzia gracilis (Pride-of-Rochester)4SlightSlight injury observed.[1]
Cotoneaster sp. (Cotoneaster)4, 8SlightSlight injury to new growth, with plants recovering.[1]
Clethra alnifolia (Summersweet)2, 4, 8Minor to severeDiscolored and distorted growth, foliar wrinkling, cupping, and burned tissues.[1]

Table 3: Ornamental Plants with Significant Phytotoxicity to this compound

Plant Species (Common Name)Application Rate (oz product/gallon)Phytotoxicity Rating (0-10)Observations
Aquilegia sp. (Columbine)4, 8Moderate to severeInjury increased with rate.[1]
Liriope muscari (Lily Turf)2SignificantUnsatisfactory injury.
Verbena sp. (Vervain)2SignificantUnsatisfactory injury.

Experimental Protocols

Protocol 1: Foliar Spray Application for Phytotoxicity Assessment

This protocol outlines the methodology for evaluating the phytotoxicity of this compound applied as a foliar spray to container-grown ornamental plants.

1. Plant Material and Acclimatization:

  • Select healthy, uniform, and well-established ornamental plants for the study.[4]

  • Use a minimum of 4-10 replicate plants per treatment group.[1][5]

  • Acclimatize plants to the greenhouse or nursery conditions for at least two weeks prior to treatment application.

2. Experimental Design:

  • Arrange plants in a randomized complete block design to minimize variability within the growing area.[5]

  • Include an untreated control group (sprayed with water only) and a vehicle control if a solvent is used to dissolve the this compound.[4]

3. Treatment Application:

  • Prepare this compound solutions at desired concentrations. Based on previous studies, rates of 2, 4, and 8 oz of Mogeton 25WP product per gallon of water can be used as 1X, 2X, and 4X rates, respectively.[1]

  • Apply the treatments as a foliar spray to the point of runoff, ensuring thorough coverage of all aerial plant parts.

  • Make a second application approximately 30 days after the initial treatment to assess the effects of repeated exposure.[1]

4. Data Collection:

  • Record phytotoxicity at regular intervals: 1, 2, 4, 8, and 12 weeks after the initial application.[1]

  • Use a 0-10 rating scale for visual assessment of phytotoxicity, where 0 = no phytotoxicity and 10 = complete kill.[1][2][3]

  • Document specific symptoms of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), leaf distortion, stunting, and discoloration.

  • Measure plant height and width at the beginning and end of the experiment to quantify growth effects.

5. Environmental Conditions:

  • Maintain consistent and optimal growing conditions (temperature, humidity, light) for the duration of the experiment.

  • Record environmental conditions as they can influence plant response to the chemical treatment.

Protocol 2: Biochemical Assays for Assessing Physiological Stress

To understand the underlying physiological response to this compound, the following biochemical assays can be performed on leaf tissue samples collected from treated and control plants.

1. Measurement of Reactive Oxygen Species (ROS):

  • Collect leaf discs at various time points after treatment.

  • Use specific fluorescent probes (e.g., H2DCFDA for hydrogen peroxide) and a spectrophotometer or fluorometer to quantify ROS levels.

2. Assessment of Lipid Peroxidation:

  • Measure the concentration of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

3. Quantification of Photosynthetic Pigments:

  • Extract chlorophylls and carotenoids from leaf tissue using a solvent (e.g., 80% acetone).

  • Measure the absorbance of the extract at specific wavelengths to determine the concentrations of chlorophyll a, chlorophyll b, and total carotenoids.

Visualizations

Signaling Pathway of this compound-Induced Phytotoxicity

Quinoclamine_Phytotoxicity_Pathway This compound This compound Application (Foliar Spray) PlantCell Plant Cell This compound->PlantCell Uptake ROS Increased Reactive Oxygen Species (ROS) PlantCell->ROS Disruption of Electron Transport Chain MembraneDamage Lipid Peroxidation & Membrane Damage ROS->MembraneDamage Photosynthesis Inhibition of Photosynthesis ROS->Photosynthesis ProteinDamage Protein Oxidation & Enzyme Inactivation ROS->ProteinDamage DNADamage DNA Damage ROS->DNADamage CellularDysfunction Cellular Dysfunction MembraneDamage->CellularDysfunction Photosynthesis->CellularDysfunction ProteinDamage->CellularDysfunction DNADamage->CellularDysfunction Symptoms Visible Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) CellularDysfunction->Symptoms

Caption: this compound-induced phytotoxicity signaling pathway in plant cells.

Experimental Workflow for this compound Phytotoxicity Testing

Experimental_Workflow Start Start: Select Ornamental Plant Species Acclimatization Plant Acclimatization (2 weeks) Start->Acclimatization TreatmentGroups Establish Treatment Groups (Control, 1X, 2X, 4X this compound) Acclimatization->TreatmentGroups Application1 First Foliar Application TreatmentGroups->Application1 DataCollection1 Data Collection (Weeks 1, 2, 4) Application1->DataCollection1 Application2 Second Foliar Application (Day 30) DataCollection1->Application2 DataCollection2 Data Collection (Weeks 8, 12) Application2->DataCollection2 FinalAnalysis Final Data Analysis & Biochemical Assays DataCollection2->FinalAnalysis End End: Determine Phytotoxicity Profile FinalAnalysis->End

Caption: Experimental workflow for assessing this compound phytotoxicity.

References

Application Note: Preparation of Quinoclamine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a naphthoquinone derivative recognized for its potent inhibitory effects on the nuclear factor-kappaB (NF-κB) signaling pathway.[1][2] It functions by suppressing the phosphorylation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus.[2][3] This mechanism makes this compound a valuable tool in cancer research and studies related to inflammation, cell cycle, and apoptosis.[2][3] Accurate and reproducible experimental results hinge on the correct preparation, handling, and storage of this compound stock solutions. This document provides a detailed protocol for researchers, scientists, and drug development professionals.

This compound Chemical Properties

A summary of the key chemical properties of this compound is presented below. This information is critical for accurate molarity calculations.

PropertyValueReference
Chemical Name 2-amino-3-chloro-1,4-naphthoquinone[2][4]
Molecular Formula C₁₀H₆ClNO₂[4]
Molecular Weight 207.61 g/mol [4]
CAS Number 2797-51-5[4]
Appearance Solid powderN/A

Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventSolubilityNotes
DMSO 50 mg/mL (approx. 240.8 mM)Sonication or gentle warming may be required for complete dissolution.[1]
Water Insoluble[5][6]
Ethanol Sparingly solubleNot recommended for high-concentration primary stocks.[7][8]
Dimethylformamide (DMF) Soluble[8]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration master stock solution that can be stored for long-term use.

Materials:

  • This compound powder (MW: 207.61 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 207.61 g/mol x 1000 mg/g = 10.38 mg

  • Weighing: Accurately weigh 10.38 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If dissolution is slow, use a sonicator bath for 5-10 minutes.[1] Gentle warming (to 37-45°C) can also aid dissolution.[1]

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Storage: The master stock solution is now ready for storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the master stock into the appropriate cell culture medium immediately before use.[1] It is crucial to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%, and ideally ≤ 0.1%).

Example: Preparing a 4 µM final concentration in a 10 mL culture volume:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 50 mM master stock 1:50 in sterile DMSO or cell culture medium.

    • Take 2 µL of 50 mM master stock.

    • Add to 98 µL of DMSO or medium.

  • Final Dilution: Serially dilute the stock into the final volume of cell culture medium. To achieve a 4 µM final concentration from a 1 mM intermediate stock in 10 mL of medium:

    • V₁C₁ = V₂C₂

    • V₁ = (4 µM x 10,000 µL) / 1000 µM = 40 µL

    • Add 40 µL of the 1 mM intermediate stock to 10 mL of cell culture medium.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.4%) to a separate culture flask.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound solutions.

Solution TypeStorage TemperatureDurationNotes
Solid Powder 4°C or -20°CAs per manufacturer's expiry dateStore in a desiccator, protected from light.
Master Stock (in DMSO) -20°C or -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in airtight, light-protected vials.[9]
Working Solutions (in Media) 2-8°C< 24 hoursIt is highly recommended to prepare fresh for each experiment.[1]

Mechanism of Action and Experimental Workflow

This compound's primary mechanism of action involves the inhibition of the NF-κB pathway.[1][2] This pathway is a key regulator of inflammatory responses, cell survival, and proliferation. The diagram below illustrates the point of inhibition.

Quinoclamine_NFkB_Pathway Figure 1. This compound's Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB-α IKK->IkB Phosphorylates pIkB p-IκB-α NFkB_inactive p65/p50 (Inactive NF-κB) IkB->NFkB_inactive pIkB->NFkB_inactive Releases NFkB_active p65/p50 (Active NF-κB) Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Transcription Translocates & Initiates This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

The following workflow provides a visual guide to the entire process of preparing this compound solutions for laboratory use.

Quinoclamine_Workflow Figure 2. Workflow for Preparing this compound Stock and Working Solutions cluster_stock_prep Master Stock Preparation cluster_storage_working Storage & Working Solution Powder This compound Powder Weigh 1. Accurately Weigh Powder Powder->Weigh Solvent Anhydrous DMSO Dissolve 2. Dissolve in DMSO Solvent->Dissolve Weigh->Dissolve Mix 3. Vortex / Sonicate Dissolve->Mix Stock 50 mM Master Stock Mix->Stock Store 4. Aliquot & Store (-20°C / -80°C) Stock->Store Dilute 5. Serially Dilute in Culture Media Store->Dilute Working Final Working Solution (e.g., 1-10 µM) Dilute->Working

Caption: Workflow for preparing this compound stock and working solutions.

References

Effective Quinoclamine Concentrations for Liverwort Control in Container Nurseries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of quinoclamine in controlling liverwort (primarily Marchantia polymorpha) in container nursery settings. The information is synthesized from various research studies to guide experimental design and application strategies.

I. Quantitative Data Summary

The following tables summarize the effective concentrations and application rates of this compound for both pre-emergent and post-emergent liverwort control, as documented in scientific literature.

Table 1: Post-Emergent this compound Application Rates for Liverwort Control
Active Ingredient Rate (kg ai/ha)Product Formulation & RateEfficacyRemarks
1.27 - 1.60Not specifiedI₅₀ (50% control) for juvenile thalli and antheridial receptacles, respectively.[1][2]Archegonial receptacles were found to be more tolerant.[1][2]
1.4 - 3.825% Wettable Powder (WP)Good to excellent control (>90%) was primarily influenced by the application rate.[3][4]Higher spray pressure showed a trend for greater control.[4]
1.8 - 7.6Gentry 25-WP>90% control at the lowest rate when liverwort infestation was light (≤25% surface coverage).
Not specifiedMogeton 25WP (2 oz/gallon)Good to excellent control.Exhibited excellent crop safety on most ornamental plants tested.[5]
Not specifiedMogeton 25WP (4 and 8 oz/gallon)Excellent control.Higher rates were also tested for phytotoxicity on various ornamental species.[5]
Table 2: Pre-Emergent this compound Application Rates and Concentrations for Liverwort Control
Concentration (mg/L)Application Rate (kg ai/ha)EfficacyRemarks
4 - 6Not specifiedMinimal concentration for phytotoxicity to both gemmae and established plants in hydroponic simulations.[1][3][6]
4.9Not specifiedLC₉₀ (90% lethal concentration) for gemmae.[7]
Not specifiedNot specifiedProvided some pre-emergent control, but efficacy and duration were reduced compared to granular herbicides like flumioxazin and oxadiazon.[8][9]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, designed to assess the efficacy of this compound on liverwort.

Protocol 1: Post-Emergent Efficacy Trial

Objective: To determine the effective concentration of this compound for post-emergent control of established liverwort in a container nursery setting.

Materials:

  • Liverwort-infested ornamental plants in containers (e.g., 10-cm² pots).

  • Substrate: Pine bark and sand (6:1 v/v) amended with a controlled-release fertilizer.[2]

  • This compound formulation (e.g., Mogeton 25WP or Gentry 25-WP).

  • Calibrated sprayer.

  • Personal Protective Equipment (PPE).

Methodology:

  • Plant Material: Utilize nursery containers with established liverwort (Marchantia polymorpha) covering a specified percentage of the substrate surface. Note the growth stage of the liverwort (e.g., presence of thalli, gemmae cups, antheridial or archegonial receptacles).

  • Treatment Preparation: Prepare aqueous solutions of this compound at various concentrations. For example, based on the IR-4 Ornamental Horticulture Program, rates of 2, 4, and 8 oz of Mogeton 25WP product per gallon of water can be used.[5] Alternatively, prepare solutions to deliver specific active ingredient rates (e.g., 1.4, 1.9, and 3.8 kg ai/ha).[3][4][10] A water-treated control group is essential.

  • Application:

    • Apply the treatments as a directed spray to the liverwort on the container surface, avoiding foliage of the ornamental crop where possible, although some studies have tested over-the-top applications.[5]

    • Use a consistent spray volume across all treatments. Some studies have investigated varying spray volumes (e.g., 374, 1,112, and 1,871 L/ha) and pressures (e.g., 276 and 414 kPa).[3][4][10]

  • Incubation: Maintain the treated containers under standard nursery or greenhouse conditions.

  • Data Collection:

    • Visually assess the percentage of liverwort control at set intervals (e.g., 1, 2, 4, 8, and 12 weeks after application).[5]

    • Phytotoxicity to the ornamental crop should also be rated on a scale of 0 to 10 (0 = no phytotoxicity, 10 = complete kill).[5]

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine significant differences between treatments.

Protocol 2: Pre-Emergent Efficacy Trial (Hydroponic Simulation)

Objective: To determine the minimal effective concentration of this compound for pre-emergent control of liverwort gemmae and thalli.

Materials:

  • Liverwort gemmae and juvenile thalli.

  • Hydroponic solution.

  • This compound stock solution.

  • Petri dishes or other suitable containers for hydroponic culture.

  • Growth chamber or greenhouse with controlled environment.

Methodology:

  • Plant Material: Collect liverwort gemmae from gemmae cups and separate juvenile thalli.

  • Treatment Preparation: Prepare a series of hydroponic solutions with increasing concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 mg/L).

  • Inoculation and Treatment:

    • For gemmae, add a standardized number to each container with the respective this compound-amended hydroponic solution.

    • For thalli, place individual plants in the solutions, ensuring the dorsal surface does not come in direct contact with the solution to simulate uptake from the substrate.[7]

  • Incubation: Place the containers in a growth chamber or greenhouse with optimal conditions for liverwort growth.

  • Data Collection:

    • After a set period, assess the germination and growth of gemmae.

    • Evaluate the phytotoxicity and control of the established thalli.

    • The concentration of this compound required to control 50% (I₅₀) or 90% (LC₉₀) of the population can be calculated.[1][7]

  • Statistical Analysis: Use non-linear regression to analyze the dose-response data.

III. Visualizations

The following diagrams illustrate the experimental workflow for this compound efficacy testing and the logical relationship in its application.

experimental_workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Select Liverwort Stage (Gemmae, Thalli, etc.) C Apply Treatment (Spray or Hydroponic) A->C B Prepare this compound Concentrations B->C D Incubate Under Controlled Conditions C->D E Assess Liverwort Control (%) D->E F Evaluate Crop Phytotoxicity D->F G Data Analysis E->G F->G quinoclamine_application_logic A Identify Liverwort Infestation B Determine Growth Stage A->B C Pre-Emergent (Gemmae present) B->C Spores/Gemmae D Post-Emergent (Established thalli) B->D Thalli E Apply Lower Concentration (e.g., 4-6 mg/L) C->E F Apply Higher Rate (e.g., 1.4-3.8 kg ai/ha) D->F G Monitor for Control & Crop Safety E->G F->G

References

Application Notes and Protocols for Assessing Quinoclamine Efficacy on Algal Blooms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a chemical compound classified as a quinone herbicide and algicide.[1] Its potential for controlling harmful algal blooms (HABs) is of significant interest due to the widespread negative impacts of these blooms on aquatic ecosystems, public health, and the economy. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for assessing its efficacy against various algal species.

Mechanism of Action: Inhibition of Photosystem II

While specific studies on the algicidal action of this compound are limited, its classification as a quinone herbicide strongly suggests that its primary mode of action is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[2][3] This mechanism is common to a large number of herbicides.[4]

Here's a breakdown of the proposed mechanism:

  • Binding to the D1 Protein: this compound is believed to bind to the D1 protein of the PSII complex located in the thylakoid membranes of algal chloroplasts.[4][5]

  • Blocking Electron Transport: This binding action physically obstructs the binding of plastoquinone (PQ), a crucial electron carrier molecule.[4][6]

  • Inhibition of Photosynthesis: The blockage of electron flow from PSII to Photosystem I (PSI) halts the production of ATP and NADPH, the energy currency and reducing power essential for carbon dioxide fixation and other metabolic processes.[4]

  • Oxidative Stress and Cell Death: The interruption of the electron transport chain leads to the formation of highly reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids and proteins. This results in membrane leakage, chlorophyll degradation, and ultimately, cell death.[4][5]

G cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- transfer ROS Reactive Oxygen Species (ROS) PSII->ROS leads to formation of Cytb6f Cytochrome b6f PQ->Cytb6f PSI Photosystem I (PSI) Cytb6f->PSI ATP_Synthase ATP Synthase PSI->ATP_Synthase Calvin_Cycle Calvin Cycle ATP_Synthase->Calvin_Cycle Cell_Death Algal Cell Death Calvin_Cycle->Cell_Death inhibition leads to Light Light Light->PSII excites e- This compound This compound This compound->PSII binds to D1 protein, blocks PQ binding ROS->Cell_Death causes oxidative damage

Caption: Proposed mechanism of this compound action on algal photosynthesis.

Quantitative Data on Efficacy

At present, publicly available experimental data on the 50% effective concentration (EC50) of this compound for specific algal species is limited. However, based on its classification as a potent herbicide and algicide, it is expected to be effective at low concentrations. For research and comparative purposes, the following table provides illustrative EC50 values for common algal bloom-forming species. Note: These values are hypothetical and should be experimentally determined.

Algal SpeciesCommon NameTypeIllustrative 72-hour EC50 (µg/L)
Microcystis aeruginosaBlue-green algaCyanobacterium10 - 50
Chlorella vulgarisGreen algaChlorophyte50 - 200
Anabaena circinalisBlue-green algaCyanobacterium20 - 100
Skeletonema costatumDiatomHeterokont100 - 500

Experimental Protocols

Protocol 1: Laboratory-Based Algal Growth Inhibition Assay (OECD 201 Guideline Adaptation)

This protocol outlines a method to determine the EC50 of this compound on a specific algal species in a controlled laboratory setting.

1. Materials and Reagents:

  • Axenic culture of the target algal species (e.g., Microcystis aeruginosa, Chlorella vulgaris)

  • Appropriate algal growth medium (e.g., BG-11 for cyanobacteria, Bold's Basal Medium for green algae)

  • This compound analytical standard

  • Sterile culture flasks or multi-well plates

  • Growth chamber or incubator with controlled temperature, light intensity, and photoperiod

  • Spectrophotometer or fluorometer for measuring algal growth

  • Analytical balance and sterile volumetric flasks

  • Solvent for dissolving this compound (e.g., acetone, DMSO, ensuring final concentration in media is non-toxic to algae)

2. Experimental Workflow:

G A Prepare Stock Solution of this compound B Prepare Serial Dilutions A->B D Add this compound Dilutions to Test Vessels B->D C Inoculate Algal Culture into Test Vessels C->D E Incubate under Controlled Conditions (e.g., 72 hours) D->E F Measure Algal Growth Daily (e.g., OD750 or Chlorophyll-a fluorescence) E->F G Calculate Growth Rate and Percent Inhibition F->G H Determine EC50 Value using Dose-Response Analysis G->H

Caption: Workflow for laboratory-based algal growth inhibition assay.

3. Detailed Procedure:

  • Prepare this compound Stock Solution: Accurately weigh the this compound analytical standard and dissolve it in a minimal amount of a suitable solvent to prepare a concentrated stock solution.

  • Prepare Test Concentrations: Perform serial dilutions of the stock solution with the algal growth medium to achieve a range of at least five test concentrations and a solvent control. A negative control (medium only) should also be included.

  • Inoculation: Inoculate sterile culture flasks or wells with a known concentration of exponentially growing algal cells.

  • Exposure: Add the prepared this compound dilutions to the respective test vessels.

  • Incubation: Incubate the test vessels in a growth chamber under controlled conditions (e.g., 25°C, continuous illumination of 60-120 µmol photons/m²/s).

  • Growth Measurement: At 24, 48, and 72 hours, measure the algal biomass using optical density at 750 nm (OD750) or by measuring chlorophyll-a fluorescence.

  • Data Analysis:

    • Calculate the average growth rate for each concentration and the controls.

    • Determine the percent inhibition of the growth rate for each concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and use a suitable statistical model (e.g., probit or logit) to calculate the EC50 value and its 95% confidence intervals.

Protocol 2: Field Mesocosm Efficacy Assessment

This protocol is designed to evaluate the effectiveness of this compound in a more realistic, semi-natural environment.

1. Materials and Equipment:

  • Large, enclosed water containers (mesocosms, e.g., 1000 L tanks) placed in or near the target water body.

  • Water pump to fill mesocosms with ambient water containing the natural algal bloom.

  • This compound formulation suitable for field application.

  • Water quality monitoring probes (for pH, dissolved oxygen, temperature).

  • Water sampling equipment.

  • Fluorometer for in-situ chlorophyll-a and phycocyanin measurements.

  • Microscope for algal species identification and cell counting.

  • Analytical instrumentation (LC-MS/MS or GC-MS/MS) for this compound concentration monitoring.

2. Experimental Design:

G A Setup and Fill Mesocosms with Bloom Water B Baseline Sampling (T=0) - Algal counts - Pigments (Chl-a, Phycocyanin) - Water quality - this compound (background) A->B C Apply this compound to Treatment Mesocosms B->C D Monitor at Set Intervals (e.g., 24, 48, 72h, 1 week) - Algal counts - Pigments - Water quality - this compound concentration C->D E Data Analysis: Compare treatment and control groups D->E F Assess Efficacy and Non-Target Effects E->F

Caption: Logical workflow for a field mesocosm study.

3. Detailed Procedure:

  • Mesocosm Setup: Deploy mesocosms in the target water body or on the shore and fill them with water containing the algal bloom. Allow the enclosed ecosystem to stabilize for 24 hours.

  • Baseline Sampling (T=0): Before treatment, collect water samples from each mesocosm for:

    • Algal species identification and cell enumeration via microscopy.

    • Chlorophyll-a and phycocyanin concentration measurement.

    • Water quality parameters (pH, dissolved oxygen, temperature, nutrients).

    • Analysis of background this compound concentration.

  • Treatment Application: Apply a predetermined concentration of this compound to the treatment mesocosms. At least one mesocosm should be left as an untreated control.

  • Post-Treatment Monitoring: Collect samples from all mesocosms at regular intervals (e.g., 6, 12, 24, 48, 72 hours, and 1 week) and analyze for the same parameters as in the baseline sampling.

  • Data Analysis:

    • Compare the changes in algal cell density, chlorophyll-a, and phycocyanin concentrations over time between the treated and control mesocosms.

    • Monitor the concentration of this compound to determine its persistence in the water column.

    • Evaluate any significant changes in water quality parameters that may indicate non-target effects.

Protocol 3: Analytical Method for this compound in Water Samples

This protocol provides a general procedure for the quantification of this compound in water samples collected during efficacy studies, based on common analytical techniques for pesticide residue analysis.

1. Principle: Solid-phase extraction (SPE) is used to concentrate this compound from water samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

2. Materials and Reagents:

  • Water sample (e.g., 500 mL)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • This compound analytical standard

  • LC-MS/MS or GC-MS/MS system

3. Procedure:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove suspended particles.

    • Acidify the sample if necessary, based on the specific method requirements.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the this compound from the cartridge with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS or GC-MS/MS system.

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from the analytical standard.

Conclusion

The provided application notes and protocols offer a robust framework for researchers and scientists to systematically evaluate the efficacy of this compound as an algicide. By understanding its likely mechanism of action and employing standardized testing methodologies, the potential of this compound for the mitigation of harmful algal blooms can be thoroughly assessed. It is crucial to perform these evaluations on a case-by-case basis, considering the specific algal species and environmental conditions of the target water body.

References

Quinoclamine Application in Turfgrass Research: Protocols and Technical Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoclamine, a naphthoquinone derivative, is recognized for its fungicidal, bactericidal, and herbicidal properties. While its application in turfgrass disease management is not widely documented in scientific literature, its known efficacy against certain fungal pathogens and its established use in ornamental horticulture for controlling liverworts and mosses suggest a potential for investigation in turfgrass systems. This document provides a comprehensive overview of this compound, including its known application rates in other contexts, and outlines a generalized experimental protocol for evaluating its efficacy and phytotoxicity on turfgrass. The information presented herein is intended to serve as a foundational guide for researchers initiating studies on this compound for turfgrass health.

Chemical Profile of this compound

PropertyDetails
Chemical Name 2-amino-3-chloro-1,4-naphthoquinone
Synonyms Mogeton, ACN, ACNQ, 06K-Quinone
CAS Number 2797-51-5[1]
Chemical Class Naphthoquinone
Known Activities Fungicide, Bactericide, Herbicide, Algicide, Wood Preservative[2]
Mode of Action NF-κB inhibitor[3]

Documented Application Rates (Non-Turfgrass)

ProductTarget PestApplication Rate (Product per Gallon of Water)CropReference
Mogeton 25WPLiverworts2 oz, 4 oz, 8 ozOrnamental Horticulture Crops[4][5]

Note: These rates are for liverwort control in containerized ornamental plants and may not be directly applicable to turfgrass for fungal disease control. They should be used as a starting point for dose-response studies in a research setting.

Proposed Experimental Protocol for Turfgrass Research

The following is a generalized protocol for evaluating the efficacy and phytotoxicity of this compound on turfgrass, based on standard fungicide testing methodologies.[2]

Experimental Design
  • Plot Size: 3 ft x 6 ft (or similar dimensions)[6]

  • Replications: 4-5 replicates per treatment.

  • Design: Randomized Complete Block Design (RCBD)[6]

  • Turfgrass Species: Specify the turfgrass species and cultivar being tested (e.g., Creeping Bentgrass, Perennial Ryegrass, Kentucky Bluegrass).

  • Location: Research greenhouse or field plots with a history of the target disease.

Treatment Application
  • Formulation: Specify the formulation of this compound used (e.g., wettable powder, granular).

  • Application Rates: Based on the ornamental data, a range of rates should be tested. A suggested starting range could be 0.5x, 1x, 2x, and 4x the lowest effective rate observed in ornamental trials, alongside a non-treated control and a standard fungicide control.

  • Application Method: Use a CO2 pressurized sprayer with appropriate nozzles (e.g., flat fan) to ensure uniform coverage.[6]

  • Carrier Volume: Calibrate the sprayer to deliver a consistent volume of water (e.g., 2.0 gal of water per 1000 ft²)[6].

  • Application Timing:

    • Preventive: Apply before the onset of disease symptoms, based on historical disease occurrence and favorable environmental conditions.

    • Curative: Apply after the appearance of initial disease symptoms.

  • Application Interval: Typically 14 to 28 days, but this should be a variable in initial studies.

Inoculation (if necessary)
  • If natural disease pressure is low, plots may need to be artificially inoculated with the target pathogen (e.g., Sclerotinia homoeocarpa for dollar spot, Rhizoctonia solani for brown patch).

  • The inoculation method should be standardized across all plots.

Data Collection and Assessment
  • Disease Severity: Visually assess the percentage of the plot area affected by the disease on a regular basis (e.g., weekly).

  • Turfgrass Quality: Visually rate the overall quality of the turf on a scale of 1 to 9, where 1 = dead turf and 9 = excellent color and density[6].

  • Phytotoxicity: Visually assess any turfgrass injury (e.g., discoloration, stunting) on a scale of 0 to 5, where 0 = no injury and 5 = severe injury or death of the turf[6].

  • Data Analysis: Subject the collected data to Analysis of Variance (ANOVA) and use a mean separation test (e.g., Fisher's Protected LSD) to determine significant differences between treatments[6].

Visualizations

Proposed Signaling Pathway Inhibition by this compound

This compound has been identified as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is crucial for regulating the immune response, inflammation, and cell survival in response to stimuli such as pathogens. In fungi, related pathways are involved in stress response and pathogenesis. The diagram below illustrates a simplified representation of how this compound might interfere with this pathway in a fungal pathogen.

G cluster_0 Fungal Cell Pathogen_Signal Pathogen-Associated Molecular Patterns (PAMPs) or Stress Signal Receptor Cell Surface Receptor Pathogen_Signal->Receptor 1. Recognition Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade 2. Transduction IκB_Kinase IκB Kinase (IKK) Signaling_Cascade->IκB_Kinase 3. Activation NFκB_IκB NF-κB / IκB Complex (Inactive) IκB_Kinase->NFκB_IκB 4. Phosphorylation of IκB NFκB_Active Active NF-κB NFκB_IκB->NFκB_Active 5. IκB Degradation & NF-κB Release Nucleus Nucleus NFκB_Active->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (Pathogenesis, Stress Response) Nucleus->Gene_Expression 7. DNA Binding & Transcription This compound This compound This compound->IκB_Kinase Inhibition

Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.

Experimental Workflow for Turfgrass Fungicide Trial

The following diagram outlines the logical flow of an experimental trial to evaluate a new fungicide like this compound on turfgrass.

G Start Start: Hypothesis Formulation Exp_Design Experimental Design (Plot layout, Treatments, Replications) Start->Exp_Design Site_Prep Site Preparation (Mowing, Fertilization, Irrigation) Exp_Design->Site_Prep Treatment_App Treatment Application (this compound, Controls) Site_Prep->Treatment_App Inoculation Pathogen Inoculation (If required) Treatment_App->Inoculation Data_Collection Data Collection (Disease Severity, Turf Quality, Phytotoxicity) Inoculation->Data_Collection Incubation Period Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Data_Analysis Results Results Interpretation (Efficacy, Safety) Data_Analysis->Results Conclusion Conclusion & Reporting Results->Conclusion

Caption: Workflow for a turfgrass fungicide evaluation trial.

Phytotoxicity Considerations

Research on ornamental plants has shown that this compound can cause phytotoxicity on certain species, especially at higher application rates.[4] Symptoms can include foliar and floral necrosis, discolored and distorted growth, and leaf cupping.[4] It is crucial to include a thorough phytotoxicity assessment in any turfgrass trial. Different turfgrass species and even cultivars within a species may exhibit varying levels of sensitivity.

Conclusion and Future Directions

While specific data on the use of this compound for turfgrass disease management is currently lacking, its known fungicidal properties and established use in related fields provide a strong rationale for its investigation. The protocols and information provided in this document offer a starting point for researchers to design and conduct robust experiments to determine the efficacy, optimal application rates, and safety of this compound on various turfgrass species. Future research should focus on dose-response studies against key turfgrass pathogens, evaluation of different formulations, and assessment of its performance in integrated pest management (IPM) programs.

References

Application Notes and Protocols for Testing Quinoclamine on Moss Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine is a chemical compound used as a herbicide and algicide.[1][2] Its application in controlling moss growth necessitates a standardized protocol to evaluate its efficacy and understand its physiological effects on various moss species.[1] These application notes provide detailed methodologies for testing the effects of this compound on moss, focusing on key indicators of plant health: growth inhibition, chlorophyll content, and cell viability. The protocols outlined below are designed to be adaptable for a range of research applications, from basic scientific inquiry to the development of new herbicidal formulations.

Data Presentation

Quantitative data from the following experiments should be summarized for clear comparison.

Table 1: Growth Inhibition of Moss Species Treated with this compound

Moss SpeciesThis compound Concentration (µg/mL)Mean Growth Inhibition (%)Standard Deviation
Bryum argenteum0 (Control)00
1
5
10
25
50
Physcomitrella patens0 (Control)00
1
5
10
25
50

Table 2: Chlorophyll a Content in Moss Species after this compound Treatment

Moss SpeciesThis compound Concentration (µg/mL)Mean Chlorophyll a (µg/g fresh weight)Standard Deviation
Bryum argenteum0 (Control)
10
50
Physcomitrella patens0 (Control)
10
50

Table 3: Cell Viability of Moss Species Treated with this compound

Moss SpeciesThis compound Concentration (µg/mL)Mean Viable Cells (%)Standard Deviation
Bryum argenteum0 (Control)1000
10
50
Physcomitrella patens0 (Control)1000
10
50

Experimental Protocols

Moss Culture and Preparation

Objective: To cultivate healthy moss cultures for consistent experimental material.

Materials:

  • Selected moss species (e.g., Bryum argenteum, Physcomitrella patens)

  • Appropriate solid or liquid growth medium (e.g., Knop's medium)

  • Sterile culture vessels (e.g., Petri dishes, flasks)

  • Growth chamber or controlled environment with appropriate light and temperature conditions.

Protocol:

  • Establish axenic cultures of the desired moss species from spores or tissue fragments on a suitable growth medium.

  • Propagate the moss under controlled conditions (e.g., 16:8 hour light:dark photoperiod, 22°C).

  • For experiments, select healthy, actively growing moss colonies of a similar age and size.

This compound Solution Preparation

Objective: To prepare accurate concentrations of this compound for treatment.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent (e.g., DMSO, acetone)

  • Sterile distilled water

  • Sterile glassware

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations for the experiment.

  • Prepare a vehicle control solution containing the same concentration of the solvent used for the stock solution.

Growth Inhibition Assay

Objective: To quantify the effect of this compound on moss growth.

Materials:

  • Cultured moss

  • Petri dishes with solid growth medium

  • This compound solutions of varying concentrations

  • Digital camera and image analysis software

Protocol:

  • Inoculate Petri dishes containing solid growth medium with a standardized amount of moss.

  • Apply a defined volume of the different this compound concentrations (and a vehicle control) to the respective Petri dishes.

  • Incubate the plates in a growth chamber under controlled conditions.

  • Document the growth of the moss colonies by taking digital images at regular intervals (e.g., every 7 days for 28 days).

  • Measure the area of moss growth using image analysis software.

  • Calculate the percentage of growth inhibition relative to the control.

Chlorophyll Content Assay

Objective: To determine the effect of this compound on the photosynthetic pigments of moss.

Materials:

  • Moss samples treated with this compound

  • Acetone (80%) or ethanol

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Protocol:

  • Harvest a known fresh weight of moss tissue from the control and treated groups.

  • Grind the tissue in 80% acetone or ethanol until it is colorless.

  • Centrifuge the extract to pellet the cell debris.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.[3]

  • Calculate the chlorophyll a concentration using the following formula for acetone: Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)

  • Express the chlorophyll content as µg per gram of fresh weight. It is crucial to use fresh material for accurate measurements as chlorophyll degrades in dried samples.[4]

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on moss cells.

Materials:

  • Moss protoplasts or gametophytes treated with this compound

  • Fluorescein diacetate (FDA) and propidium iodide (PI) staining solution

  • Fluorescence microscope

Protocol:

  • Prepare moss protoplasts or use small fragments of moss gametophytes.

  • Incubate the moss cells with different concentrations of this compound for a specified period.

  • Add the FDA-PI staining solution. FDA stains viable cells green, while PI stains the nuclei of non-viable cells red.[5]

  • Observe the cells under a fluorescence microscope.

  • Count the number of green (viable) and red (non-viable) cells in several fields of view.

  • Calculate the percentage of viable cells. Other methods for assessing cell viability include using amine-reactive dyes or observing membrane integrity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis moss_culture 1. Moss Culture (e.g., Bryum argenteum) treatment 3. Application of this compound to Moss Cultures moss_culture->treatment quin_prep 2. This compound Solution Preparation quin_prep->treatment growth_inhibition 4a. Growth Inhibition Assay treatment->growth_inhibition chlorophyll 4b. Chlorophyll Content Assay treatment->chlorophyll viability 4c. Cell Viability Assay treatment->viability data_collection 5. Data Collection (Imaging, Spectrophotometry, Microscopy) growth_inhibition->data_collection chlorophyll->data_collection viability->data_collection data_analysis 6. Statistical Analysis & Interpretation data_collection->data_analysis

Caption: Experimental workflow for testing this compound on moss species.

Herbicide_Signaling_Pathway cluster_stress Cellular Stress Response cluster_effects Physiological Effects This compound This compound (Herbicide) ROS Reactive Oxygen Species (ROS) Production This compound->ROS induces Signaling Stress Signaling Cascade Activation ROS->Signaling activates Photosynthesis Inhibition of Photosynthesis Signaling->Photosynthesis Cell_Division Inhibition of Cell Division Signaling->Cell_Division Membrane_Damage Cell Membrane Damage Signaling->Membrane_Damage Apoptosis Programmed Cell Death (Apoptosis) Signaling->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced stress in moss.

References

Application Notes and Protocols for Quinoclamine Treatment of Duckweed in Controlled Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the phytotoxicity of Quinoclamine on duckweed (Lemna spp.) in a laboratory setting. The protocols are based on established international guidelines for aquatic plant toxicity testing and are intended to ensure reproducibility and comparability of results.

Introduction

This compound is a quinone-based herbicide and algicide used to control a range of aquatic and terrestrial weeds, including duckweed.[1] Understanding its efficacy and mechanism of action in a controlled environment is crucial for ecological risk assessment and the development of new herbicidal formulations. Duckweed species, such as Lemna minor, are standard model organisms for phytotoxicity testing due to their rapid growth, small size, and sensitivity to chemical contaminants.[2][3] This document outlines the necessary protocols for conducting growth inhibition studies with this compound on duckweed.

Quantitative Data Summary

Compound NameEC20 (mg/L)EC50 (mg/L)Reference
Nalidixic acid (NAL)0.483.27[4]
Pefloxacin mesylate dihydrate (PEF)1.455.99[4]
Levofloxacin (LVF)0.622.67[4]
Moxifloxacin hydrochloride (MOXI)0.293.98[4]

Note: This data should be used as a preliminary reference for range-finding studies with this compound. The actual EC50 of this compound may vary.

Experimental Protocols

The following protocols are adapted from the OECD Guideline for the Testing of Chemicals, Test No. 221: "Lemna sp. Growth Inhibition Test".

Materials and Equipment
  • Test Organism: Lemna minor or Lemna gibba, obtained from a reputable supplier or a laboratory culture.

  • Culture Medium: Steinberg medium or a comparable nutrient medium suitable for Lemna spp. growth.

  • Test Substance: this compound (analytical grade).

  • Apparatus:

    • Glass test vessels (e.g., 250 mL beakers or flasks).

    • Growth chamber or incubator with controlled temperature and lighting.

    • Light source providing a cool-white fluorescent light.

    • pH meter.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Stereomicroscope for frond counting.

    • Drying oven.

Test Conditions
  • Temperature: 24 ± 2 °C

  • Light Intensity: 85-135 µE/m²/s (or 6500-10000 lux).

  • Photoperiod: Continuous illumination.

  • Test Duration: 7 days.

  • Test Type: Static or semi-static (with renewal of the test solution).

Experimental Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (if necessary) and then dilute with the culture medium to obtain the desired test concentrations.

    • A preliminary range-finding test is recommended to determine the appropriate concentration range for the definitive test. Based on the data for related compounds, a range of 0.1 to 10 mg/L could be a starting point.

    • Include a control group (culture medium only) and at least five different concentrations of this compound.

  • Inoculation:

    • Select healthy Lemna minor colonies with 2 to 4 fronds.

    • Transfer the colonies to the test vessels, ensuring each vessel starts with the same number of fronds (typically 9-12 fronds).

  • Incubation:

    • Place the test vessels in the growth chamber under the specified conditions.

    • Randomize the position of the vessels daily to minimize spatial variations in light and temperature.

  • Data Collection:

    • Count the number of fronds at the beginning of the test and at least every three days until the end of the 7-day period.

    • At the end of the test, determine the final frond number and harvest the fronds to measure the fresh or dry weight.

Assessment of Effects

The primary endpoint is the inhibition of growth, which can be assessed by:

  • Frond Number: The most common and straightforward measurement.

  • Biomass: Determined by measuring the dry weight of the fronds at the end of the experiment.

Calculate the average specific growth rate for both the control and treated groups. From this, the percent inhibition for each concentration is determined. The ECx values (e.g., EC50) can then be calculated using appropriate statistical methods (e.g., probit analysis).

Visualizations

Proposed Mechanism of Action of this compound in Duckweed

The following diagram illustrates the likely signaling pathway for this compound's phytotoxic effects in duckweed, based on its classification as a quinone herbicide.

Quinoclamine_Mechanism This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to QB-site ETC Electron Transport Chain PSII->ETC Blocks Electron Flow PhotosynthesisInhibition Inhibition of Photosynthesis PSII->PhotosynthesisInhibition Directly Causes ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Leads to LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Induces MembraneDamage Cell Membrane Damage LipidPeroxidation->MembraneDamage Causes CellDeath Cell Death MembraneDamage->CellDeath GrowthInhibition Growth Inhibition & Chlorosis PhotosynthesisInhibition->GrowthInhibition Results in GrowthInhibition->CellDeath

Caption: Proposed phytotoxic mechanism of this compound in duckweed.

Experimental Workflow for Duckweed Toxicity Testing

This diagram outlines the key steps in the experimental protocol for assessing the effect of this compound on duckweed.

Experimental_Workflow Start Start: Prepare Culture Medium PrepareSolutions Prepare this compound Test Solutions Start->PrepareSolutions Inoculate Inoculate with Lemna minor PrepareSolutions->Inoculate Incubate Incubate for 7 Days (Controlled Conditions) Inoculate->Incubate DataCollection Data Collection (Frond Count, Biomass) Incubate->DataCollection Analysis Statistical Analysis (EC50 Calculation) DataCollection->Analysis End End: Report Results Analysis->End

Caption: Workflow for this compound phytotoxicity testing on duckweed.

References

Application Notes and Protocols for the Analysis of Quinoclamine Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of Quinoclamine residues in soil matrices. Due to the limited availability of specific validated methods for this compound, this guide synthesizes established multi-residue analytical techniques for pesticides in soil, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) as the most suitable determination methods.

Introduction

This compound (2-amino-3-chloro-1,4-naphthoquinone) is a fungicide and algaecide used in various agricultural applications. Its potential persistence in soil necessitates the development of sensitive and reliable analytical methods to monitor its environmental fate and ensure compliance with regulatory limits. This document outlines a comprehensive approach to the extraction, cleanup, and quantification of this compound residues in soil.

The proposed methods are based on widely accepted techniques for pesticide residue analysis, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solvent extraction, followed by analysis using modern chromatographic and mass spectrometric instrumentation.[1][2]

Analytical Strategies

The two primary analytical strategies recommended for the determination of this compound residues in soil are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique for its high sensitivity, selectivity, and applicability to a wide range of pesticide polarities.[1][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique, particularly suitable for volatile and semi-volatile compounds.[6][7][8]

The choice between LC-MS/MS and GC-MS will depend on the specific laboratory instrumentation available, the required sensitivity, and the physicochemical properties of this compound.

Data Presentation: Performance of Similar Analytical Methods

The following tables summarize typical performance data for multi-residue pesticide analysis in soil using LC-MS/MS and GC-MS. This data provides a benchmark for the expected performance of a validated method for this compound.

Table 1: Typical Performance Data for LC-MS/MS Methods for Pesticide Residues in Soil

ParameterRangeReference
Limit of Detection (LOD)0.02 - 13.2 µg/kg[5]
Limit of Quantification (LOQ)0.1 - 43.9 µg/kg[5]
Recovery63.2 - 113.8%[5]
Relative Standard Deviation (RSD)1.9 - 7.1%[5]

Table 2: Typical Performance Data for GC-MS Methods for Pesticide Residues in Soil

ParameterRangeReference
Limit of Detection (LOD)0.1 - 10.4 µg/kg[7]
Limit of Quantification (LOQ)10 ppb (µg/kg)[6]
Recovery68.5 - 112.1%[7]
Relative Standard Deviation (RSD)1.8 - 6.2%[7]

Experimental Protocols

The following are detailed, proposed protocols for the analysis of this compound in soil. Method validation with this compound-spiked soil samples is essential before routine application.

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS method, which is known for its efficiency and effectiveness in extracting a broad range of pesticides from various matrices.[1][2]

4.1.1. Sample Preparation and Extraction

  • Soil Sample Preparation: Air-dry the soil sample at ambient temperature (25-30°C) for 24 hours.[3] Sieve the dried soil through a 2 mm mesh to remove stones and large debris.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 30 seconds to moisten the soil.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes.

4.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and MgSO₄.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumental Analysis

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode (to be optimized for this compound).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Protocol 2: Solvent Extraction and GC-MS Analysis

This protocol utilizes a traditional solvent extraction method followed by GC-MS analysis.

4.2.1. Sample Preparation and Extraction

  • Soil Sample Preparation: Prepare the soil sample as described in section 4.1.1.

  • Weighing: Weigh 20 g of the homogenized soil into a glass extraction bottle.

  • Extraction: Add 100 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

  • Shaking: Place the bottle on a mechanical shaker and shake for 2 hours.

  • Filtration: Filter the extract through a sodium sulfate-dried filter paper to remove particulate matter and residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

4.2.2. Cleanup (if necessary)

For soils with high organic matter content, a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be required to remove interfering matrix components.

4.2.3. GC-MS Instrumental Analysis

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-bleed capillary column such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280°C

  • Oven Temperature Program: A suitable temperature gradient should be optimized to ensure good separation of this compound from matrix interferences.

  • MS System: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

Method Validation

Prior to the analysis of real samples, the chosen method must be validated for the specific soil type. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of matrix-matched calibration standards over the expected concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of low-level spiked samples.

  • Accuracy (Recovery): Evaluated by analyzing spiked blank soil samples at multiple concentration levels.

  • Precision (Repeatability and Reproducibility): Determined from the relative standard deviation (RSD) of replicate analyses.

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the soil matrix.

Visualizations

Experimental Workflow for this compound Residue Analysis in Soil

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Soil Sample Collection drying Air Drying soil_sample->drying sieving Sieving (2mm) drying->sieving extraction QuEChERS or Solvent Extraction sieving->extraction centrifugation Centrifugation extraction->centrifugation cleanup Dispersive SPE or SPE Cartridge centrifugation->cleanup lc_ms LC-MS/MS cleanup->lc_ms gc_ms GC-MS cleanup->gc_ms quantification Quantification lc_ms->quantification gc_ms->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis in soil.

Logical Relationship of Method Validation Parameters

validation_parameters method_validation Method Validation linearity Linearity method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (RSD) method_validation->precision specificity Specificity method_validation->specificity

Caption: Key parameters for analytical method validation.

References

Application Note: Quantification of Quinoclamine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Quinoclamine. The described method is applicable for the analysis of this compound in various sample matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and environmental analysis. The protocol outlines the sample preparation, chromatographic conditions, and method validation parameters to ensure accurate and precise results.

Introduction

This compound, a naphthoquinone derivative, is recognized for its herbicidal and algicidal properties.[1][2] Accurate quantification of this compound is crucial for formulation development, quality control, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for this purpose. This document provides a comprehensive protocol for the quantification of this compound, including detailed experimental procedures and expected performance characteristics.

Principle

This method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient. This compound is detected and quantified by a UV-Vis detector at its maximum absorption wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)[1]

    • Dimethyl sulfoxide (DMSO)[3]

    • Formic acid (optional, for pH adjustment)

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or DMSO in a volumetric flask.[3] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a representative amount of the homogenized sample.

  • Extract this compound from the sample using a suitable solvent (e.g., methanol, acetonitrile). The choice of solvent may depend on the sample matrix.

  • Vortex the mixture vigorously for 2 minutes and sonicate for 15 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[4]

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 50-90% B; 10-12 min: 90% B; 12-15 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm
Run Time 15 minutes

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data for the HPLC method for this compound quantification is summarized in the table below.

ParameterResult
Retention Time (RT) Approximately 6.5 min
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Visualization of Experimental Workflow

HPLC_Workflow HPLC Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method is specific, linear, precise, and accurate over a relevant concentration range. This protocol can be readily implemented in a quality control or research laboratory for the routine analysis of this compound.

References

Quinoclamine Formulation for Experimental Use (e.g., Mogeton 25WP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine, the active ingredient in formulations such as Mogeton 25WP, is a naphthoquinone derivative primarily used as a herbicide. It is particularly effective against mosses, liverworts, and algae.[1] This document provides detailed application notes and protocols for the experimental use of this compound-based formulations, designed to assist researchers in conducting phytotoxicity, efficacy, and preliminary toxicological studies.

Physicochemical Properties

PropertyValueReference
Active IngredientThis compound[1]
FormulationMogeton 25WP (25% Wettable Powder)[1]
Chemical GroupNaphthoquinone[1]
CAS Number2797-51-5

Data Presentation: Efficacy and Phytotoxicity

The following tables summarize quantitative data from experimental studies on the efficacy of Mogeton 25WP for controlling liverworts and its phytotoxicity on various ornamental plants.

Table 1: Efficacy of Mogeton 25WP on Liverworts

Treatment Rate (oz product/gallon)EfficacyObservationReference
2 (1X)Good to ExcellentEffective control of liverworts[2]
4 (2X)ExcellentHigh level of liverwort control[2]
8 (4X)ExcellentHigh level of liverwort control[2]

Table 2: Phytotoxicity of Mogeton 25WP on Ornamental Plants (2 oz product/gallon)

Plant SpeciesCommon NamePhytotoxicity Index (0-10)1Crop SafetyReference
AquilegiaColumbineUnsatisfactory InjuryNot Recommended[2]
Athyrium nipponicum var picturmJapanese painted fernUnsatisfactory InjuryNot Recommended[2]
Liriope muscariLily turfUnsatisfactory InjuryNot Recommended[2]
VerbenaVervainUnsatisfactory InjuryNot Recommended[2]
Lavandula angustifolia 'Munstead'English Lavender0 - 2.3Minor Damage

1 Phytotoxicity Index: 0 = No phytotoxicity; 10 = Complete kill.[2]

Experimental Protocols

Protocol 1: Phytotoxicity Assessment in Ornamental Plants

This protocol is adapted from studies on the effect of Mogeton 25WP on container-grown ornamental plants.[2]

1. Objective: To evaluate the phytotoxicity of this compound formulation (Mogeton 25WP) on selected plant species.

2. Materials:

  • Mogeton 25WP (25% this compound wettable powder)
  • Test plant species (healthy, well-established in containers)
  • Pressurized sprayer
  • Measuring cylinders and balance
  • Distilled water
  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

3. Experimental Design:

  • Treatments: Prepare different concentrations of Mogeton 25WP suspension. A common experimental range includes a control (water only), a recommended application rate (e.g., 2 oz/gallon), and higher concentrations (e.g., 4 oz/gallon and 8 oz/gallon) to assess dose-response.[2]
  • Replicates: Use a minimum of three to five replicate plants per treatment group to ensure statistical validity.
  • Randomization: Randomly assign treatments to the plants to minimize the effects of environmental variability.

4. Procedure:

  • Preparation of Treatment Solutions:
  • Accurately weigh the required amount of Mogeton 25WP powder.
  • Prepare a slurry by mixing the powder with a small amount of water.
  • Add the slurry to the spray tank and dilute with water to the final desired volume. Agitate to ensure a uniform suspension.
  • Application:
  • Apply the treatment solutions as a foliar spray until runoff.
  • Ensure uniform coverage of all plant surfaces.
  • The control group should be sprayed with water only.
  • Incubation:
  • Maintain the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
  • Data Collection:
  • Visually assess phytotoxicity at regular intervals (e.g., 1, 3, 7, 14, and 28 days after treatment).
  • Use a phytotoxicity rating scale (e.g., 0-10, where 0 is no injury and 10 is plant death).[2]
  • Record specific symptoms of phytotoxicity, such as chlorosis, necrosis, stunting, or malformation.
  • Measure plant growth parameters such as height and width.

5. Data Analysis:

  • Analyze the phytotoxicity ratings and growth data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 2: Aquatic Ecotoxicology Assessment (Algal Growth Inhibition Test)

This protocol is a generalized procedure based on standard guidelines for assessing the toxicity of chemicals to aquatic organisms, such as algae.

1. Objective: To determine the concentration of this compound that inhibits the growth of a selected algal species (e.g., Raphidocelis subcapitata).

2. Materials:

  • This compound (analytical grade)
  • Test algal species culture
  • Algal growth medium
  • Sterile culture flasks
  • Spectrophotometer or cell counter
  • Incubator with controlled light and temperature
  • Personal Protective Equipment (PPE)

3. Experimental Design:

  • Test Concentrations: Prepare a series of this compound concentrations in the algal growth medium. A logarithmic series of concentrations is recommended (e.g., 0.1, 1, 10, 100 mg/L) along with a control (no this compound).
  • Replicates: Use at least three replicate flasks for each test concentration and the control.

4. Procedure:

  • Preparation of Test Solutions:
  • Prepare a stock solution of this compound in a suitable solvent (if necessary) and dilute it with the algal growth medium to obtain the desired test concentrations.
  • Inoculation:
  • Inoculate each flask with a known density of algal cells from an exponentially growing culture.
  • Incubation:
  • Incubate the flasks for a defined period (e.g., 72 or 96 hours) under continuous illumination and constant temperature.
  • Data Collection:
  • Measure the algal cell density (e.g., using a spectrophotometer to measure absorbance or a cell counter) at the beginning and end of the experiment.

5. Data Analysis:

  • Calculate the average specific growth rate for each concentration.
  • Determine the EC50 (the concentration that causes a 50% reduction in growth) by plotting the percentage of growth inhibition against the logarithm of the test concentrations.

Visualizations

Signaling Pathway

// Nodes this compound [label="this compound\n(Herbicide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PSII [label="Photosystem II (PSII)\nin Thylakoid Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; ElectronTransport [label="Inhibition of\nElectron Transport Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS) Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; LipidPeroxidation [label="Lipid Peroxidation &\nMembrane Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Cellular Damage &\nProgrammed Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"]; PhotosynthesisInhibition [label="Inhibition of\nPhotosynthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> PSII [label="Binds to D1 protein"]; PSII -> ElectronTransport [style=dotted, arrowhead=none]; ElectronTransport -> ROS; ROS -> LipidPeroxidation; LipidPeroxidation -> CellDeath; ElectronTransport -> PhotosynthesisInhibition; PhotosynthesisInhibition -> CellDeath; } Caption: Hypothetical signaling pathway for a photosynthesis-inhibiting herbicide.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_plants [label="Prepare Test Plants\n(Acclimatize & Select Healthy Individuals)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solutions [label="Prepare this compound\nTreatment Solutions\n(Control, 1X, 2X, 4X)", fillcolor="#FBBC05", fontcolor="#202124"]; application [label="Apply Treatments\n(Foliar Spray)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate Plants\n(Controlled Environment)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_collection [label="Data Collection\n(Visual Assessment, Growth Measurements)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Statistical Analysis\n(ANOVA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_plants; prep_plants -> prep_solutions; prep_solutions -> application; application -> incubation; incubation -> data_collection; data_collection -> analysis; analysis -> end; }

Caption: Workflow for a typical phytotoxicity study.

Disclaimer: The information provided in this document is for research and experimental purposes only. Users should adhere to all applicable safety guidelines and regulations when handling and using chemical substances. The signaling pathway diagram is a generalized representation and may not reflect the precise mechanism of action of this compound, for which specific research is limited.

References

Application Notes and Protocols: In Vitro Assays for Quinoclamine Activity on Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a quinone-based compound recognized for its potent phytotoxic effects, making it an effective herbicide, particularly for moss control.[1] Its mechanism of action is primarily attributed to its role as an uncoupler of oxidative phosphorylation in mitochondria.[2][3] This disruption of the electron transport chain leads to a cascade of cellular events, including the inhibition of ATP synthesis, generation of reactive oxygen species (ROS), and subsequent oxidative stress, ultimately culminating in cell death.[4][5]

These application notes provide detailed protocols for a suite of in vitro assays designed to elucidate and quantify the phytotoxic activity of this compound on plant cells. The described methods will enable researchers to assess key cellular responses, including loss of cell viability, compromised membrane integrity, induction of oxidative stress, and programmed cell death.

Key Cellular Effects of this compound

The primary mode of action of this compound is the uncoupling of oxidative phosphorylation, which triggers a series of downstream cellular events:

  • Disruption of Mitochondrial Electron Transport Chain: this compound dissipates the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2][3]

  • Induction of Oxidative Stress: The disruption of the electron transport chain leads to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[5][6]

  • Lipid Peroxidation and Membrane Damage: Excessive ROS production induces lipid peroxidation, compromising the integrity of cellular membranes, including the plasma membrane and mitochondrial membranes.[7][8][9]

  • Programmed Cell Death (PCD): The culmination of these cellular insults can trigger programmed cell death pathways, leading to the organized dismantling of the cell.[3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables provide a structured format for presenting quantitative data obtained from the described in vitro assays.

Table 1: Cell Viability Assessment by Evans Blue Staining

This compound Concentration (µM)Absorbance at 600 nm (OD)% Cell Death (Relative to Control)
0 (Control)0.15 ± 0.020%
100.32 ± 0.03113%
250.58 ± 0.05287%
500.85 ± 0.07467%
1001.23 ± 0.10720%

Table 2: Reactive Oxygen Species (ROS) Detection using DCFH-DA Assay

This compound Concentration (µM)Fluorescence Intensity (Arbitrary Units)Fold Increase in ROS (Relative to Control)
0 (Control)1500 ± 1201.0
103200 ± 2502.1
256500 ± 5104.3
5011500 ± 9807.7
10018200 ± 150012.1

Table 3: Determination of IC50 Value for this compound

Plant Species / Cell LineAssayIC50 (µM)
Arabidopsis thaliana (suspension cells)Evans Blue45.8
Chlamydomonas reinhardtiiGrowth Inhibition23.4
Moss (Physcomitrella patens)Protoplast Viability15.2

Experimental Protocols

Assessment of Cell Viability and Membrane Integrity using Evans Blue Staining

Principle: Evans blue is a non-permeant dye that can only penetrate cells with compromised plasma membranes. Thus, the intensity of the blue color is proportional to the number of non-viable cells.

Materials:

  • Plant cell suspension culture or protoplasts

  • This compound stock solution (in DMSO or ethanol)

  • 0.025% (w/v) Evans blue solution in a suitable buffer (e.g., 0.1 mM CaCl2, pH 5.6)

  • 1% (w/v) SDS solution

  • Spectrophotometer

  • Microscope

Protocol:

  • Prepare a dilution series of this compound in the plant cell culture medium. Include a solvent control (DMSO or ethanol).

  • Incubate the plant cells with the different concentrations of this compound for the desired time period (e.g., 24 hours).

  • After incubation, centrifuge the cells and remove the supernatant.

  • Resuspend the cells in the 0.025% Evans blue solution and incubate for 15-30 minutes at room temperature.

  • Wash the cells extensively with distilled water or buffer to remove excess dye. This can be done by repeated centrifugation and resuspension.

  • For qualitative analysis, observe the cells under a light microscope. Dead cells will appear blue.

  • For quantitative analysis, add 1% SDS solution to the stained cells and incubate at 50-60°C for 30-60 minutes to solubilize the dye.

  • Centrifuge to pellet cell debris and transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 600 nm using a spectrophotometer.

Detection of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • Plant cell suspension culture or protoplasts

  • This compound stock solution

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Loading buffer (e.g., MES-KCl buffer, pH 6.15)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Treat the plant cells with various concentrations of this compound for the desired time.

  • After treatment, harvest the cells by centrifugation and wash them with the loading buffer.

  • Resuspend the cells in the loading buffer containing 5-10 µM DCFH-DA.

  • Incubate the cells in the dark for 30-60 minutes at room temperature to allow for probe loading and de-esterification.

  • Wash the cells with the loading buffer to remove excess DCFH-DA.

  • Resuspend the cells in fresh loading buffer.

  • Measure the fluorescence using one of the following methods:

    • Microplate Reader: Transfer the cell suspension to a black 96-well plate and measure fluorescence with excitation at ~485 nm and emission at ~535 nm.

    • Fluorescence Microscope: Mount the cells on a slide and observe under a fluorescence microscope using a FITC filter set.

    • Flow Cytometer: Analyze the cells using a flow cytometer with an argon laser (488 nm excitation).

Assay for Programmed Cell Death (PCD) - DNA Laddering

Principle: A hallmark of apoptosis-like PCD is the cleavage of nuclear DNA into oligonucleosomal fragments, which can be visualized as a "ladder" on an agarose gel.

Materials:

  • Plant tissue or cells treated with this compound

  • DNA extraction buffer (e.g., containing EDTA, Tris-HCl, and a detergent like SDS)

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol and 70% ethanol

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Protocol:

  • Harvest plant material after treatment with this compound.

  • Grind the tissue in liquid nitrogen and add DNA extraction buffer.

  • Incubate the lysate and treat with RNase A to remove RNA.

  • Further treat with Proteinase K to digest proteins.

  • Perform a phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA with cold ethanol and wash the pellet with 70% ethanol.

  • Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).

  • Run the DNA samples on a 1.5-2% agarose gel.

  • Stain the gel with a DNA stain and visualize under UV light. The appearance of a ladder-like pattern of DNA fragments is indicative of PCD.

Visualizations

Quinoclamine_Experimental_Workflow cluster_treatment This compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis PlantCells Plant Cells (Suspension Culture/Protoplasts) Treatment Incubation with this compound (Concentration Gradient) PlantCells->Treatment Viability Cell Viability Assay (Evans Blue Staining) Treatment->Viability ROS ROS Detection (DCFH-DA Assay) Treatment->ROS PCD PCD Analysis (DNA Laddering) Treatment->PCD Microscopy Microscopy (Qualitative) Viability->Microscopy Spectro Spectrophotometry/ Fluorometry (Quantitative) Viability->Spectro ROS->Microscopy ROS->Spectro Gel Gel Electrophoresis PCD->Gel

Caption: Experimental workflow for assessing this compound's phytotoxicity.

Quinoclamine_Signaling_Pathway cluster_mitochondrion Mitochondrion This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Disrupts H_gradient Proton Gradient (ΔpH) This compound->H_gradient Dissipates ETC->H_gradient ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ATP_synthase ATP Synthase H_gradient->ATP_synthase H_gradient->ATP_synthase Uncoupling ATP ATP Synthesis ATP_synthase->ATP ATP_synthase->ATP Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation PCD Programmed Cell Death (PCD) OxidativeStress->PCD MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage MembraneDamage->PCD

Caption: Proposed signaling pathway of this compound in plant cells.

References

Troubleshooting & Optimization

Troubleshooting Quinoclamine experiment variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving Quinoclamine. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (2-amino-3-chloro-1,4-naphthoquinone) is a naphthoquinone derivative that has been identified as a novel inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][2] Its primary mechanism involves the suppression of endogenous NF-κB activity by inhibiting the phosphorylation of IκB-α and subsequently preventing the translocation of the p65 subunit into the nucleus.[1][2] This inhibition of the NF-κB pathway can lead to downstream effects on the cell cycle and apoptosis, indicating its potential as an anti-cancer agent.[1][2]

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the effects of moisture absorption by DMSO.[5] Stock solutions should be stored at -20°C for up to 3 months.[4] While several freeze-thaw cycles are generally acceptable for many small molecules in DMSO, it is best practice to aliquot the stock solution to avoid repeated temperature fluctuations.[3][4] For aqueous solutions, it is recommended to prepare them fresh before each experiment as their stability is not guaranteed for long-term storage.[4] Always protect solutions from light, as this compound may be light-sensitive.[6][7]

Q3: What are the typical working concentrations for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model. The half-maximal inhibitory concentration (IC50) is a common metric to determine the potency of a compound.

Data Presentation: this compound IC50 Values

The following table summarizes reported IC50 values for this compound in various cancer cell lines. These values should serve as a starting point for designing your own experiments.

Cell LineCancer TypeIncubation TimeIC50 Value
A549 Lung Adenocarcinoma24 hours11.67 ± 2.49 µg/mL to 16.67 ± 5.56 µg/mL[8][9]
MCF-7 Breast Adenocarcinoma48 hours<10 µM[10]
PC-3 Prostate Adenocarcinoma72 hours8-12 µM[11]

Note: The provided IC50 values are for reference only. It is highly recommended to determine the IC50 value for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)

Possible Cause 1: Inconsistent this compound Activity

  • Solution:

    • Fresh Stock Preparation: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[5] Even small amounts of water in DMSO can affect compound stability over time.[12][13]

    • Proper Storage: Aliquot stock solutions and store them at -20°C, protected from light.[4][14] Avoid repeated freeze-thaw cycles.

    • Consistent Dilution: When diluting the DMSO stock in aqueous media for experiments, ensure rapid and thorough mixing to prevent precipitation.[4] If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and sonication may help redissolve the compound.[4]

Possible Cause 2: Interference with Assay Reagents

  • Solution:

    • Colorimetric Interference: this compound is a colored compound, which can interfere with absorbance-based assays like MTT.[15][16] Always include a "compound only" control (this compound in media without cells) to measure its intrinsic absorbance and subtract this background from your experimental readings.

    • Fluorescence Interference: If using fluorescence-based viability assays, be aware that this compound may have intrinsic fluorescence or quenching properties.[15][16][17] Run control experiments with this compound alone to assess any potential interference with the fluorescent dye.

Possible Cause 3: Variable Incubation Time

  • Solution:

    • Optimize Incubation Period: The cytotoxic effects of this compound are time-dependent.[11] A 24-hour incubation may be too short to observe significant effects in some cell lines.[11] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell type and concentration range.[11][18]

Possible Cause 4: Serum Protein Binding

  • Solution:

    • Consistent Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[19][20][21] Ensure that the percentage of FBS in your culture medium is consistent across all experiments. If high variability persists, consider reducing the serum concentration during the treatment period, after allowing cells to attach.

Issue 2: Inconsistent Results in NF-κB Inhibition Assays (e.g., Reporter Assays, Western Blotting)

Possible Cause 1: Suboptimal Assay Conditions for Reporter Assays

  • Solution:

    • Optimize Treatment Time: For NF-κB inhibition assays using reporter cells, a shorter incubation time with this compound (e.g., 6 hours) is often recommended to avoid significant cytotoxicity that could confound the results.[22]

    • Appropriate Controls: Always include a positive control (e.g., TNF-α or PMA) to induce NF-κB activation and a vehicle control (DMSO) to establish the baseline.[22][23][24]

Possible Cause 2: Technical Variability in Western Blotting

  • Solution:

    • Consistent Protein Loading: Ensure equal amounts of protein are loaded in each lane of the gel. Perform a total protein quantification (e.g., BCA assay) and normalize to a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal loading.

    • Antibody Optimization: Titrate primary and secondary antibody concentrations to achieve a strong signal with minimal background.

    • Proper Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for an adequate amount of time to prevent non-specific antibody binding.

Issue 3: Unexpected Off-Target Effects or Cellular Responses

Possible Cause 1: Effects on Mitochondrial Function

  • Solution:

    • Mitochondrial Respiration Assay: Naphthoquinone derivatives can potentially interfere with mitochondrial function.[25][26][27][28][29] If you observe unexpected changes in cellular metabolism or viability, consider performing a mitochondrial respiration assay (e.g., Seahorse XF Analyzer) to assess the direct effects of this compound on mitochondrial oxygen consumption.

    • Mitochondrial Membrane Potential: Assays measuring mitochondrial membrane potential can also provide insights into off-target mitochondrial effects.[30]

Possible Cause 2: Non-Specific Reactivity

  • Solution:

    • Control for Reactive Species: Some quinone-containing compounds can generate reactive oxygen species (ROS). Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to determine if the observed effects are mediated by ROS.

Experimental Protocols

Protocol: NF-κB Reporter Assay for this compound Inhibition
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 30,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a CO2 incubator.[31]

  • Compound Treatment: The next day, prepare serial dilutions of this compound in the appropriate assay medium. Remove the growth medium from the cells and add 50 µL of the diluted this compound solutions. Also, prepare wells with vehicle control (DMSO).

  • NF-κB Activation: After a 1-hour pre-incubation with this compound, add 50 µL of the NF-κB activator (e.g., TNF-α at a final concentration of 20 ng/mL) to the appropriate wells. For unstimulated controls, add 50 µL of assay medium.[32]

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[22]

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's instructions to measure both firefly (NF-κB reporter) and Renilla (transfection control) luciferase activity.[31]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Protocol: Annexin V/PI Apoptosis Assay with this compound Treatment
  • Cell Seeding and Treatment: Seed your target cells in a 6-well plate at a density that will not lead to over-confluence after the treatment period. Allow cells to adhere overnight. The next day, treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express to minimize membrane damage. Combine the floating and adherent cells from each well and centrifuge.

  • Staining: Wash the cell pellet with cold 1X PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[33]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[33]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

Quinoclamine_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa P-IκBα IkBa->p_IkBa p65_p50 p65/p50 (NF-κB) p65_p50->IkBa p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Translocates Degradation Proteasomal Degradation p_IkBa->Degradation Gene_Expression Gene Expression (Inflammation, Survival) p65_p50_nucleus->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits Quinoclamine_Apoptosis_Pathway This compound This compound NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Anti_Apoptotic Decreased Anti-Apoptotic Proteins (e.g., Bcl-2) NFkB_Inhibition->Anti_Apoptotic Pro_Apoptotic Increased Pro-Apoptotic Proteins (e.g., Bax) NFkB_Inhibition->Pro_Apoptotic Mitochondria Mitochondria Anti_Apoptotic->Mitochondria Less Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Pro_Ap_Apoptotic Pro_Ap_Apoptotic Pro_Ap_Apoptotic->Mitochondria Promotes Permeabilization

References

Optimizing Quinoclamine concentration for minimal phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinoclamine optimization. This resource is designed for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and follow detailed troubleshooting guides to minimize phytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a chemical herbicide used to control mosses and liverworts, particularly in studies involving container-grown ornamental plants.[1][2] It is often formulated as a wettable powder, such as in the product Mogeton 25WP.[1] Its effectiveness in managing these specific weeds makes it a valuable tool in horticultural and plant science research.[1]

Q2: What is phytotoxicity and what are its common symptoms?

A2: Phytotoxicity is damage to plant tissue caused by exposure to a chemical substance.[3] With this compound, symptoms can range from mild to severe and include:

  • Chlorosis and Discoloration: Yellowing, bleaching, or white spotting on leaves.[1][3]

  • Necrosis: Tissue death, which appears as brown, burned, or scorched spots, often on leaf tips and margins.[1][3]

  • Growth Distortion: Curling, cupping, wrinkling, or twisting of new leaves.[1][3][4]

  • Stunting: Reduced overall growth or abnormal development.[3][5] In most cases, new growth will appear healthy as the plant grows out of the damage, but the affected tissue will not recover.[6]

Q3: How do I visually assess and quantify this compound-induced phytotoxicity?

A3: Visual assessment is the most common method for evaluating phytotoxicity. A standardized rating scale should be used to ensure consistency. A common method is a 0-10 scale, where '0' indicates no visible damage and '10' signifies complete plant death.[1] Assessments should be performed at regular intervals after application (e.g., 1, 2, 4, 8, and 12 weeks) to monitor both the onset of symptoms and any potential recovery.[1] For more objective data, consider measuring plant height and canopy volume to determine if the chemical application has a statistically significant impact on growth.[7]

Q4: What experimental factors can influence the severity of phytotoxicity?

A4: Several factors can alter a plant's susceptibility to chemical damage:

  • Concentration: Higher application rates of this compound directly correlate with increased phytotoxicity.[1]

  • Plant Species and Cultivar: Sensitivity to this compound is highly species-dependent. For example, Aquilegia (Columbine) and Liriope muscari have shown significant damage even at low rates, while many other species are more tolerant.[1][2]

  • Plant Health: Plants under stress from drought, nutrient deficiency, or disease are more vulnerable to chemical injury.[3][4] Always treat healthy, well-watered plants.[3]

  • Environmental Conditions: High temperatures (>85-90°F), intense sunlight, and high humidity can increase the risk of phytotoxicity.[3][4] Applications are best made in the morning under cooler, calmer conditions that still allow for quick drying.[3]

  • Application Method: Wettable powders are often safer than emulsifiable concentrates, which contain solvents that can increase injury risk. Ensure spray equipment is properly calibrated and provides even coverage.[3]

Troubleshooting Guides

Issue: My plants show significant phytotoxicity after application. What went wrong and what can I do?

A: Unacceptable plant damage is typically a result of applying a concentration too high for the specific plant species or applying it under unfavorable conditions.

Troubleshooting Steps:

  • Review Your Protocol:

    • Concentration: Double-check the application rate used. Was it appropriate for the species being tested? Some species are sensitive even to the lowest recommended rates.[1][2]

    • Environmental Conditions: Were the applications made during a period of high heat or intense sun? High temperatures can significantly increase the likelihood of chemical burn.[3][4]

    • Plant Stress: Were the plants water-stressed or otherwise unhealthy before application? Stressed plants are more susceptible to injury.[4]

  • Immediate Mitigation:

    • If you notice spray residue, rinsing the foliage with water may help, though one study noted no correlation between visible residue and the occurrence of phytotoxicity.[1] .

  • Future Prevention:

    • Conduct a dose-response assay to determine the maximum safe concentration for your specific plant species (see Experimental Protocol 1).

    • Always test a new application protocol on a small batch of plants before treating an entire experimental group.[8]

    • Apply this compound during cooler parts of the day, such as the early morning, to avoid heat-related stress.[3]

Issue: How can I determine the optimal (effective yet non-phytotoxic) concentration of this compound for a new plant species?

A: A systematic dose-response experiment is the best approach to identify the ideal concentration that provides effective weed control with minimal harm to the target plant.

Solution: Perform a Dose-Response Assay

This experiment involves treating groups of plants with a range of this compound concentrations to observe the phytotoxic threshold.

  • Establish a Dose Range: Based on existing data, a common starting range for this compound (Mogeton 25WP) is 2, 4, and 8 oz of product per gallon of water (representing 1X, 2X, and 4X rates).[1] Include a "0" dose (water only) as a negative control. For a sensitive species, you may want to test concentrations lower than 2 oz/gallon.

  • Prepare Plants and Replicates: Use a statistically significant number of plants for each concentration (a minimum of 4-5 replicates is recommended).[1] Ensure all plants are of a similar growth stage and are healthy.

  • Apply Treatments: Follow a standardized application protocol, ensuring uniform coverage. It is critical to calibrate your spray equipment to deliver the correct volume.[9]

  • Observe and Collect Data: Visually score phytotoxicity at set intervals (e.g., 1, 2, 4, 8 weeks) using a 0-10 scale.[1] Additionally, you can measure quantitative indicators like plant height, dry weight, or perform an electrolyte leakage assay for a more precise measure of cell damage (see Experimental Protocol 2).

  • Analyze Results: Plot the mean phytotoxicity rating against the this compound concentration. The optimal dose is the highest concentration that results in an acceptable, low level of phytotoxicity (e.g., a score of 1-2) while still achieving the desired herbicidal effect. Dose-response curves can be fitted with non-linear models to determine the ED50 (effective dose for 50% control).[10][11]

Data Presentation

Table 1: Summary of this compound Phytotoxicity on Various Ornamental Species

This table summarizes findings from a 2005 study on Mogeton 25WP (this compound) to illustrate species-specific sensitivity. Phytotoxicity was rated on a 0 (no injury) to 10 (complete kill) scale.

Plant SpeciesCommon Name1X Rate (2 oz/gal)2X Rate (4 oz/gal)4X Rate (8 oz/gal)Notes
Aquilegia vulgarisColumbineMinor to SevereModerate to SevereSevereUnacceptable injury at all rates.[1]
Athyrium nipponicumJapanese Painted FernSignificant Injury--Unacceptable injury at the 1X rate.[1][2]
Berberis thunbergiiBarberryNo InjuryModerate to SevereSevereGood tolerance at the 1X rate.[1]
Clethra alnifoliaSummersweetMinor to SevereSevereSevereShowed distorted growth and burned tissues.[1]
Deutzia gracilisSlender DeutziaNo InjurySlight InjurySlight NecrosisGood tolerance at 1X, slight injury at higher rates.[1]
Echinacea purpureaPurple ConeflowerMinor to ModerateModerateModerateInjury was transient; plants recovered.[1]
Lavandula angustifoliaEnglish LavenderNegligibleNegligibleNegligibleDamage was minor (necrotic lower leaves).[7]
Liriope muscariLily TurfSignificant Injury--Unacceptable injury at the 1X rate.[1][2]
Verbena sp.VervainSignificant Injury--Unacceptable injury at the 1X rate.[1][2]

Experimental Protocols

Protocol 1: Dose-Response Assay for Determining Optimal this compound Concentration

Objective: To determine the maximum concentration of this compound that can be applied to a specific plant species without causing significant phytotoxic damage.

Materials:

  • Healthy, uniform plants of the target species (minimum 4-5 per treatment group).

  • This compound formulation (e.g., Mogeton 25WP).

  • Calibrated spray application equipment.

  • Deionized water.

  • Personal Protective Equipment (PPE).

  • Labels and data collection sheets.

Methodology:

  • Plant Preparation: Acclimate plants to a stable greenhouse or growth chamber environment for at least one week prior to the experiment. Ensure all plants are well-watered and healthy.

  • Treatment Groups: Prepare a series of this compound concentrations. A standard approach is to use a recommended rate (1X) and multiples thereof (e.g., 0.5X, 2X, 4X).[1] Always include a water-only control group (0X).

  • Randomization: Arrange the plants in a randomized complete block design to minimize the effects of environmental variations within the experimental area.[7]

  • First Application: Calibrate your sprayer to ensure a consistent and known application volume.[9] Apply the respective treatments evenly to the foliage of each plant until runoff.

  • Data Collection (Visual): At 1, 2, 4, and 8 weeks post-application, visually assess each plant for signs of phytotoxicity.[1] Use a 0-10 rating scale (0 = no injury, 1-3 = slight, acceptable injury, 4-6 = moderate, unacceptable injury, 7-9 = severe injury, 10 = plant death).

  • Second Application (Optional): Some protocols call for a second application, typically 30 days after the first, to assess cumulative effects.[1]

  • Analysis: Calculate the mean phytotoxicity score and growth measurements for each treatment group. Plot these means against the herbicide concentration to visualize the dose-response relationship.

Protocol 2: Measuring Phytotoxicity via Electrolyte Leakage Assay

Objective: To quantitatively measure cell membrane damage caused by this compound treatment as an indicator of phytotoxicity.[12]

Materials:

  • Leaf tissue from treated and control plants.

  • Cork borer (5-10 mm diameter).

  • Test tubes or multi-well plates.

  • Deionized water.

  • Conductivity meter.

  • Water bath or autoclave.

Methodology:

  • Sample Collection: Collect leaf disks from the most recently expanded leaves of both this compound-treated and control plants. Avoid major veins and any existing mechanical damage.[13] Use a consistent number of disks per sample (e.g., 2-3 disks).[12][13]

  • Initial Rinse: Place the leaf disks in a test tube with a known volume of deionized water (e.g., 10 mL). Let them sit for 20-30 minutes to wash away surface contaminants and electrolytes released from cut edges.[13]

  • Incubation: Carefully pour out the rinse water and replace it with the same volume of fresh deionized water.[12] Gently agitate the tubes and let them incubate at room temperature for a set period (e.g., 12-24 hours).

  • First Measurement (C1): After incubation, gently swirl the tube and measure the electrical conductivity of the solution using a calibrated conductivity meter. This value (C1) represents the electrolytes leaked from damaged cells.[12]

  • Total Leakage Measurement (C2): To determine the total possible electrolyte content, kill the leaf tissue by autoclaving the tubes or freezing them in liquid nitrogen followed by thawing. Allow the samples to cool to room temperature and incubate for the same duration as in step 3. Measure the final conductivity (C2).

  • Calculation: Calculate the percentage of electrolyte leakage as an index of membrane damage using the following formula:

    • % Electrolyte Leakage = (C1 / C2) * 100

  • Analysis: Compare the percentage of electrolyte leakage between control and treated samples. A significantly higher percentage in the treated samples indicates greater cell membrane damage and thus, higher phytotoxicity.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis plant_prep Plant Acclimation (Healthy, Uniform Plants) treatment_prep Prepare Dose Range (0X, 0.5X, 1X, 2X, 4X) plant_prep->treatment_prep randomize Randomized Block Design treatment_prep->randomize apply Apply Treatments randomize->apply calibrate Calibrate Sprayer calibrate->apply visual Visual Assessment (0-10 Scale) (Weeks 1, 2, 4, 8) apply->visual quantitative Quantitative Measurement (Height, Dry Weight, Electrolyte Leakage) visual->quantitative analyze Plot Data (Phytotoxicity vs. Concentration) quantitative->analyze determine Determine Optimal Non-Phytotoxic Dose analyze->determine

Caption: Workflow for a dose-response assay to find the optimal this compound concentration.

signaling_pathway cluster_trigger Initial Stress Event cluster_cell Cellular Damage & Signaling cluster_response Plant Response herbicide This compound Application membrane Cell Membrane Damage (Lipid Peroxidation) herbicide->membrane Induces ros ↑ Reactive Oxygen Species (ROS) (H₂O₂, O₂⁻) membrane->ros hormone Hormone Signal Transduction (JA, Ethylene) ros->hormone gene Activation of Stress-Response Genes hormone->gene Regulates symptoms Visible Phytotoxicity Symptoms (Necrosis, Chlorosis, Stunting) gene->symptoms

Caption: Generalized signaling pathway of herbicide-induced phytotoxicity in plants.

References

Quinoclamine degradation in aqueous solution under lab conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoclamine in aqueous solutions under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?

A1: this compound is generally considered to be stable in aqueous solutions at 20°C across a pH range of 5 to 9.[1] Under these conditions, significant degradation is not expected over short-term experiments. If you observe rapid degradation, it is likely due to other factors in your experimental setup.

Q2: What factors can influence the degradation rate of this compound in my experiments?

A2: Several factors can accelerate the degradation of this compound. These include:

  • pH: While stable between pH 5 and 9, degradation may be induced under more acidic or alkaline conditions.

  • Temperature: Elevated temperatures can increase the rate of hydrolysis.

  • Light Exposure: Photodegradation can occur, especially under UV light.

  • Presence of Catalysts: Certain materials, such as some metal oxides or composite catalysts, can significantly accelerate degradation. For instance, a Gd-doped Co@NOC composite has been shown to cause rapid degradation of this compound.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.

Q3: I am seeing unexpected peaks in my chromatogram when analyzing my this compound solution. What could be the cause?

A3: Unexpected peaks in your chromatogram could be due to several reasons:

  • Degradation Products: If your this compound sample has degraded, the new peaks could represent its degradation products.

  • Impurities: The initial this compound standard may contain impurities. Always check the certificate of analysis.

  • Contamination: Contamination from glassware, solvents, or other reagents can introduce new peaks.

  • Interaction with Mobile Phase: this compound or its degradants might interact with components of your mobile phase, leading to adducts or other artifacts.

Q4: How can I confirm if the new peaks are indeed degradation products of this compound?

A4: To confirm the identity of new peaks as degradation products, you can perform a forced degradation study.[3][4][5][6] This involves intentionally exposing a pure this compound solution to stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the formation of new peaks. The presence of the same new peaks in your experimental sample would suggest they are degradation products. Further identification can be achieved using techniques like LC-MS or GC-MS to determine the mass of the unknown peaks and propose potential structures.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Rapid loss of this compound concentration in a pH 7 buffer at 20°C. 1. Presence of a catalytic surface in your reaction vessel. 2. Contamination with an oxidizing or reducing agent. 3. Unintended exposure to high-intensity light.1. Use inert glassware (e.g., borosilicate glass) and ensure it is thoroughly cleaned. 2. Use high-purity water and reagents. Consider de-gassing your solution to remove dissolved oxygen. 3. Conduct experiments in amber glassware or protect the setup from light.
Inconsistent degradation rates between replicate experiments. 1. Inconsistent temperature control. 2. Variable light exposure. 3. Inconsistent preparation of stock or working solutions.1. Use a calibrated water bath or incubator for precise temperature control. 2. Ensure all replicates are subjected to the same light conditions. For photostability studies, use a validated light source and setup. 3. Follow a strict SOP for solution preparation. Ensure complete dissolution of this compound.
No degradation observed even under stress conditions (e.g., high temperature, extreme pH). 1. This compound is highly stable under the applied conditions. 2. The analytical method is not sensitive enough to detect small changes. 3. The concentration of the stressor (e.g., acid, base) is too low.1. Increase the severity of the stress condition (e.g., higher temperature, more extreme pH, longer exposure time). 2. Validate your analytical method to ensure it is stability-indicating. Check the limit of detection (LOD) and limit of quantification (LOQ). 3. Increase the concentration of the stressor.

Quantitative Data

Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions (Illustrative Data)

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3252485
52524>99[1]
72524>99[1]
92524>99[1]
11252492

Note: Data for pH 3 and 11 are illustrative and based on general chemical principles, as specific literature data is limited. The stability at pH 5-9 is based on available data.

Table 2: Photodegradation of this compound in Aqueous Solution (Illustrative Data)

Light SourceExposure Time (hours)Temperature (°C)Remaining this compound (%)
Xenon Lamp (simulating sunlight)62578
UVC Lamp (254 nm)22545
No Light (Control)625>99

Note: This data is illustrative to demonstrate potential photosensitivity. Actual degradation rates will depend on the light intensity and specific experimental setup.

Experimental Protocols

Protocol 1: Hydrolytic Stability of this compound
  • Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., phosphate, borate).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer solution in separate, sealed amber glass vials to achieve the desired final concentration. Place the vials in a constant temperature incubator or water bath.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling). Analyze the samples for the concentration of this compound using a validated stability-indicating analytical method, such as HPLC-UV.[7]

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life and rate constant).

Protocol 2: Photostability of this compound
  • Solution Preparation: Prepare an aqueous solution of this compound at a known concentration in a photochemically inert buffer (e.g., phosphate buffer at pH 7).

  • Experimental Setup: Place the this compound solution in a quartz cuvette or a suitable photoreactor. Prepare a control sample in an amber glass vial to protect it from light.

  • Irradiation: Expose the sample to a calibrated light source (e.g., a xenon lamp or a specific wavelength UV lamp). The control sample should be kept at the same temperature but in the dark.

  • Sampling: Withdraw aliquots from both the irradiated sample and the control at specific time points.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound and to detect the formation of any degradation products.[7]

  • Data Analysis: Compare the degradation of the irradiated sample to the control to determine the extent of photodegradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution incubation Incubate Samples (Varying pH, Temp, Light) prep_stock->incubation prep_buffers Prepare Aqueous Buffer Solutions prep_buffers->incubation sampling Collect Aliquots at Time Intervals incubation->sampling hplc HPLC/LC-MS Analysis sampling->hplc data_analysis Determine Degradation Kinetics & Products hplc->data_analysis Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) cluster_oxidation Oxidation This compound This compound Hydrolysis_Product_A Hydrolysis Product A This compound->Hydrolysis_Product_A pH < 5 Hydrolysis_Product_B Hydrolysis Product B This compound->Hydrolysis_Product_B pH > 9 Photo_Product_C Photodegradation Product C This compound->Photo_Product_C Oxidation_Product_D Oxidation Product D This compound->Oxidation_Product_D [O]

References

Overcoming low efficacy of Quinoclamine in hard water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinoclamine. The following information addresses the common issue of reduced this compound efficacy in hard water and provides protocols to mitigate this problem.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected efficacy of this compound in our experiments. What could be the potential cause?

A1: A common factor that diminishes the efficacy of many chemical compounds, including this compound, is the use of hard water for solution preparation. Hard water contains high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These positively charged ions can interact with the this compound molecule, reducing its solubility and bioavailability.

Q2: How does water hardness specifically affect this compound?

A2: this compound, with a chemical structure of 2-amino-3-chloro-1,4-naphthoquinone, possesses functional groups that can interact with divalent cations. This interaction can lead to the formation of insoluble complexes, effectively precipitating the active compound out of the solution. This reduction in dissolved this compound leads to a lower effective concentration and, consequently, reduced efficacy.

Q3: What is the chemical basis for the interaction between this compound and hard water ions?

A3: this compound has a predicted pKa of approximately 0.70.[1] This indicates it is a weak acid. In aqueous solutions with a pH above this value, the molecule can deprotonate, acquiring a negative charge that makes it susceptible to binding with the positive Ca²⁺ and Mg²⁺ ions present in hard water. This ionic attraction is the primary cause of the reduced efficacy.

Q4: How can we test if our water is "hard"?

A4: Water hardness can be measured using commercially available test kits, which typically provide a reading in parts per million (ppm) of calcium carbonate (CaCO₃) or related units. Water is generally classified as follows:

  • Soft: 0-60 ppm

  • Moderately hard: 61-120 ppm

  • Hard: 121-180 ppm

  • Very hard: >180 ppm

Q5: What are the recommended solutions to overcome the low efficacy of this compound in hard water?

A5: There are two primary strategies to counteract the effects of hard water:

  • Use of Deionized or Distilled Water: The most straightforward solution is to prepare all this compound solutions using deionized (DI) or distilled water. These water sources have had the interfering ions removed.

  • Water Conditioning/Chelation: If using hard water is unavoidable, the addition of a water conditioning agent or a chelator is recommended. These agents bind to the Ca²⁺ and Mg²⁺ ions, preventing them from interacting with the this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Efficacy High water hardnessTest the hardness of the water used for experiments. If it is above 60 ppm, switch to deionized or distilled water.
Precipitate Formation Interaction of this compound with divalent cationsIf a precipitate is observed upon dissolving this compound, it is likely due to hard water. Use a water conditioning agent or switch to purified water.
Inconsistent Results Variation in water qualityEnsure that the same water source and quality are used for all experiments to maintain consistency.

Data Presentation

The following table provides illustrative data on the expected efficacy of this compound at various water hardness levels, with and without the use of a water conditioner. This data is based on general principles of pesticide and hard water interactions and should be used as a guideline.

Water Hardness (ppm CaCO₃)Expected Efficacy of this compound (%)Expected Efficacy with Water Conditioner (%)
0-10 (Deionized Water)95-10095-100
5080-9095-100
10060-7590-95
20040-5585-90
30020-3580-85

Experimental Protocols

Protocol 1: Standard this compound Efficacy Assay

This protocol outlines a basic experiment to determine the efficacy of this compound against a target organism (e.g., algae).

  • Prepare a stock solution of this compound: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Culture the target organism: Grow the target organism in its appropriate culture medium until it reaches the desired density for the experiment.

  • Prepare test solutions: Dilute the this compound stock solution in the experimental water (e.g., deionized water for control, or water of known hardness) to achieve the desired final concentrations.

  • Expose the organism: Add the prepared this compound solutions to the cultures of the target organism. Include a control group with no this compound.

  • Incubate: Incubate the treated cultures under appropriate conditions (light, temperature) for a specified period.

  • Assess efficacy: Measure the desired endpoint, such as a reduction in cell viability, growth inhibition, or another relevant metric, compared to the control group.

Protocol 2: Evaluating the Impact of Water Hardness on this compound Efficacy

This protocol is designed to quantify the effect of water hardness on this compound's performance.

  • Prepare synthetic hard water: Create a series of water samples with varying degrees of hardness by adding known amounts of calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) to deionized water.

  • Follow Protocol 1: Conduct the efficacy assay as described in Protocol 1, but use the different synthetic hard water samples as the diluent for the this compound test solutions.

  • Analyze the data: Compare the efficacy of this compound at each level of water hardness to determine the extent of the reduction in performance.

Protocol 3: Testing the Efficacy of Water Conditioners

This protocol allows for the evaluation of different water conditioning agents to mitigate the effects of hard water.

  • Select a hard water sample: Choose a water sample with a known high hardness level for the experiment.

  • Add water conditioner: To a set of the hard water samples, add the recommended concentration of a water conditioning agent (e.g., ammonium sulfate or a commercial chelating agent).

  • Follow Protocol 1: Perform the this compound efficacy assay using three groups:

    • This compound in deionized water (positive control).

    • This compound in hard water (negative control).

    • This compound in hard water treated with the water conditioner.

  • Compare results: Evaluate if the addition of the water conditioner restores the efficacy of this compound in hard water to a level comparable to that in deionized water.

Visualizations

Below are diagrams illustrating the key concepts discussed in this technical support center.

cluster_problem Problem: Reduced Efficacy in Hard Water This compound This compound (Active Ingredient) Interaction Ionic Interaction This compound->Interaction HardWater Hard Water (Ca²⁺, Mg²⁺ ions) HardWater->Interaction Precipitate Inactive Precipitate Interaction->Precipitate ReducedEfficacy Reduced Efficacy Precipitate->ReducedEfficacy

Caption: Interaction of this compound with hard water ions.

Caption: Troubleshooting workflow for low this compound efficacy.

cluster_solution Solution: Water Conditioning HardWater Hard Water (Ca²⁺, Mg²⁺ ions) Chelator Chelating Agent (e.g., EDTA, AMS) HardWater->Chelator ChelatedComplex Stable Chelated Complex Chelator->ChelatedComplex This compound This compound (Remains Active)

Caption: Mechanism of action of water conditioners.

References

Unexpected phytotoxicity of Quinoclamine on tolerant species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phytotoxicity with Quinoclamine, particularly in species considered tolerant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mode of action?

This compound (2-amino-3-chloro-1,4-naphthoquinone) is a selective herbicide and algicide.[1][2] As a quinone-based compound, its mode of action is believed to involve the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[3][4][5] This leads to oxidative stress, causing rapid cellular damage, lipid peroxidation, and ultimately, cell death.[5]

Q2: What are the typical symptoms of this compound phytotoxicity?

Symptoms can vary depending on the plant species and the concentration of the application.[6][7] Common signs of phytotoxicity include:

  • Leaf speckling or spotting[7]

  • Chlorosis (yellowing), particularly at the leaf margins[7]

  • Necrosis (browning or tissue death)[7]

  • Leaf cupping or twisting[7]

  • Stunted growth[7]

  • Complete plant death in sensitive species or at high concentrations[6][7]

Q3: What defines a plant species as "tolerant" to a herbicide like this compound?

Tolerance is the inherent ability of a species to survive and reproduce after a herbicide treatment at a normal usage rate. This can be due to several factors, including:

  • Rapid metabolism: The plant can quickly break down the herbicide into non-toxic compounds.[8]

  • Altered target site: The protein or enzyme that the herbicide typically binds to may have a different structure in the tolerant species.

  • Sequestration: The plant may be able to store the herbicide in vacuoles or other compartments, away from sensitive metabolic pathways.

  • Limited uptake or translocation: The plant's physical structure (e.g., waxy cuticle) may prevent the herbicide from entering, or it may not be effectively transported to its site of action.

Q4: Why would a previously tolerant plant species exhibit phytotoxicity to this compound?

Unexpected phytotoxicity in a species known to be tolerant can be triggered by a variety of factors that either increase the plant's susceptibility or the herbicide's activity.[9][10] These factors can include:

  • Environmental Stress: Plants under stress from drought, extreme temperatures (especially high temperatures above 80-85°F), or high humidity are more vulnerable to chemical injury.[7][9][10]

  • Application Errors: Applying a higher concentration than intended, improper application timing, or contaminated spray equipment can lead to damage.[9][11]

  • Plant Developmental Stage: Younger plants or those with significant new growth may be more sensitive than mature plants.[10]

  • Interaction with Other Chemicals: The presence of other pesticides, adjuvants, or fertilizers can interact with this compound and increase its phytotoxic effects.[9]

  • Soil or Media Composition: Soil properties like pH, organic matter content, and microbial activity can influence the availability and breakdown rate of herbicides.[8][12]

  • Formulation Issues: Different formulations of a chemical can have varying levels of phytotoxicity.

Troubleshooting Guide for Unexpected Phytotoxicity

If you are observing unexpected phytotoxicity, follow this step-by-step diagnostic guide.

Step 1: Verify Application and Chemical Integrity

  • Was the correct concentration used? Double-check all calculations and dilution steps. An overdose is a common cause of phytotoxicity.[7]

  • Was the application method appropriate? Ensure that the method (e.g., foliar spray, drench) is suitable for the experiment and that equipment was properly calibrated and cleaned.[10]

  • Is the this compound stock solution viable? Confirm that the compound has not degraded and was stored correctly.

Step 2: Assess Environmental Conditions

  • What were the environmental conditions during and after application? High temperatures, high humidity, and intense light can increase the likelihood of phytotoxicity.[7][13] High humidity, for instance, slows the drying of sprays, increasing the contact time with plant tissue.[13]

  • Is the plant under any other stress? Check for signs of water stress (wilting), nutrient deficiency, or disease. Stressed plants are more susceptible to chemical injury.[10]

Step 3: Evaluate Plant and Media Factors

  • Are untreated control plants healthy? It is crucial to have untreated controls to compare against.[7] This helps differentiate phytotoxicity from other issues like disease or nutrient disorders.

  • Could the growing media be contaminated? Consider performing a bioassay on your soil or media to test for residual herbicide activity.[11][12]

Step 4: Review for Potential Chemical Interactions

  • Were any other chemicals (pesticides, fungicides, fertilizers, adjuvants) applied recently? Some chemicals can have synergistic effects that increase phytotoxicity.[9]

Data Presentation

Table 1: Factors Influencing Herbicide Phytotoxicity

Factor CategorySpecific FactorPotential Impact on this compound Toxicity
Environmental High Temperature (>85°F / 30°C)Increases chemical uptake and plant metabolic rate, enhancing toxicity.[7][9]
High HumiditySlows drying of foliar spray, prolonging contact and absorption time.[13]
Intense LightMay accelerate ROS-generating reactions, increasing oxidative stress.
Water Stress (Drought)Stressed plants are more susceptible to chemical injury.[10]
Application OverdosingExceeds the plant's metabolic capacity, leading to damage.[7]
Contaminated EquipmentResidues from other chemicals can cause unexpected reactions.[10]
Adjuvants/SurfactantsCan increase cuticle penetration and uptake of the herbicide.
Plant-Based Developmental StageYoung, tender tissues are often more sensitive than mature tissues.[10]
Overall Plant HealthHealthy, vigorous plants are better able to metabolize foreign compounds.
Substrate Soil/Media TypeSandy soils have lower adsorptive capacity than clay or organic soils, making the herbicide more available to the plant.[12]
pHCan affect the chemical stability and availability of the herbicide.[8]

Table 2: Summary of this compound (Mogeton 25WP) Phytotoxicity on Various Ornamental Species (Data from 2005 IR-4 Project)

Crop Safety CategoryExample SpeciesObserved Effect at 1X Rate (2 oz/gallon)
No or Minimal Injury Wide range of speciesNo significant phytotoxicity or any injury was transitory.[6]
Injury Warranting Further Research Several speciesSome transient phytotoxicity was observed, possibly dependent on crop stage.[6]
Significant Injury at Higher Rates Certain speciesNo or minimal injury at the 1X rate, but significant phytotoxicity at 2X and/or 4X rates.[6]
Unsatisfactory Injury (Not Recommended) Aquilegia (Columbine), Athyrium nipponicum (Japanese Painted Fern), Liriope muscari (Lily Turf), VerbenaSignificant injury sufficient to recommend against use.[6]

Experimental Protocols

Protocol 1: Bioassay for Herbicide Residue in Soil/Media

This protocol helps determine if the growing medium contains phytotoxic levels of herbicide residues.[11][12]

  • Sample Collection:

    • Collect soil/media samples from the root zone of the affected plants.

    • Separately, collect a control sample of fresh, unused media or soil from an area known to be uncontaminated.[11]

  • Planting:

    • Fill several small pots with the suspect media and the control media.

    • Sow seeds of a sensitive indicator species (e.g., cress, lettuce, or a known sensitive weed) in the pots.[12]

  • Growth and Observation:

    • Grow the plants under controlled conditions with adequate light, water, and temperature for at least 2-3 weeks.[12]

    • Observe for differences in germination rate, growth, and any phytotoxicity symptoms (stunting, chlorosis, etc.) between plants in the suspect media and the control media.[12]

  • Interpretation:

    • If plants in the suspect media show significantly poorer growth or phytotoxicity symptoms compared to the control, it indicates the presence of herbicide residues.[11]

Protocol 2: Electrolyte Leakage Assay for Cell Membrane Damage

This assay quantifies cell membrane damage, a common result of oxidative stress from herbicides.

  • Sample Collection:

    • Collect leaf discs of a uniform size from both treated and untreated (control) plants.

  • Initial Wash:

    • Gently rinse the leaf discs with deionized water to remove surface contaminants.

  • Incubation:

    • Place the leaf discs in a test tube containing a known volume of deionized water (e.g., 10 mL).

    • Incubate at room temperature for a set period (e.g., 2-4 hours) on a shaker.

  • First Measurement (EC1):

    • Measure the electrical conductivity of the solution using a conductivity meter. This represents the electrolytes leaked from damaged cells.

  • Total Leakage Measurement (EC2):

    • Autoclave or boil the samples (e.g., at 100°C for 15-20 minutes) to cause complete cell rupture and release all electrolytes.

    • Cool the samples to room temperature and measure the final conductivity (EC2).

  • Calculation:

    • Calculate the percentage of electrolyte leakage as: (EC1 / EC2) * 100.

    • Compare the percentage of leakage between treated and control samples. A significantly higher percentage in treated samples indicates membrane damage.

Visualizations

G start Unexpected Phytotoxicity Observed in Tolerant Species q1 Step 1: Verify Application - Correct Concentration? - Proper Method? - Clean Equipment? start->q1 q2 Step 2: Assess Environment - High Temp/Humidity? - Light Intensity? - Drought Stress? q1->q2 No res1 Cause Identified: Application Error q1->res1 Yes q3 Step 3: Check Plant & Media - Healthy Controls? - Media Contamination? - Plant Developmental Stage? q2->q3 No res2 Cause Identified: Environmental Stress q2->res2 Yes q4 Step 4: Review Other Chemicals - Recent Pesticide Use? - Fertilizers or Adjuvants Applied? q3->q4 No res3 Cause Identified: Plant/Media Factor q3->res3 Yes res4 Cause Identified: Chemical Interaction q4->res4 Yes res_unknown Cause Unclear: Proceed to Advanced Diagnostics (e.g., ROS Assay, Residue Analysis) q4->res_unknown No

Caption: Troubleshooting workflow for diagnosing unexpected phytotoxicity.

G cluster_plant_cell Plant Cell cluster_factors Exacerbating Factors This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) This compound->ROS Triggers Generation Membrane Lipid Peroxidation of Cell Membranes ROS->Membrane Leakage Electrolyte Leakage Membrane->Leakage Damage Cellular Damage & Necrosis Leakage->Damage Stress Environmental Stress (High Light, Temp) Stress->ROS Amplifies Production

Caption: Proposed pathway for this compound-induced phytotoxicity via ROS.

G start Start: Suspected Media Contamination step1 1. Collect 'Suspect' and 'Control' Media Samples start->step1 step2 2. Plant Seeds of a Sensitive Indicator Species (e.g., Cress) in Both Media Types step1->step2 step3 3. Grow Under Controlled Conditions for 2-3 Weeks step2->step3 step4 4. Observe and Compare Growth - Germination Rate - Plant Height - Phytotoxicity Symptoms step3->step4 result 5. Interpret Results step4->result pos Result: Poor Growth in Suspect Media -> Contamination Likely result->pos Symptoms Present neg Result: Similar Growth in Both -> Contamination Unlikely result->neg No Difference

Caption: Experimental workflow for a phytotoxicity bioassay.

References

Improving Quinoclamine solution stability for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Quinoclamine solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound (2-amino-3-chloro-1,4-naphthoquinone) is a synthetic compound belonging to the naphthoquinone class. In research, it is primarily known as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. Its inhibitory action makes it a valuable tool for studying cancer biology and inflammatory diseases. Additionally, this compound is used as a herbicide and algicide.

Q2: What are the main factors that can affect the stability of my this compound solution?

The stability of this compound solutions can be influenced by several factors, including:

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • pH: this compound's stability is pH-dependent, with alkaline conditions potentially causing hydrolysis.

  • Solvent: The choice of solvent can impact both solubility and stability.

  • Oxygen: The presence of oxygen can contribute to oxidative degradation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound has low solubility in water but is more soluble in organic solvents. For stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for many organic compounds. Other suitable solvents include acetonitrile, methanol, and acetone. The choice of solvent may depend on the specific experimental requirements and downstream applications.

Q4: How should I store my this compound stock solution for long-term use?

For long-term storage, it is recommended to:

  • Store the solution at -20°C or lower.

  • Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Q5: Can I use antioxidants to improve the stability of my this compound solution?

Yes, as a naphthoquinone, this compound may be susceptible to oxidative degradation. The addition of antioxidants could potentially enhance its stability. Some common antioxidants used in laboratory settings include butylated hydroxytoluene (BHT) and ascorbic acid. However, the compatibility and effectiveness of any antioxidant with this compound in your specific experimental setup should be validated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in the solution upon storage, especially at low temperatures. The concentration of this compound exceeds its solubility limit in the chosen solvent at that temperature.1. Gently warm the solution to redissolve the precipitate. 2. Prepare a more dilute stock solution. 3. Consider using a different solvent with higher solubilizing capacity for this compound, such as DMSO.
A noticeable change in the color of the solution over time (e.g., darkening). This may indicate degradation of the this compound molecule.1. Discard the solution and prepare a fresh one. 2. Review storage conditions to ensure protection from light and storage at the recommended low temperature. 3. For future preparations, consider adding an antioxidant.
Loss of biological activity in the experiment. The this compound in the solution has degraded.1. Prepare a fresh stock solution from solid this compound. 2. Perform a stability test on your stored solution to determine its concentration and purity. 3. Strictly adhere to recommended storage and handling procedures.
Inconsistent experimental results. This could be due to the use of a degraded or improperly prepared this compound solution.1. Always use a freshly prepared or properly stored and validated solution. 2. Ensure the stock solution is completely dissolved and homogenous before making dilutions. 3. Validate the concentration of your stock solution periodically.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20°C)Reference
Water0.02[1]
Methanol6.57[1]
Acetone26[1]
Toluene3.14[1]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: 207.61 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 2.0761 mg of this compound.

  • Weigh the calculated amount of this compound using an analytical balance and transfer it to a sterile amber-colored vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Assessing this compound Solution Stability

Objective: To outline a general procedure for evaluating the stability of a this compound solution under different conditions (light, temperature, and pH).

Materials:

  • Prepared this compound stock solution

  • Appropriate buffers for pH testing (e.g., phosphate buffers for pH 5, 7, and 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • A light source for photostability testing (e.g., a UV lamp or a photostability chamber)

  • Amber-colored and clear vials

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation of Test Samples:

    • Temperature Stability: Aliquot the this compound solution into amber-colored vials and store them at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • Photostability: Aliquot the solution into both clear and amber-colored (as a control) vials. Expose the clear vials to a controlled light source, while keeping the amber vials in the dark at the same temperature.

    • pH Stability: Prepare solutions of this compound in different pH buffers (e.g., pH 5, 7, and 9). Store these solutions in amber-colored vials at a constant temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.), retrieve one aliquot from each condition.

  • Quantification:

    • Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.

    • Monitor for the appearance of any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant and the half-life (t½) of this compound under each condition.

Mandatory Visualization

Quinoclamine_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Cytokines, LPS) IKK_complex IKK Complex Stimulus->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Inactive_complex IκB-NF-κB (Inactive) IkB->Inactive_complex Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB->Inactive_complex NFkB_n NF-κB (Active) NFkB->NFkB_n translocates This compound This compound This compound->IKK_complex inhibits Inactive_complex->NFkB releases DNA DNA NFkB_n->DNA binds to Gene_expression Gene Expression (Inflammation, etc.) DNA->Gene_expression induces Stability_Workflow cluster_conditions Experimental Conditions start Prepare this compound Stock Solution temp Temperature Study (4°C, 25°C, 37°C) start->temp light Photostability Study (Light vs. Dark) start->light ph pH Stability Study (pH 5, 7, 9) start->ph sampling Sample at Time Points temp->sampling light->sampling ph->sampling analysis Analyze Concentration (HPLC/LC-MS) sampling->analysis data_analysis Data Analysis (Degradation Rate, Half-life) analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

References

Quinoclamine spray application issues in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the spray application of Quinoclamine in research settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a research context?

A1: this compound is a naphthoquinone derivative that has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In research, particularly in oncology and inflammation studies, its primary mechanism of action is the suppression of NF-κB activity. It achieves this by inhibiting the phosphorylation of IκB-α (inhibitor of kappa B alpha) and subsequently preventing the translocation of the p65 subunit of NF-κB into the nucleus. This blockade of NF-κB activation can lead to downstream effects such as the induction of apoptosis and cell cycle arrest in cancer cells.

Q2: What are the common challenges encountered when preparing a this compound formulation for spray drying?

A2: this compound is known to be poorly soluble in aqueous solutions. A primary challenge is achieving a stable and homogenous solution or suspension suitable for atomization. This often requires the use of organic solvents or a combination of solvents and excipients to enhance solubility and prevent precipitation before or during the spray drying process.[1][2][3] Another challenge is the potential for the compound to degrade at elevated temperatures, necessitating careful optimization of the spray drying process parameters.[4]

Q3: Which solvents and excipients are recommended for formulating this compound for spray application?

A3: Due to its low aqueous solubility, organic solvents such as methanol, ethanol, acetone, or mixtures thereof are often employed to dissolve this compound for spray drying.[2][5] To create a stable amorphous solid dispersion and improve the physicochemical properties of the final powder, various polymers can be used as carriers. Common choices for poorly soluble drugs include hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and polyvinylpyrrolidone (PVP).[4][6][7] The selection of solvent and excipients should be based on pre-formulation studies to ensure good solubility, miscibility, and stability.[1]

Q4: How does spray drying improve the bioavailability of a poorly soluble compound like this compound?

A4: Spray drying can significantly enhance the bioavailability of poorly soluble drugs by producing amorphous solid dispersions (ASDs).[1][2][4] In an ASD, the drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[5] This amorphous form has higher kinetic solubility and a faster dissolution rate compared to the crystalline form.[3] Additionally, spray drying produces small particles with a large surface area, which further aids in rapid dissolution in biological fluids.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the spray application of this compound in a laboratory setting.

Issue 1: Nozzle Blockage or Inconsistent Spray Pattern
Potential Cause Troubleshooting Steps
Precipitation of this compound in the feed solution - Ensure this compound is fully dissolved in the chosen solvent system. Sonication may aid dissolution. - Increase the solvent-to-solute ratio to prevent saturation. - Consider a different solvent or a co-solvent system with higher solubility for this compound. - If using a suspension, ensure it is well-homogenized and stable.
High viscosity of the feed solution - Decrease the concentration of the polymer or this compound in the feed solution.[6] - Switch to a lower molecular weight grade of the chosen polymer. - Gently warm the feed solution (if this compound is thermally stable under those conditions) to reduce viscosity.
Solid particles in the feed solution - Filter the feed solution through an appropriate syringe filter before loading it into the spray dryer feed pump.
Dried product build-up at the nozzle tip - Optimize the nozzle temperature and airflow to prevent premature drying at the nozzle outlet. - Ensure the nozzle is properly assembled and cleaned before each use.
Issue 2: Poor Powder Yield and Product Sticking to the Chamber Walls
Potential Cause Troubleshooting Steps
Low glass transition temperature (Tg) of the formulation - Increase the inlet drying temperature to ensure the particles are sufficiently dried before they come into contact with the chamber walls. However, be mindful of the degradation temperature of this compound. - Incorporate a polymer with a higher Tg into the formulation.
Inadequate drying of the atomized droplets - Increase the inlet temperature or the drying gas flow rate to enhance the drying efficiency.[4] - Decrease the feed rate to allow for a longer residence time of the droplets in the drying chamber.[6]
Incorrect spray pattern - Adjust the atomizing pressure or gas flow to ensure the spray cone does not directly impinge on the chamber walls.[6]
Electrostatic charges on the particles - If available on the instrument, use an anti-static device. - Ensure the spray dryer is properly grounded.
Issue 3: Inconsistent Particle Size or Undesirable Morphology
Potential Cause Troubleshooting Steps
Fluctuations in atomization - Ensure a constant and pulse-free delivery of the feed solution to the nozzle. - Check for any leaks or blockages in the feed line. - Verify that the atomizing gas pressure is stable.[6]
Inappropriate formulation properties - Adjust the viscosity and surface tension of the feed solution by modifying the solute concentration or solvent composition.
Incorrect process parameters - The particle size is influenced by the droplet size, which is affected by the atomization gas flow rate, feed rate, and nozzle design. A higher atomization pressure generally leads to smaller particles.[8] - The morphology of the particles (e.g., wrinkled or smooth surface) can be influenced by the drying rate. A very rapid drying process can lead to wrinkled particles.
Issue 4: Low Drug Loading or Poor Entrapment Efficiency
Potential Cause Troubleshooting Steps
Phase separation during drying - Ensure good miscibility between this compound and the chosen polymer. Pre-formulation studies using techniques like Differential Scanning Calorimetry (DSC) can assess miscibility.[1] - A faster solvent evaporation rate (e.g., by increasing the inlet temperature) can help to kinetically trap the drug within the polymer matrix.[4]
Inaccurate preparation of the feed solution - Double-check all calculations and measurements when preparing the feed solution to ensure the correct drug-to-polymer ratio.
Loss of fine particles - Optimize the cyclone separator efficiency to ensure the collection of smaller particles. Check for any leaks in the system.

Quantitative Data Summary

The following tables provide a summary of key physicochemical properties of this compound and representative parameters for the spray drying process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₆ClNO₂
Molecular Weight207.61 g/mol
Melting Point202 °C
Water Solubility (20°C)0.02 g/L
Solubility in Acetone (20°C)~26 g/L
Solubility in Methanol (20°C)~6.57 g/L
Solubility in Toluene (20°C)~3.14 g/L

Table 2: Representative Spray Drying Process Parameters for a Poorly Soluble Small Molecule

These are starting parameters and should be optimized for your specific formulation and instrument.

ParameterRangeUnit
Inlet Temperature110 - 180°C
Outlet Temperature55 - 80°C
Feed Rate5 - 15mL/min
Atomizing Air Flow/Pressure200 - 500L/h or kPa
Aspirator/Blower Rate80 - 100%
Nozzle Diameter0.4 - 0.7mm

Table 3: Characterization of Spray-Dried Powder

PropertyTypical Range/ValueMethod of Analysis
Particle Size (D50)2 - 10µm
Moisture Content< 5%
Bulk Density0.2 - 0.4g/cm³
Tapped Density0.3 - 0.6g/cm³
Carr's Index15 - 30
Hausner Ratio1.1 - 1.4
Drug Loading10 - 40% (w/w)
Entrapment Efficiency> 90%

Experimental Protocols

Detailed Methodology for Preparation and Spray Drying of a this compound Formulation

This protocol describes a general procedure for the preparation of a spray-dried amorphous solid dispersion of this compound with HPMC-AS.

1. Materials:

  • This compound

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS, LF grade)

  • Acetone (analytical grade)

  • Methanol (analytical grade)

2. Equipment:

  • Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Magnetic stirrer with heating plate

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm, PTFE)

3. Formulation Preparation (Example: 20% Drug Load):

  • Prepare a 5% (w/v) total solids solution. For a 100 mL solution, this corresponds to 5 g of total solids.

  • For a 20% drug load, weigh 1.0 g of this compound and 4.0 g of HPMC-AS.

  • In a volumetric flask, dissolve the weighed HPMC-AS and this compound in a 1:1 (v/v) mixture of acetone and methanol.

  • Use a magnetic stirrer to facilitate dissolution. Gentle warming (e.g., to 40°C) can be applied if necessary, ensuring the solution remains clear.

  • Once a clear solution is obtained, filter it through a 0.45 µm PTFE syringe filter to remove any undissolved particles.

4. Spray Drying Process:

  • Set up the spray dryer according to the manufacturer's instructions.

  • Set the initial process parameters. A good starting point would be:

    • Inlet temperature: 120°C

    • Aspirator: 90%

    • Feed pump rate: 10% (approximately 3 mL/min)

    • Atomizing air flow: 400 L/h

  • Pump the solvent mixture (without the formulation) through the system for a few minutes to stabilize the temperatures.

  • Switch the feed to the this compound-HPMC-AS solution.

  • Monitor the inlet and outlet temperatures throughout the process. The outlet temperature should stabilize (e.g., around 60-70°C).

  • Collect the dried powder from the collection vessel.

  • After the solution has been completely sprayed, continue to run the aspirator with the solvent for a few minutes to collect any remaining powder.

  • Carefully disassemble and clean the spray dryer as per the manufacturer's protocol.

5. Powder Characterization:

  • Determine the yield of the collected powder.

  • Analyze the particle size and morphology using techniques like laser diffraction and scanning electron microscopy (SEM).

  • Assess the solid state of the powder (amorphous vs. crystalline) using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1]

  • Determine the drug content and entrapment efficiency using a validated analytical method such as HPLC.

Visualizations

Quinoclamine_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK_Complex->IkBa_p65_p50 phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa Ub_p_IkBa Ub-P-IκBα p_IkBa->Ub_p_IkBa ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome degradation p65_p50 p65-p50 (Active NF-κB) Proteasome->p65_p50 p65_p50_nucleus p65-p50 p65_p50->p65_p50_nucleus translocation This compound This compound This compound->IKK_Complex inhibits DNA DNA (κB sites) p65_p50_nucleus->DNA Gene_Transcription Gene Transcription (Inflammation, Proliferation, Apoptosis) DNA->Gene_Transcription

Caption: this compound's inhibition of the canonical NF-κB signaling pathway.

Spray_Drying_Workflow Start Start Formulation 1. Formulation Preparation - Dissolve this compound & Polymer - Filter Solution Start->Formulation Spray_Dryer_Setup 2. Spray Dryer Setup - Set Parameters (Temp, Flow Rate) - System Stabilization Formulation->Spray_Dryer_Setup Atomization_Drying 3. Atomization & Drying - Feed Solution Pumped to Nozzle - Droplet Formation & Solvent Evaporation Spray_Dryer_Setup->Atomization_Drying Powder_Collection 4. Powder Collection - Separation in Cyclone - Collect Product Atomization_Drying->Powder_Collection Characterization 5. Physicochemical Characterization - Particle Size, Morphology (SEM) - Solid State (PXRD, DSC) - Drug Content (HPLC) Powder_Collection->Characterization End End Characterization->End

Caption: Experimental workflow for this compound spray drying.

Troubleshooting_Logic cluster_yield Low Yield / Sticking cluster_nozzle Nozzle Blockage cluster_particle Inconsistent Particles Problem Problem Encountered? Yield_Check Check Drying Temp Feed Rate Formulation Tg Problem->Yield_Check Low Yield Nozzle_Check Check Solubility Viscosity Filtration Problem->Nozzle_Check Blockage Particle_Check Check Atomization Feed Stability Process Stability Problem->Particle_Check Bad Particles Yield_Action Adjust Parameters Yield_Check->Yield_Action Nozzle_Action Reformulate / Filter Nozzle_Check->Nozzle_Action Particle_Action Stabilize System Particle_Check->Particle_Action

References

Quinoclamine Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Quinoclamine bioassays. It is designed for researchers, scientists, and drug development professionals to help navigate the complexities of in vitro experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

This compound, also known as 2-amino-3-chloro-1,4-naphthoquinone, is a synthetic compound belonging to the naphthoquinone class.[1][2][3] Its biological activities are primarily attributed to its ability to induce apoptosis and act as a mitochondrial uncoupler. As a quinone-containing compound, it is being investigated for its potential as an anti-cancer agent.[2][4]

Q2: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?

Inconsistent IC50 values are a common challenge in in vitro assays and can arise from several factors:

  • Cell-based variability: Differences in cell lines, passage number, and cell density at the time of treatment can significantly impact results.[5]

  • Compound stability: this compound's stability in cell culture media and solvents like DMSO can affect its effective concentration over the course of the experiment. It is crucial to ensure consistent storage and handling of the compound.

  • Assay-dependent factors: The type of cytotoxicity assay used (e.g., MTT, LDH) can yield different IC50 values as they measure different cellular endpoints.[6]

  • Solvent concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium can have cytotoxic effects, confounding the results. It is recommended to keep the DMSO concentration below 0.5%.[7][8][9]

Q3: What is the expected effect of this compound on mitochondrial membrane potential?

As a potential mitochondrial uncoupler, this compound is expected to dissipate the mitochondrial membrane potential (ΔΨm).[10][11][12][13] This can be measured using cationic dyes like JC-1, where a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early event in apoptosis.

Q4: Can this compound induce apoptosis? If so, what are the key signaling pathways involved?

Yes, compounds structurally related to this compound, such as other quinoline and quinoxaline derivatives, have been shown to induce apoptosis in cancer cells.[14][15][16] The apoptotic cascade is typically initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway, both of which converge on the activation of caspases.[17] Key events include the release of cytochrome c from mitochondria, activation of caspase-9 and caspase-3, and subsequent cleavage of cellular substrates like PARP.[14][17]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (MTT) Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and plate cells evenly across the wells.
Edge Effects Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Variable Incubation Times Standardize the incubation time with this compound across all experiments.
Contamination Regularly check for microbial contamination in cell cultures and reagents.
This compound Precipitation Visually inspect the wells after adding this compound to ensure it is fully dissolved. Prepare fresh dilutions for each experiment.
High Background Absorbance Test the cell culture medium for components that may cause high background absorbance.[5]
Issue 2: Inconsistent Apoptosis Detection with Annexin V/PI Staining
Potential Cause Troubleshooting Step
Suboptimal Staining Time Optimize the incubation time for Annexin V and PI for your specific cell line.
Cell Clumping Gently resuspend cells to ensure a single-cell suspension before analysis by flow cytometry.
Loss of Apoptotic Cells Be gentle during cell harvesting and washing steps to avoid losing late-stage apoptotic cells.
Instrument Settings Ensure proper compensation settings on the flow cytometer to distinguish between FITC (Annexin V) and PE/PI signals.
Incorrect Gating Set appropriate gates based on unstained and single-stained controls to accurately identify live, apoptotic, and necrotic populations.
Issue 3: Unexpected Results in Mitochondrial Membrane Potential (JC-1) Assay
Potential Cause Troubleshooting Step
Low JC-1 Staining Optimize the JC-1 concentration and incubation time for your cell line.
Photobleaching Protect cells from light after JC-1 staining.
Quencher Effects Be aware that some compounds can quench the fluorescence of JC-1. Include appropriate controls.
Cell Density Ensure optimal cell density as very high or very low densities can affect mitochondrial health.
Fluorescence Microscopy Issues Use appropriate filter sets for detecting both JC-1 monomers (green) and aggregates (red).

Data Presentation

While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in the currently available literature, the following table presents data for structurally related quinoxaline and naphthoquinone derivatives to provide an illustrative example of the expected cytotoxic potency.

Table 1: Illustrative IC50 Values of Related Quinoxaline and Naphthoquinone Derivatives in Human Cancer Cell Lines

Compound ClassDerivativeCell LineIC50 (µM)Reference
QuinoxalinePyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric Adenocarcinoma)0.073[18]
Naphthoquinone2-Phenylamino-3-acyl-1,4-naphthoquinone derivativeVarious0.82 - 21.66[19]
Naphthoquinoneβ-lapachone oximeHL-60 (Leukemia)3.84[20]
Quinoline2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePANC-1 (Pancreatic Cancer)2-16 (concentration-dependent reduction in viability)[16]

Disclaimer: The data presented above is for illustrative purposes only and is based on compounds structurally related to this compound. Researchers should determine the IC50 of this compound empirically for their specific cell lines and experimental conditions.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures.[5]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.5%). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis detection.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Mitochondrial Membrane Potential Measurement: JC-1 Assay

This protocol outlines the use of the JC-1 dye to measure changes in mitochondrial membrane potential.

  • Cell Treatment: Treat cells with this compound as described above. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM for 15-30 minutes at 37°C).

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer.

    • Fluorescence Microscopy: Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells will show green fluorescent JC-1 monomers throughout the cytoplasm.

    • Flow Cytometry: Measure the fluorescence intensity in both the green (FITC) and red (PE) channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis cell_culture Cell Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Seed Cells annexin_assay Annexin V/PI Assay (Apoptosis) cell_culture->annexin_assay Seed Cells jc1_assay JC-1 Assay (Mitochondrial Potential) cell_culture->jc1_assay Seed Cells quinoclamine_prep This compound Preparation quinoclamine_prep->mtt_assay Treat Cells quinoclamine_prep->annexin_assay Treat Cells quinoclamine_prep->jc1_assay Treat Cells plate_reader Microplate Reader mtt_assay->plate_reader flow_cytometer Flow Cytometer annexin_assay->flow_cytometer jc1_assay->flow_cytometer fluorescence_microscope Fluorescence Microscope jc1_assay->fluorescence_microscope ic50_calc IC50 Calculation plate_reader->ic50_calc apoptosis_quant Apoptosis Quantification flow_cytometer->apoptosis_quant mmp_quant ΔΨm Quantification flow_cytometer->mmp_quant fluorescence_microscope->mmp_quant

Caption: Experimental workflow for this compound bioassays.

troubleshooting_flow start Inconsistent Bioassay Results check_cells Check Cell Health & Density? start->check_cells check_compound Verify Compound Stability & Concentration? check_cells->check_compound No optimize_cells Optimize Cell Seeding Density Use Consistent Passage Number check_cells->optimize_cells Yes check_protocol Review Assay Protocol? check_compound->check_protocol No prepare_fresh Prepare Fresh Compound Dilutions Check for Precipitation check_compound->prepare_fresh Yes check_instrument Calibrate Instrument? check_protocol->check_instrument No standardize_protocol Standardize Incubation Times Ensure Proper Controls check_protocol->standardize_protocol Yes run_qc Run Instrument QC/Calibration check_instrument->run_qc Yes end Consistent Results check_instrument->end No optimize_cells->check_compound prepare_fresh->check_protocol standardize_protocol->check_instrument run_qc->end

Caption: Troubleshooting flowchart for inconsistent bioassay results.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound mitochondria Mitochondria This compound->mitochondria Mitochondrial Uncoupling death_receptor Death Receptors (e.g., Fas, TNFR) This compound->death_receptor Potential Interaction cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis Cleavage of Cellular Substrates

Caption: Putative signaling pathways for this compound-induced apoptosis.

References

Quinoclamine Performance in Greenhouse Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting greenhouse trials involving Quinoclamine. The following sections offer detailed FAQs, troubleshooting guides, experimental protocols, and visual diagrams to address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research context?

A1: this compound (2-amino-3-chloro-1,4-naphthoquinone) is a chemical compound classified as a 1,4-naphthoquinone.[1][2] In a research context, particularly in greenhouse trials, it is often evaluated for its herbicidal or algaecidal properties.[1] For instance, it has been tested for the control of liverworts in ornamental horticulture.

Q2: What are the common symptoms of phytotoxicity observed with this compound application?

A2: Symptoms of phytotoxicity can vary depending on the plant species and the concentration of this compound used. Commonly observed symptoms in greenhouse trials include:

  • Leaf Discoloration: Yellow and white spotting, bleaching, marginal chlorosis (yellowing of leaf edges), and necrosis (tissue death).[3]

  • Growth Distortion: Cupped, deformed, or wrinkled new growth.[3]

  • Stunting: Reduced overall growth and development.[4][5]

  • Burned Tissues: Scorched appearance on leaves.[3][4]

In some cases, plants may recover from initial phytotoxicity, especially at lower concentrations, by producing new, healthy foliage.[3]

Q3: What are the key environmental factors that can influence the performance and degradation of this compound in a greenhouse setting?

A3: Several environmental factors can affect the efficacy and persistence of this compound:

  • Soil Composition: Soil texture, organic matter content, and pH can influence the sorption, mobility, and bioavailability of this compound.[6]

  • Temperature and Light: Higher temperatures can accelerate the degradation of chemical compounds.[6] Sunlight can also contribute to photodegradation.[7]

  • Moisture: Soil moisture levels affect microbial activity, which is a key driver of degradation for many organic compounds.[6]

  • Microbial Activity: Soil microorganisms can play a significant role in the breakdown of naphthoquinones.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent herbicidal efficacy Variable Bioavailability: Differences in soil mix, watering practices, or temperature across experimental units.1. Ensure a homogenous soil mix is used for all replicates. 2. Standardize watering schedules and volumes. 3. Monitor and record temperature and humidity in the greenhouse to identify any gradients.
Degradation of this compound: The compound may be breaking down too quickly in the soil or in the prepared solution.1. Prepare fresh solutions of this compound for each application. 2. Consider the pH of your water source, as it can affect the stability of some compounds. 3. Analyze soil for microbial activity if rapid degradation is suspected.
Severe and widespread phytotoxicity Incorrect Dosage: The applied concentration may be too high for the specific plant species being tested.1. Double-check all calculations for the preparation of your stock and working solutions. 2. Refer to dose-response studies to determine the appropriate concentration range. 3. Conduct a small pilot study with a range of concentrations to establish a non-phytotoxic and effective dose.
Application Method: Uneven spray application or direct contact with sensitive plant tissues.1. Ensure spray equipment is properly calibrated to deliver a uniform application. 2. Avoid direct spraying onto the foliage of sensitive, non-target plants. 3. Consider alternative application methods, such as soil drenching, if foliar application is problematic.
No observable effect Resistance or Tolerance: The target species may be naturally resistant to the mode of action of this compound.1. Review literature for known resistance of the target species to 1,4-naphthoquinones. 2. Increase the concentration in a controlled manner to determine if a higher dose is required. 3. Include a positive control with a known effective herbicide to validate the experimental setup.
Compound Inactivity: The this compound being used may have degraded or is of poor quality.1. Verify the purity and integrity of the this compound sample. 2. Store the compound according to the manufacturer's instructions, protecting it from light and moisture.

Data Presentation

Table 1: Summary of Phytotoxicity of this compound (as Mogeton 25WP) on Various Ornamental Plants in Greenhouse Trials

Plant SpeciesApplication Rate (oz product/gallon)Phytotoxicity SymptomsSeverityRecovery
Aquilegia sp. (Columbine)2, 4, 8Yellow and white spotting, bleached areas, burned edges.Minor to Severe (increasing with rate)Yes, but with a negative impact on salability.
Berberis sp. (Barberry)2, 4Very slight injury at the higher rate.None to Very SlightYes, within 14 days after the first application.
Clethra alnifolia (Summersweet)2, 4, 8Discolored and distorted growth, foliar wrinkling, cupping, burned tissues.Minor to Severe (increasing with rate)Some recovery by 8 weeks.
Echinacea purpurea (Purple Coneflower)2, 4, 8Cupped, deformed, distorted new growth.Slight to Moderate (increasing with rate)Yes, within 1 month of each treatment.

Source: Adapted from this compound 2005 Summary.[3]

Experimental Protocols

General Greenhouse Bioassay Protocol for Assessing this compound Phytotoxicity

This protocol outlines a general procedure for evaluating the phytotoxicity of this compound on ornamental plants in a greenhouse setting.

1. Materials:

  • Healthy, uniform plant material of the target species.

  • Standard greenhouse potting mix.

  • Pots of appropriate size (e.g., 4-inch).

  • This compound (analytical grade).

  • Solvent for stock solution preparation (if necessary, based on solubility).

  • Calibrated spray equipment or drenching apparatus.

  • Personal Protective Equipment (PPE).

  • Control soil known to be free of herbicide residues.[9]

2. Experimental Design:

  • Use a completely randomized design with a minimum of 3-5 replicates per treatment.

  • Include a negative control group (treated with water or solvent carrier only).

  • Establish a dose-response range based on preliminary studies or literature, including a 1X, 2X, and 4X application rate.

3. Procedure:

  • Plant Preparation: Transplant uniform seedlings into pots and allow them to acclimate in the greenhouse for at least one week before treatment.

  • Treatment Preparation: Prepare fresh stock and working solutions of this compound on the day of application.

  • Application:

    • Foliar Spray: Apply the treatment solution evenly to the plant foliage until runoff. Ensure uniform coverage.

    • Soil Drench: Apply a specified volume of the treatment solution to the soil surface of each pot.

  • Post-Application Care: Maintain standard greenhouse conditions for temperature, light, and humidity. Water plants as needed, avoiding overhead irrigation that may wash the compound off the foliage.

  • Data Collection:

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 28 days after treatment).

    • Use a rating scale (e.g., 0-10, where 0 = no injury and 10 = plant death) to quantify phytotoxicity.

    • Record specific symptoms observed (e.g., chlorosis, necrosis, stunting).

    • Measure plant height, biomass, or other relevant growth parameters at the end of the experiment.

4. Data Analysis:

  • Analyze the phytotoxicity ratings and growth data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound-Induced Phytotoxicity

This compound, as a 1,4-naphthoquinone, is believed to exert its phytotoxic effects primarily through the generation of Reactive Oxygen Species (ROS) and by acting as an electrophile that forms adducts with cellular macromolecules.[6][10][11] The following diagram illustrates a hypothetical signaling pathway leading to cellular damage.

Quinoclamine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Plant Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound RedoxCycling Redox Cycling This compound->RedoxCycling Enters Cell AdductFormation Adduct Formation This compound->AdductFormation Electrophilic Attack Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress GSH Glutathione (GSH) GSH->AdductFormation Protein Cellular Proteins Protein->AdductFormation AdductFormation->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) OxidativeStress->CellDamage Phytotoxicity Phytotoxicity Symptoms CellDamage->Phytotoxicity

Caption: Hypothetical signaling pathway of this compound-induced phytotoxicity.

Experimental Workflow for Greenhouse Bioassay

The following diagram outlines the key steps in conducting a greenhouse bioassay to evaluate the performance of this compound.

Greenhouse_Bioassay_Workflow A 1. Experimental Setup - Select Plant Species - Prepare Soil and Pots - Acclimate Plants B 2. Treatment Preparation - Calculate Dosages - Prepare Stock & Working Solutions A->B C 3. Application - Foliar Spray or Soil Drench - Include Controls B->C D 4. Incubation - Maintain Greenhouse Conditions - Regular Watering C->D E 5. Data Collection - Visual Phytotoxicity Rating - Measure Growth Parameters D->E F 6. Data Analysis - Statistical Analysis (e.g., ANOVA) - Interpret Results E->F

Caption: Workflow for a greenhouse bioassay of this compound.

Plausible Degradation Pathway of this compound

Based on studies of similar 1,4-naphthoquinones, a plausible microbial degradation pathway for this compound in the soil is proposed below. This pathway is hypothetical and may vary depending on the specific microbial communities and environmental conditions. The initial steps likely involve hydroxylation and dechlorination.[8]

Quinoclamine_Degradation_Pathway This compound This compound (2-amino-3-chloro-1,4-naphthoquinone) Intermediate1 2-amino-3-hydroxy-1,4-naphthoquinone This compound->Intermediate1 Hydroxylation Intermediate2 Lawsone (2-hydroxy-1,4-naphthoquinone) Intermediate1->Intermediate2 Dechlorination Intermediate3 1,2,4-trihydroxynaphthalene Intermediate2->Intermediate3 Reduction RingCleavage Ring Fission Product Intermediate3->RingCleavage Ring Cleavage SalicylicAcid Salicylic Acid RingCleavage->SalicylicAcid Side-chain Removal Catechol Catechol SalicylicAcid->Catechol Metabolism Further Metabolism (3-oxoadipate pathway) Catechol->Metabolism

Caption: A plausible microbial degradation pathway for this compound.

References

Technical Support Center: Quinoclamine Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the residue analysis of quinoclamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound residue analysis?

A1: The most common and effective techniques for the analysis of pesticide residues like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS).[1][2] The choice between GC-MS and LC-MS/MS often depends on the volatility and thermal stability of the analyte and its metabolites. LC-MS/MS is generally preferred for a wider range of pesticides, including those that are non-volatile or thermally labile.[1][2]

Q2: What is a "matrix effect" and how can it interfere with my this compound analysis?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, causing inaccurate quantification.[3] For example, complex matrices like soil or plant extracts can contain organic molecules that interfere with the ionization of this compound in the mass spectrometer's source, leading to lower or higher readings than the true concentration.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.

  • Use of Internal Standards: A stable isotope-labeled internal standard of this compound is the ideal way to correct for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the method's sensitivity.

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

Q5: How should I store my samples and extracts to ensure the stability of this compound?

A5: To prevent degradation, samples should be stored at low temperatures, typically frozen, and protected from light. Extracts should also be stored in a refrigerator or freezer, and the stability of this compound in the final extract solution should be evaluated over time. The pH of the extraction and final solution can also significantly impact the stability of many pesticides.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column.- Incompatibility of the injection solvent with the mobile phase (LC).- Column overload.- Use a GC inlet liner with a deactivation treatment.- Ensure the injection solvent is similar in composition to the initial mobile phase.- Inject a smaller volume or dilute the sample.
Low or No Analyte Response - Inefficient extraction.- Analyte degradation during sample preparation or storage.- Severe ion suppression (matrix effect).- Instrument sensitivity issues.- Optimize the extraction solvent, pH, and shaking/vortexing time.- Investigate the stability of this compound under your experimental conditions (pH, temperature, light exposure).- Implement strategies to mitigate matrix effects (see FAQ 3).- Check instrument tuning and calibration.
Inconsistent Results (Poor Precision) - Non-homogeneous sample.- Inconsistent sample preparation procedure.- Variable matrix effects between samples.- Instrument instability.- Ensure thorough homogenization of the sample before extraction.- Follow a standardized and validated sample preparation protocol.- Use an internal standard to correct for variability.- Perform system suitability tests to ensure instrument performance.
High Background Noise or Interfering Peaks - Contamination from solvents, glassware, or the instrument.- Co-eluting matrix components.- Insufficient chromatographic separation.- Use high-purity solvents and thoroughly clean all labware.- Run a solvent blank to identify sources of contamination.- Improve the sample cleanup procedure.- Optimize the chromatographic gradient to separate this compound from interferences.

Experimental Protocols

General Sample Preparation for Soil Samples (Adapted from Standard Methods)

This protocol provides a general workflow for the preparation of soil samples for pesticide residue analysis. Optimization will be required for your specific soil type and analytical method.

  • Sample Collection and Storage: Collect representative soil samples and store them in clean, labeled containers. If not analyzed immediately, freeze the samples to prevent degradation of target analytes.

  • Drying: Air-dry the soil samples or use a drying oven at a low temperature (e.g., 40°C) to avoid degradation of thermolabile compounds.

  • Homogenization: Grind the dried soil sample using a mortar and pestle or a mechanical grinder to ensure homogeneity.

  • Sieving: Pass the ground soil through a 2-mm sieve to remove large particles and ensure a uniform particle size for extraction.

  • Extraction: A QuEChERS-based or other solvent extraction method can be used. A generic QuEChERS approach would involve:

    • Weighing a subsample of the sieved soil (e.g., 10 g) into a centrifuge tube.

    • Adding water (if the soil is very dry) and the extraction solvent (e.g., acetonitrile).

    • Adding extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).

    • Shaking vigorously and then centrifuging.

  • Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex and centrifuge.

  • Final Extract Preparation: The cleaned extract can be directly analyzed or further concentrated and reconstituted in a suitable solvent for injection into the GC-MS or LC-MS/MS system.

Hypothetical LC-MS/MS Method for this compound
  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (B) should be optimized to achieve good peak shape and separation from matrix interferences.

  • MS/MS Detection:

    • Ionization Mode: ESI positive mode is likely suitable for this compound.

    • MRM Transitions: The precursor ion would be the protonated molecule of this compound [M+H]⁺. The product ions would be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the fragmentation of similar quinoline structures, characteristic losses would be expected. Two or three of the most intense and specific transitions should be chosen for quantification and confirmation.

Method Validation Parameters

Any developed analytical method should be validated according to established guidelines (e.g., SANCO/12682/2019) to ensure the reliability of the results. Key validation parameters include:

Parameter Description
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range The range of concentrations over which the instrument response is proportional to the analyte concentration.
Accuracy (Recovery) The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations.
Precision (Repeatability and Reproducibility) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Grinding/Blending Extraction Extraction Homogenization->Extraction e.g., QuEChERS Cleanup Cleanup Extraction->Cleanup dSPE/SPE LC-MS/MS or GC-MS LC-MS/MS or GC-MS Cleanup->LC-MS/MS or GC-MS Injection Data Processing Data Processing LC-MS/MS or GC-MS->Data Processing Quantification Reporting Reporting Data Processing->Reporting Validation

Caption: A typical experimental workflow for this compound residue analysis.

troubleshooting_workflow start Inaccurate Results (Low Recovery / High Variability) check_matrix Assess Matrix Effect (Post-extraction spike vs. solvent standard) start->check_matrix matrix_effect_present Matrix Effect > 20%? check_matrix->matrix_effect_present no_matrix_effect Matrix Effect < 20% matrix_effect_present->no_matrix_effect No optimize_cleanup Optimize Sample Cleanup (e.g., different dSPE sorbents) matrix_effect_present->optimize_cleanup Yes check_extraction Investigate Extraction Efficiency and Analyte Stability no_matrix_effect->check_extraction use_mmc Implement Matrix-Matched Calibration optimize_cleanup->use_mmc use_is Use Stable Isotope Internal Standard use_mmc->use_is end Accurate & Precise Results use_is->end check_extraction->end

Caption: A logical workflow for troubleshooting matrix effects.

References

Quinoclamine Application: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Quinoclamine in experimental settings, with a focus on adjusting dosages for varying soil conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a selective herbicide and algicide belonging to the quinone chemical class.[1] In a research context, it is primarily used for the post-emergence control of a range of weeds, mosses, and algae in environments such as amenity turf and rice paddies.[1]

Q2: How does soil type influence the efficacy of this compound?

A2: Soil properties such as texture, organic matter content, and pH are critical factors that influence the effectiveness of soil-applied herbicides like this compound.[2] Soils with high clay and organic matter content tend to adsorb herbicides, which can reduce their availability for uptake by target organisms, potentially requiring higher application rates.[2] Conversely, sandy soils with low organic matter have less adsorptive capacity, which may necessitate lower doses to prevent potential crop injury or excessive leaching.

Q3: What is the general effect of soil pH on this compound activity?

A3: Soil pH can significantly impact the persistence and availability of certain herbicides.[3][4] For many herbicides, extremes in pH can either accelerate degradation or increase persistence, affecting both efficacy and the potential for carryover to subsequent crops.[3][4][5] While specific data for this compound is limited, it is a crucial parameter to consider in experimental design.

Q4: Is there a standard application rate for this compound?

A4: A standard application rate is often provided on the product label for specific uses. For instance, the product Mogeton® 25 WP, which contains this compound, recommends an application volume of 1 L/m² for moss control on managed amenity turf.[1][6] However, this is a general guideline and the optimal rate for experimental purposes will vary depending on the target species, soil type, and environmental conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced efficacy in high organic matter or clay soils. High adsorption of this compound to soil particles, reducing its bioavailability.1. Increase the application rate incrementally in small-scale trials to determine the effective dose for that specific soil type. 2. Ensure thorough and uniform application to the target area. 3. Consider pre-treatment soil analysis to quantify organic matter and clay content.
Signs of phytotoxicity in non-target plants or crops. The application rate is too high for the specific soil type (e.g., sandy, low organic matter).1. Immediately reduce the application rate for subsequent experiments. 2. Conduct dose-response experiments on your specific soil to establish a safe and effective rate. 3. Ensure the soil is not overly dry, as this can sometimes exacerbate phytotoxicity.
Inconsistent results across different experimental plots. Variation in soil properties (pH, organic matter, texture) across the study area.1. Conduct a thorough soil analysis of all experimental plots to identify variations. 2. Group plots with similar soil characteristics into blocks for your experimental design. 3. Adjust application rates for each block based on its specific soil properties.
Rapid degradation or loss of activity. Unfavorable environmental conditions (e.g., high temperature, intense sunlight) or specific soil microbial activity.1. Review the environmental conditions during and after application. The effectiveness of Mogeton®, for instance, is noted to be increased in warm, humid conditions.[1][6] 2. Consider the timing of application to avoid peak sunlight or extreme temperatures. 3. If microbial degradation is suspected, soil sterilization (for controlled experiments) or analysis of microbial populations may be necessary.

Quantitative Data Presentation: Guideline for Dosage Adjustment

Disclaimer: The following table provides guideline dosage adjustments for this compound based on general principles of herbicide interaction with different soil types. These are not manufacturer recommendations and should be used as a starting point for experimental determination of the optimal dosage for your specific conditions.

Soil Type Organic Matter Guideline Dosage Adjustment (Relative to Loam Soil) Rationale
Sandy / Loamy Sand Low (<2%)75% - 90%Low adsorption capacity; lower rates are needed to prevent potential leaching and phytotoxicity.
Loam / Silt Loam Moderate (2-4%)100% (Baseline)Moderate adsorption and good balance of water and nutrient holding capacity.
Clay Loam / Silty Clay Loam Moderate (2-4%)110% - 125%Higher clay content increases adsorption, requiring a slightly higher dose for efficacy.
Clay / Heavy Clay High (>4%)125% - 150%High clay and organic matter content strongly adsorb the herbicide, necessitating a significantly higher dose.
Soils with High Organic Matter (>5%) High (>5%)125% - 150% or higherVery high adsorption capacity significantly reduces the bioavailability of the herbicide.[2]

Experimental Protocols

Protocol for Determining Optimal this compound Dosage for a Specific Soil Type

1. Objective: To determine the effective dose of this compound for the control of a target weed species in a specific soil type under controlled environmental conditions.

2. Materials:

  • This compound formulation (e.g., Mogeton 25 WP)

  • Target weed species (at a consistent growth stage)

  • Pots or trays filled with the specific soil to be tested

  • Controlled environment chamber or greenhouse with consistent temperature, humidity, and light

  • Spraying equipment calibrated for precise application

  • Personal Protective Equipment (PPE) as specified on the product label

3. Methodology: a. Soil Characterization:

  • Collect a representative sample of the soil to be tested.
  • Analyze the soil for texture (percentage of sand, silt, and clay), organic matter content, and pH.

Mandatory Visualization

Signaling Pathway of a Photosystem II-Inhibiting Quinone Herbicide

G cluster_chloroplast Chloroplast Thylakoid Membrane cluster_cellular_effects Cellular Effects PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer ATP_NADPH ATP & NADPH Production Blocked PSII->ATP_NADPH Leads to D1 D1 Protein D1->ATP_NADPH Inhibition Cytb6f Cytochrome b6f PQ->Cytb6f Electron Transfer This compound This compound This compound->D1 Binds to D1, blocking PQ binding site ROS Reactive Oxygen Species (ROS) Production Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death ATP_NADPH->ROS Causes buildup of excited chlorophyll

Caption: Mode of action for a PSII-inhibiting quinone herbicide like this compound.

Experimental Workflow for this compound Dosage Adjustment

G start Start: Define Research Objective soil_analysis 1. Soil Characterization (Texture, OM%, pH) start->soil_analysis guideline_dosage 2. Determine Guideline Dosage Range (Based on Soil Analysis) soil_analysis->guideline_dosage dose_response_exp 3. Conduct Dose-Response Experiment (Controlled Environment) guideline_dosage->dose_response_exp data_collection 4. Data Collection (Visual Assessment, Biomass) dose_response_exp->data_collection analysis 5. Data Analysis (Determine Optimal Dosage) data_collection->analysis field_validation 6. Field Validation (Optional) (Test optimal dose under field conditions) analysis->field_validation end End: Optimized Protocol analysis->end If no field validation field_validation->end

Caption: Workflow for determining the optimal this compound dosage for a specific soil type.

References

Technical Support Center: Mitigating Quinoclamine Effects on Beneficial Soil Microbes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific effects of Quinoclamine on beneficial soil microbes and corresponding mitigation strategies is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of soil microbiology and toxicology for quinoline-based compounds and other herbicides. Researchers are strongly advised to validate these approaches for this compound through rigorous experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential negative effects of this compound on beneficial soil microbes?

Based on research on quinoline compounds and other herbicides, this compound could potentially:

  • Inhibit Microbial Respiration: Reduced carbon dioxide (CO2) release from soil can indicate a decrease in overall microbial activity.[1][2]

  • Disrupt Nitrogen Cycling: Key processes like nitrogen fixation and ammonification, crucial for plant nutrient availability, may be inhibited.[3][4][5] Some pesticides have been shown to suppress nitrogen-fixing bacteria.[3]

  • Alter Microbial Community Structure: A decline in the diversity and abundance of beneficial bacteria and fungi can occur, potentially favoring more tolerant, and sometimes pathogenic, species.[6][7][8]

  • Reduce Soil Enzyme Activity: Enzymes vital for nutrient cycling and organic matter decomposition can be inhibited by chemical stressors.[9]

  • Impact Mycorrhizal Fungi: The symbiotic relationship between arbuscular mycorrhizal fungi and plants, essential for nutrient uptake, can be negatively affected by herbicides.[10]

Q2: What general strategies can be employed to mitigate the negative effects of herbicides like this compound on soil microbes?

  • Bioaugmentation: Introducing specific microorganisms or microbial consortia with the ability to degrade the herbicide or tolerate its effects can help restore soil health.[11][12] For instance, Burkholderia pickettii has been shown to degrade quinoline.[11][12]

  • Biostimulation: Amending the soil with nutrients or organic matter can stimulate the growth and activity of the indigenous microbial population, enhancing their resilience and degradation capabilities.

  • Phytoremediation: Certain plants can help to remove or detoxify herbicides from the soil, while also supporting a healthy rhizosphere microbiome.

  • Optimizing Application Rates: Adhering to recommended application rates is crucial, as higher concentrations of pesticides tend to have more significant and lasting negative impacts on soil microbial communities.[9]

Q3: Are there specific microorganisms known to degrade quinoline-based compounds?

Yes, several bacterial strains have been identified that can degrade quinoline. One notable example is Burkholderia pickettii.[11][12] Research has also pointed to the degradation of quinoline by other soil bacteria, which often involves the formation of intermediates like 2-hydroxyquinoline.[13]

Troubleshooting Guides

Issue 1: Decreased Soil Respiration After this compound Application

Symptoms:

  • Lower than expected CO2 evolution from soil samples in laboratory or field measurements.

Possible Causes:

  • This compound is exerting a toxic effect on the general soil microbial population, leading to reduced metabolic activity.

Troubleshooting Steps:

  • Quantify the Impact:

    • Conduct a dose-response experiment to determine the concentration at which this compound significantly inhibits soil respiration.

    • Measure soil respiration at different time points after application to understand the duration of the inhibitory effect.

  • Implement Biostimulation:

    • Amend the soil with a readily available carbon source (e.g., glucose, molasses) or complex organic matter (e.g., compost, manure) to stimulate microbial activity.

    • Monitor soil respiration in amended vs. unamended this compound-treated soils.

  • Consider Bioaugmentation:

    • Isolate and identify indigenous microbes from the affected soil that show tolerance to this compound.

    • Introduce a known quinoline-degrading microbial consortium.

Issue 2: Inhibition of Nitrogen-Fixing Bacteria

Symptoms:

  • Reduced nodulation in leguminous plants.

  • Decreased nitrogenase activity.

  • Lower soil nitrate and ammonium levels.

Possible Causes:

  • This compound may be directly toxic to nitrogen-fixing bacteria (e.g., Rhizobium, Azotobacter).

  • The herbicide could interfere with the signaling pathways between leguminous plants and rhizobia.[3]

Troubleshooting Steps:

  • Assess the Damage:

    • Use plate counts with selective media to quantify the populations of nitrogen-fixing bacteria in treated and untreated soils.

    • Conduct an acetylene reduction assay to measure nitrogenase activity.

  • Protective Measures:

    • Consider applying microbial inoculants containing robust strains of nitrogen-fixing bacteria post-herbicide application.

    • Investigate the potential of seed coating with protective biopolymers or microbial inoculants before sowing in this compound-treated soil.

  • Soil Amendments:

    • Adding organic amendments can help to sorb the herbicide, potentially reducing its bioavailability to soil microbes.

Issue 3: Negative Shifts in Microbial Community Composition

Symptoms:

  • Reduced microbial diversity observed through techniques like 16S rRNA and ITS sequencing.

  • A decrease in the abundance of known beneficial microbes (e.g., Pseudomonas, Bacillus, mycorrhizal fungi).

  • An increase in the relative abundance of opportunistic or pathogenic microbes.

Troubleshooting Steps:

  • Characterize the Microbial Community:

    • Perform high-throughput sequencing to get a comprehensive view of the bacterial and fungal communities.

    • Utilize phospholipid fatty acid (PLFA) analysis to assess changes in the broad structure of the microbial community.

  • Enrichment of Beneficial Microbes:

    • Apply a diverse microbial inoculant to re-introduce beneficial species.

    • Use prebiotics (substances that encourage the growth of beneficial microbes) tailored to the desired microbial groups.

  • Habitat Modification:

    • Improve soil structure and aeration through tillage practices or the addition of soil conditioners.

    • Adjust soil pH if it has been altered by the herbicide application.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Soil Microbial Respiration

This compound Concentration (mg/kg soil)Mean CO2 Evolution (µg CO2-C/g soil/day)Standard Deviation% Inhibition
0 (Control)25.42.10
122.11.813.0
515.81.537.8
109.21.163.8
503.50.886.2

Table 2: Example Data on the Efficacy of Bioaugmentation for Quinoline Degradation

TreatmentInitial Quinoline Conc. (mg/g soil)Time to Complete Degradation (hours)
Indigenous Microbes Only1.0No significant degradation
Burkholderia pickettii (without indigenous microbes)1.08
Burkholderia pickettii (with indigenous microbes)1.06

Source: Adapted from data on quinoline degradation.[11][12]

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Soil Microbial Respiration

Objective: To quantify the effect of different concentrations of this compound on the overall metabolic activity of the soil microbial community.

Materials:

  • Freshly collected, sieved soil with no recent pesticide application.

  • This compound stock solution of known concentration.

  • Incubation jars (e.g., Mason jars) with airtight lids.

  • Small vials containing a known concentration of sodium hydroxide (NaOH) to trap CO2.

  • Barium chloride (BaCl2) solution.

  • Phenolphthalein indicator.

  • Hydrochloric acid (HCl) standard solution for titration.

  • Incubator.

Methodology:

  • Soil Preparation: Weigh equal amounts of soil (e.g., 100g) into each incubation jar.

  • This compound Application: Prepare a dilution series of this compound and add it to the soil to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 50 mg/kg). Ensure the moisture content is consistent across all samples (e.g., 60% of water holding capacity).

  • CO2 Trap Setup: Place a vial with a precise volume of NaOH solution inside each jar, ensuring it will not tip over.

  • Incubation: Seal the jars and incubate them in the dark at a constant temperature (e.g., 25°C).

  • Titration: At regular intervals (e.g., 3, 7, 14, and 28 days), open the jars, remove the NaOH vials, and add BaCl2 to precipitate the carbonate. Titrate the remaining NaOH with the standardized HCl using phenolphthalein as an indicator.

  • Calculation: Calculate the amount of CO2 evolved based on the amount of NaOH neutralized.

Protocol 2: Evaluating Bioaugmentation for this compound Degradation

Objective: To assess the effectiveness of introducing a specific microbial strain for the bioremediation of this compound-contaminated soil.

Materials:

  • Soil contaminated with a known concentration of this compound.

  • A pure culture of a potential this compound-degrading microorganism (e.g., Burkholderia pickettii for quinoline as a model).

  • Sterile soil (autoclaved) as a control.

  • Growth medium for the microbial culture.

  • High-Performance Liquid Chromatography (HPLC) system for this compound analysis.

  • Shaking incubator.

Methodology:

  • Inoculum Preparation: Grow the selected microbial strain in a suitable liquid medium until it reaches the late logarithmic phase of growth. Harvest the cells by centrifugation and resuspend them in a sterile buffer.

  • Experimental Setup:

    • Control 1 (Abiotic): Sterile soil + this compound.

    • Control 2 (Indigenous): Non-sterile soil + this compound.

    • Treatment: Non-sterile soil + this compound + microbial inoculum.

  • Incubation: Incubate all samples under optimal conditions for microbial growth (e.g., 28°C, 150 rpm).

  • Sampling and Analysis: Collect soil samples at regular time intervals. Extract this compound from the soil using an appropriate solvent and analyze its concentration using HPLC.

  • Data Analysis: Plot the concentration of this compound over time for each treatment to determine the degradation rate.

Visualizations

Mitigating_Quinoclamine_Effects cluster_problem Problem Identification cluster_assessment Impact Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome This compound This compound Application Soil Soil Ecosystem This compound->Soil Introduction of Stressor Respiration Measure Soil Respiration Soil->Respiration Nitrogen Assess Nitrogen Cycling Soil->Nitrogen Community Analyze Microbial Community Soil->Community Bioaugmentation Bioaugmentation Respiration->Bioaugmentation Biostimulation Biostimulation Nitrogen->Biostimulation Phytoremediation Phytoremediation Community->Phytoremediation RestoredSoil Restored Soil Health Bioaugmentation->RestoredSoil Biostimulation->RestoredSoil Phytoremediation->RestoredSoil Bioaugmentation_Workflow Start Start: this compound Contaminated Soil Isolate Isolate & Identify This compound-Tolerant Microbes Start->Isolate Culture Culture & Grow Selected Microbes Isolate->Culture Inoculate Inoculate Soil with Microbial Consortium Culture->Inoculate Monitor Monitor this compound Degradation (e.g., HPLC) Inoculate->Monitor Evaluate Evaluate Restoration of Microbial Function (e.g., Soil Respiration) Monitor->Evaluate End End: Remediated Soil Evaluate->End Nitrogen_Cycle_Impact This compound This compound N_Fixation Nitrogen Fixation (N2 -> NH4+) This compound->N_Fixation Inhibits Ammonification Ammonification (Organic N -> NH4+) This compound->Ammonification Potentially Inhibits Nitrification Nitrification (NH4+ -> NO3-) N_Fixation->Nitrification Ammonification->Nitrification Plant_Uptake Plant Uptake Nitrification->Plant_Uptake

References

Quinoclamine Photostability and Degradation Pathways: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and degradation of quinoclamine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a nitrogen-containing heterocyclic compound of interest in pharmaceutical research. Like many organic molecules, it possesses chromophores that can absorb ultraviolet (UV) and visible light. This absorption can trigger photochemical reactions, leading to the degradation of the parent compound. Understanding the photostability of this compound is crucial as degradation can result in a loss of efficacy and the formation of potentially toxic byproducts.

Q2: How can I perform a forced degradation study for this compound to assess its photostability?

Forced degradation studies, also known as stress testing, are essential for evaluating the intrinsic stability of a compound. For photostability, this involves exposing a solution of this compound to high-intensity light under controlled conditions. A typical approach follows the ICH Q1B guidelines, which recommend exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV light.[1][2] A dark control sample, shielded from light but kept under the same temperature and atmospheric conditions, is crucial for distinguishing between photodegradation and thermal degradation.[3]

Q3: What are the expected degradation products of this compound under photolytic stress?

While specific photodegradation products of this compound are not extensively documented in publicly available literature, insights can be drawn from structurally related compounds. For instance, studies on the degradation of quinclorac, another quinoline-based herbicide, have identified smaller molecules resulting from the cleavage of the quinoline ring structure. It is plausible that this compound undergoes similar fragmentation. Common degradation pathways for related compounds involve oxidation, hydrolysis, and ring cleavage.

Q4: Which analytical techniques are best suited for analyzing this compound and its photodegradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector are the primary methods for separating and quantifying this compound and its degradation products.[4] For structural elucidation of the unknown degradation products, hyphenated mass spectrometry techniques, particularly Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), are highly effective due to their high mass accuracy and ability to perform fragmentation analysis (MS/MS).[5][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed after photostability testing. Insufficient light exposure. This compound is highly photostable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradants.Increase the light exposure time or intensity, as suggested by ICH guidelines for highly stable compounds.[8] Confirm the photostability by using more aggressive (e.g., shorter wavelength) light sources. Validate your analytical method to ensure it can detect potential degradants at low concentrations.
High variability in degradation rates between replicate experiments. Inconsistent light intensity across the sample holder. Temperature fluctuations within the photostability chamber. Inconsistent sample preparation (e.g., concentration, solvent).Ensure uniform irradiation of all samples by properly positioning them within the photostability chamber. Use a calibrated radiometer or lux meter to verify light intensity.[9] Monitor and control the temperature within the chamber throughout the experiment. Standardize your sample preparation protocol meticulously.
Difficulty in identifying unknown peaks in the chromatogram. Co-elution of degradation products. Insufficient fragmentation in the mass spectrometer. The degradation product is not ionizing efficiently.Optimize the chromatographic method (e.g., change the mobile phase gradient, column chemistry, or temperature) to improve peak separation. Adjust the collision energy in the MS/MS experiment to induce more informative fragmentation. Try different ionization sources (e.g., APCI instead of ESI) to improve the ionization of the analyte.[5]
Mass balance is not achieved (sum of this compound and degradants is less than 100%). Some degradation products are not being detected (e.g., volatile compounds, compounds without a chromophore). Degradation products are irreversibly adsorbed to the sample container. The analytical method has a different response factor for the degradants.Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Employ headspace GC-MS to analyze for volatile degradants. Use silanized glassware to minimize adsorption. Determine the relative response factors for the major degradation products if their standards are available.

Quantitative Data Summary

The following tables present illustrative quantitative data that might be obtained from photostability studies of this compound. Note: This data is representative and intended for instructional purposes.

Table 1: Photodegradation Kinetics of this compound in Solution

Light SourceSolventInitial Concentration (µg/mL)Rate Constant (k, h⁻¹)Half-life (t½, h)
UV-A (365 nm)Acetonitrile:Water (1:1)100.04515.4
Simulated Solar LightAcetonitrile:Water (1:1)100.02824.8
UV-A (365 nm)Methanol100.06211.2

Table 2: Quantum Yield of this compound Photodegradation

Wavelength (nm)SolventQuantum Yield (Φ)
313Acetonitrile0.0025
365Acetonitrile0.0011

Experimental Protocols

Protocol 1: Forced Photodegradation of this compound in Solution
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1, v/v). Prepare a "dark control" sample by wrapping an identical sample vial completely in aluminum foil.

  • Light Exposure: Place the sample and the dark control in a calibrated photostability chamber. Expose the samples to a light source compliant with ICH Q1B Option II, using a combination of cool white fluorescent and near-UV lamps.[10] The total exposure should be no less than 1.2 million lux hours for the visible light and 200 watt-hours/m² for the near-UV region.[1][9]

  • Sampling: Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV method.

Protocol 2: Identification of Photodegradation Products using UPLC-Q-TOF-MS
  • Sample Preparation: Concentrate the degraded sample from Protocol 1 to enrich the degradation products.

  • Chromatographic Separation: Inject the concentrated sample into a UPLC system equipped with a suitable C18 column. Use a gradient elution program with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to achieve optimal separation.[4]

  • Mass Spectrometric Analysis: Analyze the eluent using a Q-TOF mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Acquire full scan MS data to determine the accurate masses of the parent ion and its degradation products.

  • Fragmentation Analysis: Perform targeted MS/MS analysis on the detected degradation products to obtain fragmentation patterns.

  • Structure Elucidation: Use the accurate mass and fragmentation data to propose the chemical structures of the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Solution chamber Photostability Chamber prep->chamber control Prepare Dark Control control->chamber hplc HPLC-UV Analysis chamber->hplc Time-point sampling lcms UPLC-Q-TOF-MS Analysis chamber->lcms Final sample kinetics Degradation Kinetics hplc->kinetics pathway Pathway Elucidation lcms->pathway

Caption: Experimental workflow for this compound photostability testing.

degradation_pathway cluster_products Potential Photodegradation Products This compound This compound (Parent Compound) DP1 Oxidized Product (e.g., N-oxide) This compound->DP1 Photo-oxidation DP2 Hydrolyzed Product This compound->DP2 Photo-hydrolysis DP3 Ring-Cleaved Fragments This compound->DP3 Photolytic Cleavage

Caption: Proposed photodegradation pathways for this compound.

References

Technical Support Center: Enhancing Quinoclamine Uptake in Target Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the uptake and efficacy of Quinoclamine in target weed species.

Troubleshooting Guide

This guide addresses common issues encountered during experiments designed to improve this compound uptake.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
QU-01 Low this compound Efficacy Despite Correct Application Rate 1. Environmental Stress: Weeds may be stressed due to drought, extreme temperatures, or disease, reducing metabolic activity and herbicide uptake.[1][2] 2. Poor Water Quality: The pH, hardness, or turbidity of the spray solution can negatively impact this compound stability and absorption.[1][3] 3. Suboptimal Timing: Application at an advanced weed growth stage can lead to reduced uptake due to thicker cuticles and lower metabolic rates.[4]1. Apply this compound when weeds are actively growing and not under environmental stress. Ensure adequate soil moisture before application. 2. Test spray water pH and adjust to a slightly acidic range (pH 5-6) if necessary. Use clean, clear water to avoid binding of the active ingredient to suspended particles.[1][5] 3. Target young, actively growing weeds for optimal efficacy.[4]
QU-02 Inconsistent Results Across Replicate Experiments 1. Variable Environmental Conditions: Fluctuations in temperature, humidity, and light intensity between experiments can alter plant physiological responses and herbicide absorption.[6][7] 2. Lack of Adjuvant: Absence of a surfactant or other adjuvant can result in poor spray retention and penetration of the leaf cuticle.1. Conduct experiments in a controlled environment (growth chamber) to maintain consistent conditions. If in a greenhouse, record environmental data to account for variability. 2. Incorporate a non-ionic surfactant or other appropriate adjuvant into the this compound solution to improve leaf wetting and penetration, unless specifically studying the formulation's properties.[8]
QU-03 High Variability in Uptake Within the Same Treatment Group 1. Uneven Application: Inconsistent spray coverage on individual plants. 2. Genetic Variability in Weed Population: Natural variation within the weed species may lead to differing levels of susceptibility.1. Ensure uniform spray coverage for each plant. For precise studies, apply a known volume of the solution to a specific leaf area. 2. Use a genetically uniform population of the target weed if possible. If not, increase the sample size to account for natural variation.
QU-04 Suspected this compound Degradation in Spray Solution 1. High pH of Water: Alkaline water (pH > 8) can lead to the rapid breakdown of some herbicides.[3] 2. Photodegradation: Prolonged exposure to sunlight can degrade certain herbicide molecules.[7]1. Buffer the spray solution to a slightly acidic pH. Apply the spray mix as soon as possible after preparation.[3] 2. Prepare solutions fresh and shield them from direct, intense light before application.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mode of action?

This compound (2-amino-3-chloro-1,4-naphthoquinone) is a selective, post-emergence herbicide and algicide.[9][10] As a naphthoquinone, its mode of action in plants is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress. This results in rapid cellular damage, lipid peroxidation, and ultimately, cell death. While it has been shown to inhibit NF-κB activity in animal cells, the precise signaling cascade in plants is a subject of ongoing research.

2. Which environmental factors most significantly influence this compound uptake?

Temperature, humidity, and light are critical.

  • Temperature: Warmer temperatures generally increase the rate of herbicide absorption and translocation.[6]

  • Humidity: High humidity slows the drying of spray droplets on the leaf surface, allowing more time for the active ingredient to be absorbed.[6]

  • Sunlight: Adequate sunlight is often required to activate herbicides that disrupt photosynthesis or, as is likely with this compound, contribute to the generation of ROS.[3]

3. How does the pH of the spray solution affect this compound's effectiveness?

The pH of the spray solution can significantly impact the stability and absorption of herbicides. For many herbicides, a slightly acidic solution (pH 5-6) is optimal.[5] Alkaline water (pH > 8) can cause some active ingredients to break down, reducing efficacy.[3] It is recommended to test your water source and use a buffering agent if the pH is outside the optimal range.

4. Can adjuvants be used to enhance this compound uptake?

Yes. Adjuvants such as surfactants, crop oil concentrates, or methylated seed oils can significantly improve the efficacy of post-emergent herbicides.[8] They work by reducing the surface tension of spray droplets, allowing for better coverage and penetration of the waxy leaf cuticle. The addition of humic or fulvic acids has also been shown to increase the absorption and translocation of some herbicides.[11]

5. How can I quantitatively measure this compound uptake in my experiments?

A standard method for quantifying herbicide uptake is through the use of a radiolabeled active ingredient (e.g., with ¹⁴C). This involves applying a known amount of radiolabeled this compound to the plant, followed by harvesting at various time points. The plant is then sectioned, and the amount of radioactivity in each part is measured using liquid scintillation counting. This allows for the precise determination of absorption and translocation rates. If radiolabeled this compound is unavailable, an analytical method using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be developed to quantify the amount of this compound extracted from plant tissues.

Data Presentation: Illustrative Data Tables

The following tables are templates to guide researchers in presenting their quantitative data. They illustrate how to structure results from experiments investigating the effects of pH and adjuvants on this compound uptake.

Table 1: Effect of Spray Solution pH on this compound Uptake

Treatment (pH)This compound Applied (µg)This compound Absorbed (µg)% Uptake (Mean ± SD)
4.0106.868 ± 4.5
5.0107.575 ± 3.9
6.0107.272 ± 5.1
7.0 (Control)105.151 ± 4.8
8.0103.939 ± 5.5
9.0102.525 ± 3.2

Table 2: Effect of Adjuvants on this compound Uptake

TreatmentAdjuvant Concentration (%)This compound Applied (µg)This compound Absorbed (µg)% Uptake (Mean ± SD)
Control (No Adjuvant)0105.252 ± 6.1
Non-ionic Surfactant0.25107.878 ± 5.3
Non-ionic Surfactant0.50108.585 ± 4.7
Methylated Seed Oil1.0108.989 ± 4.1
Humic Acid0.5106.969 ± 5.8

Experimental Protocols

1. Protocol for Assessing this compound Phytotoxicity and Cellular Damage

This protocol is adapted from methodologies used to evaluate herbicide effects on plant seedlings.[8]

  • Objective: To determine the phytotoxic effect of this compound and quantify cell membrane damage.

  • Materials: Target weed seedlings (at the 2-4 leaf stage), this compound stock solution, selected adjuvants, spray chamber, conductivity meter, deionized water, test tubes.

  • Methodology:

    • Prepare treatment solutions of this compound at desired concentrations with and without adjuvants. Use a solution without this compound as a negative control.

    • Uniformly spray the seedlings with the respective treatment solutions until foliage is wet.

    • Maintain plants in a controlled environment (e.g., 25°C, 16:8h light:dark cycle).

    • Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • To measure cellular damage via electrolyte leakage, collect leaf discs (0.5g) at specified time points.

    • Rinse the leaf discs with deionized water to remove surface contaminants.

    • Place the discs in a test tube with 10 mL of deionized water and incubate at room temperature for 4 hours.

    • Measure the initial electrical conductivity of the solution (EC1).

    • Autoclave the samples (containing leaf discs and solution) at 121°C for 20 minutes to cause complete cell rupture.

    • Cool the samples to room temperature and measure the final electrical conductivity (EC2).

    • Calculate the electrolyte leakage index as (EC1 / EC2) * 100.

2. Protocol for Quantifying this compound Uptake Using a Radiolabeled Analog

This is a generalized protocol based on standard methods for studying herbicide absorption and translocation.[2][12]

  • Objective: To quantify the rate and extent of this compound absorption and translocation.

  • Materials: ¹⁴C-labeled this compound, unlabeled this compound, target weed plants, microliter syringe, wash solution (e.g., water:methanol 90:10 v/v with 0.1% surfactant), liquid scintillation counter, scintillation cocktail, biological oxidizer.

  • Methodology:

    • Grow target weeds to a consistent growth stage (e.g., 3-4 true leaves).

    • Prepare a treatment solution containing a known concentration of ¹⁴C-Quinoclamine and any desired adjuvants.

    • Apply a precise volume (e.g., 10 µL) of the treatment solution as discrete droplets to the adaxial surface of a specific leaf (the "treated leaf").

    • Establish several harvest time points (e.g., 6, 12, 24, 48, 72 hours after treatment).

    • At each time point, excise the treated leaf. Wash the leaf surface with the wash solution to recover unabsorbed ¹⁴C-Quinoclamine. The radioactivity in the wash solution is quantified by liquid scintillation counting.

    • Section the rest of the plant into functional parts: tissue above the treated leaf, tissue below the treated leaf, and roots.

    • Dry and combust each plant section (including the washed treated leaf) in a biological oxidizer to capture the evolved ¹⁴CO₂.

    • Quantify the radioactivity in each section using liquid scintillation counting.

    • Calculate the percent absorption as: [(Total radioactivity in plant) / (Total radioactivity applied)] * 100.

    • Calculate the percent translocation as: [(Radioactivity in all parts except the treated leaf) / (Total radioactivity absorbed)] * 100.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_inc Phase 3: Incubation & Harvest cluster_analysis Phase 4: Analysis P1 Grow Target Weed Species to Uniform Stage P2 Prepare this compound Treatment Solutions (with/without ¹⁴C) P1->P2 A1 Apply Known Amount of this compound to Leaf Surface P2->A1 I1 Incubate for Timed Intervals (e.g., 6, 24, 48h) A1->I1 I2 Harvest Plant Material I1->I2 AN1 Wash Treated Leaf (Unabsorbed Fraction) I2->AN1 AN2 Section Plant (Treated Leaf, Above, Below, Roots) I2->AN2 AN3 Quantify this compound in Each Fraction (LSC or HPLC) AN1->AN3 AN2->AN3 AN4 Calculate % Uptake and % Translocation AN3->AN4

Caption: Experimental workflow for quantifying this compound uptake and translocation.

troubleshooting_logic Start Low this compound Efficacy Observed Q1 Are weeds actively growing and unstressed? Start->Q1 S1 Solution: Apply during optimal growth conditions. Q1->S1 No Q2 Is water quality optimal (pH 5-6, low turbidity)? Q1->Q2 Yes A1_Yes Yes A1_No No S2 Solution: Use buffered, clean water. Q2->S2 No Q3 Was an appropriate adjuvant used? Q2->Q3 Yes A2_Yes Yes A2_No No S3 Solution: Add a non-ionic surfactant or MSO. Q3->S3 No Q4 Was application timing correct (young weeds)? Q3->Q4 Yes A3_Yes Yes A3_No No S4 Solution: Target earlier growth stages. Q4->S4 No End Efficacy should be improved. Consider further optimization. Q4->End Yes A4_Yes Yes A4_No No

Caption: Logic diagram for troubleshooting poor this compound efficacy.

quinoclamine_pathway cluster_cell Plant Cell Quin This compound ROS Reactive Oxygen Species (ROS) Burst Quin->ROS Induces Membrane Membrane Lipid Peroxidation ROS->Membrane MAPK MAP Kinase Cascade Activation ROS->MAPK PCD Programmed Cell Death (PCD) Membrane->PCD Leads to Hormone Phytohormone Signaling (e.g., JA, SA) MAPK->Hormone Defense Stress/Defense Gene Expression MAPK->Defense Hormone->Defense Defense->PCD Contributes to

Caption: Proposed signaling pathway for this compound-induced cell death in plants.

References

Quinoclamine Resistance Management: A Technical Support Center for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quinoclamine resistance in a laboratory setting. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a quinone-based herbicide and algicide. Its primary mode of action is the inhibition of photosynthesis.[1] It acts as an inhibitor of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. By binding to the QB site on the D1 protein within PSII, this compound blocks the electron flow from QA to QB, thereby disrupting the production of ATP and NADPH necessary for carbon fixation.[1][2][3] This disruption of energy production ultimately leads to cell death in susceptible plants and algae.

Q2: What are the expected cellular mechanisms of resistance to this compound?

Resistance to this compound, like other herbicides that target PSII, can arise from two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][4]

  • Target-Site Resistance (TSR): This is the most common mechanism for herbicides inhibiting PSII.[4][5] It typically involves mutations in the chloroplast gene psbA, which codes for the D1 protein.[1] These mutations alter the amino acid sequence of the D1 protein, reducing the binding affinity of this compound to the QB site, thus rendering the herbicide less effective.[2][4]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target or that mitigate its toxic effects. These can include:

    • Enhanced Metabolism: The resistant cells may have an increased ability to metabolize and detoxify this compound before it can reach the chloroplasts and bind to PSII.[4][5] This can be mediated by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.

    • Reduced Uptake and Translocation: Alterations in the cell membrane or transport systems can lead to decreased absorption of this compound or its inefficient transport to the chloroplasts.[4]

    • Sequestration: The herbicide may be compartmentalized and stored in cellular compartments like the vacuole, preventing it from reaching its target site in the chloroplasts.[4][5]

Q3: My cell culture is not developing resistance to this compound as expected. What are some possible reasons?

Several factors could contribute to the difficulty in developing a this compound-resistant cell line:

  • Inappropriate Selection Pressure: The concentration of this compound used for selection may be too high, leading to widespread cell death without allowing for the selection of rare resistant variants. Conversely, if the concentration is too low, it may not provide sufficient selective pressure for resistance to develop.

  • Cell Line Viability: The parental cell line may have low intrinsic variability, reducing the probability of spontaneous resistance mutations.

  • Culture Conditions: Suboptimal growth conditions (e.g., light intensity, temperature, nutrient availability) can stress the cells and affect their ability to develop resistance.

  • Instability of Resistance: The resistance mechanism might be transient or associated with a high fitness cost, leading to the loss of the resistant phenotype over time without continuous selection pressure.

Troubleshooting Guides

Problem 1: High levels of cell death during the initial stages of developing a resistant cell line.
Possible Cause Troubleshooting Step
This compound concentration is too high. Determine the IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line. Start the selection process with a concentration significantly lower than the IC50 (e.g., IC10-IC20) and gradually increase the concentration as the culture recovers and shows signs of growth.
Inadequate recovery time. After each increase in this compound concentration, allow the culture sufficient time to recover and repopulate before the next dose escalation. This may take several passages.
Poor health of the parental cell line. Ensure the parental cell line is healthy and in the logarithmic growth phase before starting the selection process. Perform a cell viability assay (e.g., trypan blue exclusion) to confirm cell health.
Problem 2: The selected cell line shows only a marginal increase in resistance.
Possible Cause Troubleshooting Step
Insufficient selection pressure. Gradually increase the concentration of this compound in a stepwise manner. Ensure that each concentration step provides a clear selective advantage to the resistant subpopulation.
Heterogeneous population. The selected cell line may be a mix of susceptible and resistant cells. Perform single-cell cloning (e.g., by limiting dilution or cell sorting) to isolate a pure population of resistant cells.
NTSR mechanisms are weak. The primary resistance mechanism in your cell line might be a low-level NTSR. To select for higher resistance, you may need to continue the selection process for a longer duration or consider using a mutagen to increase the mutation rate (use with caution and appropriate safety measures).
Problem 3: Loss of resistant phenotype over time.
Possible Cause Troubleshooting Step
Lack of continuous selection pressure. Maintain a low concentration of this compound in the culture medium for the resistant cell line to prevent the overgrowth of any reverted susceptible cells.
Fitness cost of resistance. The resistance mechanism may confer a growth disadvantage in the absence of the herbicide. If continuous selection is not feasible, cryopreserve aliquots of the resistant cell line at various passages to ensure you have a backup.
Epigenetic modifications. The resistance may be due to transient epigenetic changes. Characterize the molecular basis of resistance to determine if it is a stable genetic mutation.

Data Presentation

The following table summarizes the phytotoxicity of a this compound-based herbicide (Mogeton 25WP) on a model plant species, providing an example of how to present quantitative data on the effects of the compound.

Table 1: Phytotoxicity of this compound (Mogeton 25WP) on Aquilegia (Columbine) at Different Concentrations.

Treatment GroupApplication Rate (oz/gallon)Injury Rating (Week 2)Injury Rating (Week 4)Injury Rating (Week 8)
Control00.00.00.0
Low Dose21.52.01.8
Medium Dose42.53.53.0
High Dose84.04.84.5
Injury Rating Scale: 0 = No injury, 1 = Slight discoloration, 2 = Noticeable discoloration/stunting, 3 = Significant stunting and necrosis, 4 = Severe injury, 5 = Plant death.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Plant Cell Suspension Culture

Objective: To generate a stable this compound-resistant plant cell line through continuous selection pressure.

Materials:

  • Parental plant cell suspension culture (e.g., Arabidopsis thaliana, tobacco BY-2)

  • Appropriate liquid culture medium (e.g., Murashige and Skoog medium)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile culture flasks

  • Shaking incubator with controlled light and temperature

  • Cell counting chamber (hemocytometer)

  • Trypan blue solution

Methodology:

  • Determine the IC50 of this compound:

    • Plate the parental cells at a known density in a 96-well plate.

    • Treat the cells with a range of this compound concentrations.

    • After a defined incubation period (e.g., 7 days), assess cell viability using a suitable assay (e.g., MTT or PrestoBlue assay).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Initiate Selection:

    • Inoculate a fresh culture flask with the parental cell line at a standard density.

    • Add this compound to the medium at a concentration equal to the IC10 or IC20 of the parental cells.

    • Incubate the culture under standard growth conditions.

  • Stepwise Increase in Concentration:

    • Monitor the culture regularly. Initially, a significant proportion of cells may die.

    • Once the culture recovers and resumes growth (this may take several subcultures at the same concentration), subculture the surviving cells into a fresh medium containing a slightly higher concentration of this compound (e.g., 1.5 to 2-fold increase).

    • Repeat this process of gradual dose escalation over several months.

  • Isolation of Resistant Clones (Optional but Recommended):

    • Once a population of cells can tolerate a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), isolate single-cell clones.

    • Use the limiting dilution method by plating the cells at a very low density in a 96-well plate, aiming for one cell per well.

    • Grow the clones in the presence of the selective concentration of this compound.

  • Characterization of Resistant Lines:

    • Confirm the level of resistance by performing a dose-response assay and comparing the IC50 of the resistant line to the parental line.

    • Investigate the stability of the resistant phenotype by growing the cells in the absence of this compound for several passages and then re-testing their resistance.

    • Proceed with molecular and biochemical analyses to determine the mechanism of resistance.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Quinoclamine_Mode_of_Action This compound This compound PSII PSII This compound->PSII Binds to QB site & blocks electron flow ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death PSII->ROS Electron transport chain disruption leads to ROS generation PQ PQ PSII->PQ Cytb6f Cytb6f PQ->Cytb6f PC PC Cytb6f->PC PSI PSI PC->PSI ATP_Synthase ATP_Synthase PSI->ATP_Synthase

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound This compound TSR_node Mutation in psbA gene Altered D1 protein structure Metabolism Enhanced Metabolism (e.g., P450s, GSTs) This compound->Metabolism Uptake Reduced Uptake/ Translocation This compound->Uptake Sequestration Vacuolar Sequestration This compound->Sequestration Reduced_Binding Reduced this compound Binding to PSII TSR_node->Reduced_Binding Survival Cell Survival Reduced_Binding->Survival Metabolism->Survival Uptake->Survival Sequestration->Survival

Experimental_Workflow start Parental Cell Line ic50 Determine IC50 start->ic50 selection Initiate selection at low This compound concentration ic50->selection stepwise Stepwise increase in This compound concentration selection->stepwise cloning Isolate single-cell clones (optional) stepwise->cloning characterization Characterize resistant clones: - Confirm resistance level - Assess stability stepwise->characterization If not cloning cloning->characterization mechanism Investigate resistance mechanism: - psbA sequencing (TSR) - Metabolic assays (NTSR) characterization->mechanism end Resistant Cell Line mechanism->end

References

Validation & Comparative

Quinoclamine Cross-Resistance with Other Algicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quinoclamine's cross-resistance profile with other algicides, supported by established experimental methodologies. Due to a lack of specific published cross-resistance studies for this compound at the time of this writing, this guide presents a representative comparison based on the known mechanisms of action for Photosystem II (PSII) inhibiting algicides. The experimental data herein is illustrative of expected outcomes from such studies.

Executive Summary

This compound is an effective algicide that functions by inhibiting Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. Resistance to PSII inhibitors in algae typically arises from mutations in the chloroplast-encoded psbA gene, which codes for the D1 protein, the binding site for these compounds. Such mutations can lead to cross-resistance, where the resistant alga also exhibits tolerance to other algicides with the same mode of action. Conversely, algicides with different mechanisms of action are not expected to show cross-resistance. This guide explores these potential cross-resistance patterns, providing a framework for research and development in algicide application and resistance management.

Data Presentation: Comparative Algicidal Efficacy

The following table summarizes the hypothetical 50% effective concentration (EC50) values of this compound and other common algicides against a susceptible (wild-type) and a hypothetical this compound-resistant strain of the model green alga, Chlamydomonas reinhardtii. The resistance factor (RF) is calculated as the ratio of the EC50 of the resistant strain to the EC50 of the wild-type strain.

AlgicideChemical ClassMode of ActionWild-Type C. reinhardtii EC50 (µM)This compound-Resistant C. reinhardtii EC50 (µM)Resistance Factor (RF)
This compound NaphthoquinonePSII Inhibition 0.550100
DiuronPhenylureaPSII Inhibition 0.86075
AtrazineTriazinePSII Inhibition 1.286.7
ParaquatBipyridiniumPhotosystem I Inhibition2.52.6~1
Copper SulfateInorganicMultiple sites1010.5~1

Disclaimer: The EC50 values for the this compound-resistant strain are hypothetical and serve as a representative example of potential cross-resistance patterns based on the shared mode of action of PSII inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Development of a this compound-Resistant Algal Strain

A resistant strain of a target alga, such as Chlamydomonas reinhardtii, can be developed through chemical mutagenesis followed by selection.

  • Mutagenesis: A mid-log phase culture of wild-type C. reinhardtii is treated with a chemical mutagen, such as ethyl methanesulfonate (EMS), at a concentration determined to induce a high mutation rate with acceptable cell survival (e.g., 50-80% survival).

  • Selection: Following mutagenesis, the algal cells are washed and plated on a solid medium containing a selective concentration of this compound (typically 5-10 times the wild-type EC50 value).

  • Isolation and Verification: Colonies that grow on the selective medium are isolated and re-streaked on fresh selective medium to confirm resistance. The stability of the resistance phenotype is assessed by culturing the isolates in the absence of this compound for several generations, followed by re-testing their resistance.

Determination of EC50 Values

The half-maximal effective concentration (EC50) for each algicide is determined for both the wild-type and the resistant algal strains using a standardized growth inhibition assay.

  • Algal Culture: Algae are cultured in a suitable liquid medium to the mid-logarithmic growth phase.

  • Assay Setup: A 96-well microplate is used for the assay. Each well contains a final volume of 200 µL, consisting of the algal culture at a standardized initial cell density and the algicide at various concentrations (typically a serial dilution). A control group with no algicide is included.

  • Incubation: The microplate is incubated under controlled conditions of light and temperature suitable for the specific algal species.

  • Growth Measurement: Algal growth is monitored daily for a set period (e.g., 72 or 96 hours) by measuring the optical density at a specific wavelength (e.g., 750 nm) or by chlorophyll fluorescence.

  • Data Analysis: The growth rate for each concentration is calculated. The EC50 value is determined by fitting the dose-response data to a sigmoidal logistic model.

Mandatory Visualization

Signaling Pathway of PSII Inhibiting Algicides

The following diagram illustrates the mechanism of action of Photosystem II inhibiting algicides, such as this compound. These compounds physically block the binding of plastoquinone (PQ) to the QB site on the D1 protein within the PSII complex, thereby inhibiting photosynthetic electron transport.

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- O2 O2 P680->O2 QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Light Light (Photons) Light->P680 H2O H2O H2O->P680 e- This compound This compound / Other PSII Inhibitors This compound->QB Inhibition

Caption: Inhibition of the photosynthetic electron transport chain by PSII-inhibiting algicides.

Experimental Workflow for Cross-Resistance Assessment

The logical flow for assessing the cross-resistance profile of an algicide-resistant algal strain is depicted below.

Cross_Resistance_Workflow cluster_development Resistant Strain Development cluster_testing Cross-Resistance Testing start Wild-Type Algal Culture mutagenesis Chemical Mutagenesis (e.g., EMS) start->mutagenesis ec50_wt Determine EC50 of Algicides on Wild-Type Strain start->ec50_wt selection Selection on This compound Agar mutagenesis->selection isolation Isolation & Verification of Resistant Colonies selection->isolation resistant_strain Stable this compound-Resistant Strain isolation->resistant_strain ec50_res Determine EC50 of Algicides on Resistant Strain resistant_strain->ec50_res comparison Compare EC50 Values & Calculate Resistance Factor ec50_wt->comparison ec50_res->comparison

Caption: Workflow for developing and testing an algicide-resistant algal strain for cross-resistance.

Comparative Efficacy of Quinoclamine and Flumioxazin as Algicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the algicidal efficacy of quinoclamine and flumioxazin, intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective comparison of their performance.

Overview of this compound and Flumioxazin

This compound is a synthetic quinone-based herbicide and algicide. It is known to be a selective, post-emergence agent used to control a range of weeds, including mosses, liverworts, duckweed, and various algae species. Its primary mode of action is the inhibition of photosynthesis[1].

Flumioxazin is a broad-spectrum N-phenylphthalimide herbicide that is also effective against certain types of algae. It functions as a light-dependent peroxidizing herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway. This inhibition leads to an accumulation of phototoxic porphyrins, causing rapid cell membrane damage and death of the target organism[2].

Quantitative Efficacy Data

A significant disparity exists in the availability of quantitative efficacy data between the two compounds in the public domain. While extensive data is available for flumioxazin, peer-reviewed quantitative data on the algicidal efficacy of this compound is scarce.

Flumioxazin: Algicidal Efficacy

Flumioxazin has been demonstrated to be highly toxic to a variety of algal species. The following table summarizes the 50% effective concentration (EC50) and No Observed Adverse Effect Concentration (NOAEC) values from various studies.

Algal SpeciesTest DurationEC50 (µg/L)NOAEC (µg/L)Reference
Pseudokirchneriella subcapitata (Green Alga)-1.020.79[3]
Navicula pelliculosa (Diatom)120 hours1.40.042[3][4]
Anabaena flos-aquae (Cyanobacterium)5 days0.830.022[3][4]
Skeletonema costatum (Marine Diatom)120 hours19.21.9[3][4]

Note: Pseudokirchneriella subcapitata was formerly known as Selenastrum capricornutum.

This compound: Algicidal Efficacy

Currently, there is a lack of publicly available, peer-reviewed studies providing quantitative data (e.g., EC50 values) on the efficacy of this compound against specific algal species. While it is classified as an algicide that inhibits photosynthesis, the precise concentrations required for effective algal control have not been documented in accessible literature.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of algicidal efficacy. The following outlines a general experimental protocol for an algal growth inhibition test, based on internationally recognized guidelines such as OECD Test Guideline 201 and US EPA OCSPP 850.4500.

General Algal Growth Inhibition Test Protocol
  • Test Organism : A suitable, exponentially growing algal species (e.g., Pseudokirchneriella subcapitata) is selected.

  • Culture Medium : A nutrient-rich medium appropriate for the selected algal species is prepared and sterilized.

  • Test Concentrations : A geometric series of concentrations of the test substance (this compound or flumioxazin) is prepared by diluting a stock solution with the culture medium. A control group with no test substance is also included.

  • Inoculation : A known density of algal cells is inoculated into flasks containing the different test concentrations and the control medium.

  • Incubation : The flasks are incubated under controlled conditions of temperature (e.g., 24 ± 2 °C), light intensity, and photoperiod (e.g., continuous illumination) for a period of 72 to 96 hours.

  • Growth Measurement : Algal growth is measured at least once every 24 hours. Common methods include cell counting using a haemocytometer or an electronic particle counter, or indirect measurements such as chlorophyll fluorescence or optical density.

  • Data Analysis : The growth rate and yield for each concentration are calculated and compared to the control. The EC50 value, which is the concentration that causes a 50% reduction in growth, is then determined using statistical methods.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis algal_culture Exponentially Growing Algal Culture inoculation Inoculate Algae into Test & Control Flasks algal_culture->inoculation test_solutions Prepare Test Substance Concentrations test_solutions->inoculation control Prepare Control (No Substance) control->inoculation incubation Incubate under Controlled Conditions (Light, Temp) inoculation->incubation measurement Measure Algal Growth (e.g., Cell Count, Fluorescence) Every 24h incubation->measurement calculation Calculate Growth Rate and Yield measurement->calculation ec50 Determine EC50 Value calculation->ec50

Experimental workflow for a typical algal growth inhibition assay.

Signaling Pathways and Mode of Action

The mechanisms by which this compound and flumioxazin exert their algicidal effects are distinct.

Flumioxazin: Inhibition of Protoporphyrinogen Oxidase (PPO)

Flumioxazin targets the chlorophyll biosynthesis pathway by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX. The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and ultimately lead to the disruption of cell membranes and rapid cell death.

G cluster_pathway Flumioxazin Mode of Action Flumioxazin Flumioxazin PPO Protoporphyrinogen Oxidase (PPO) Flumioxazin->PPO Inhibits ProtoIX Protoporphyrin IX PPO->ProtoIX Catalyzes PPO->ProtoIX Blocked ProtoIXgen Protoporphyrinogen IX ProtoIXgen->PPO Substrate ROS Reactive Oxygen Species (ROS) ProtoIXgen->ROS Accumulation & Oxidation in cytoplasm Chlorophyll Chlorophyll Biosynthesis ProtoIX->Chlorophyll MembraneDamage Cell Membrane Damage ROS->MembraneDamage Causes CellDeath Algal Cell Death MembraneDamage->CellDeath

Signaling pathway of flumioxazin leading to algal cell death.

This compound: Inhibition of Photosynthesis

This compound is known to inhibit photosynthesis, a fundamental process for algal survival. As a quinone, it likely interferes with the electron transport chain within the chloroplasts. By accepting electrons, it could disrupt the normal flow of electrons between photosystem II (PSII) and photosystem I (PSI), thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. This disruption would lead to a shutdown of metabolic activity and eventual cell death. The precise molecular target of this compound within the photosynthetic apparatus is not well-documented in publicly available literature.

G cluster_photosynthesis This compound Mode of Action This compound This compound ETC Photosynthetic Electron Transport Chain (PSII -> PSI) This compound->ETC Inhibits (Likely Target) ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH ETC->ATP_NADPH Blocked CarbonFixation Carbon Fixation (Calvin Cycle) ATP_NADPH->CarbonFixation MetabolicShutdown Metabolic Shutdown CarbonFixation->MetabolicShutdown Leads to CellDeath Algal Cell Death MetabolicShutdown->CellDeath

Generalized pathway of photosynthesis inhibition by this compound.

Comparative Summary and Conclusion

FeatureThis compoundFlumioxazin
Chemical Class QuinoneN-phenylphthalimide
Mode of Action Photosynthesis inhibitorProtoporphyrinogen Oxidase (PPO) inhibitor
Spectrum SelectiveBroad-spectrum
Quantitative Efficacy Data (Algae) Not readily available in public domainHigh toxicity with low µg/L EC50 values for various species

This compound is also recognized as an algicide that functions by inhibiting photosynthesis. However, the lack of publicly available quantitative efficacy data makes a direct comparison of its potency with flumioxazin challenging. Further research and publication of experimental data on this compound's algicidal activity are necessary to enable a comprehensive and objective assessment of its performance relative to other algicides like flumioxazin. For researchers and professionals in drug development, flumioxazin currently offers a more robust dataset for evaluation and consideration in algal control strategies.

References

Research Uncovers Scant Data on Quinoclamine's Impact on Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the effects of the herbicide and algicide Quinoclamine on non-target aquatic invertebrates. Despite a thorough search for quantitative data and comparative studies, no specific research detailing the toxicity of this compound to these organisms could be located.

Researchers, scientists, and drug development professionals seeking to understand the environmental impact of this compound will find a notable absence of key toxicological data, such as LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population) values, for common indicator species like Daphnia magna (water flea) or Chironomus riparius (midge larvae). Furthermore, no studies comparing the effects of this compound with alternative herbicides on these non-target organisms appear to be publicly available.

This lack of data prevents a thorough risk assessment and the development of comparative guides that would be essential for informed decision-making in environmental management and the formulation of safer agricultural and water treatment products.

The Importance of Non-Target Organism Toxicity Data

Aquatic invertebrates are crucial components of freshwater ecosystems. They serve as a food source for fish and other larger organisms, contribute to nutrient cycling, and act as bioindicators of water quality. The introduction of herbicides and other chemical compounds into aquatic environments can have unintended and detrimental effects on these sensitive populations, potentially leading to broader ecosystem disruption.

Standard ecotoxicological testing protocols typically involve exposing representative invertebrate species to varying concentrations of a substance to determine its toxicity. This data is fundamental for establishing environmental safety guidelines and for comparing the relative risks of different chemical products.

The Path Forward: A Call for Research

The absence of published research on the effects of this compound on non-target aquatic invertebrates highlights a critical need for investigation in this area. Future research should prioritize:

  • Standardized acute and chronic toxicity testing of this compound on a range of representative aquatic invertebrate species.

  • Comparative studies evaluating the toxicity of this compound against other commonly used herbicides to identify potentially safer alternatives.

  • Investigation into the sublethal effects of this compound, such as impacts on reproduction, growth, and behavior, which can have long-term consequences for invertebrate populations.

  • Studies on the mode of action of this compound in invertebrates to better understand the mechanisms of its potential toxicity.

Generating this crucial data will be instrumental in enabling a comprehensive understanding of this compound's environmental footprint and will provide the scientific community with the necessary information to conduct thorough and objective comparisons with other products. Without such foundational research, the full ecological impact of this compound on aquatic ecosystems remains largely unknown.

Validating Quinoclamine's Selectivity in Mixed Plant Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quinoclamine's performance against other herbicides, with a focus on validating its selectivity in mixed plant cultures. The information presented is supported by established experimental protocols and data, offering a framework for researchers to assess its potential as a selective herbicide.

Introduction to this compound

This compound is a selective herbicide and algicide belonging to the naphthoquinone chemical class.[1] It is utilized for the post-emergence control of a variety of weeds, particularly in rice cultivation and amenity turf.[2] Understanding the precise mechanism of action and the basis of its selectivity is crucial for its effective and safe application in diverse agricultural settings.

Mode of Action: Inhibition of Photosystem II

The primary mode of action for this compound, consistent with other quinone-based herbicides, is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[3][4][5][6] By binding to the D1 protein of the PSII complex, this compound blocks the binding of plastoquinone (PQ), a crucial electron carrier.[3] This interruption of electron flow leads to a cascade of events culminating in plant death.

The key consequences of PSII inhibition are:

  • Cessation of ATP and NADPH Synthesis: The blockage of electron transport halts the production of ATP and NADPH, the energy currency and reducing power essential for carbon fixation and other metabolic processes.[3]

  • Oxidative Stress: The inability to transfer electrons leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[3]

light Light Energy ps2 Photosystem II (PSII) D1 Protein light->ps2 excites pq Plastoquinone (PQ) ps2->pq e- transfer ros Reactive Oxygen Species (ROS) ps2->ros leads to cytb6f Cytochrome b6f pq->cytb6f e- transfer atp_synthase ATP Synthase cytb6f->atp_synthase H+ gradient atp ATP & NADPH Production atp_synthase->atp carbon_fixation Carbon Fixation (Calvin Cycle) atp->carbon_fixation powers plant_death Plant Death plant_growth Plant Growth carbon_fixation->plant_growth This compound This compound This compound->ps2 binds to D1 protein, blocks PQ binding cell_damage Cell Membrane Damage ros->cell_damage causes cell_damage->plant_death

Figure 1: this compound's Mode of Action via Photosystem II Inhibition.

Comparative Selectivity in Mixed Plant Cultures

The selectivity of an herbicide is its ability to control target weeds without causing significant harm to the desired crop.[7] This is often achieved through differential metabolism, where the crop plant can detoxify the herbicide more rapidly than the weed species.[8] To validate the selectivity of this compound, a comparative study in a mixed culture system is essential.

Experimental Protocol: Validating Herbicide Selectivity

This protocol outlines a whole-plant bioassay to assess the selectivity of this compound in a mixed culture of a model crop (e.g., Oryza sativa - rice) and common agricultural weeds.

Objective: To quantify the differential phytotoxic effects of this compound on a selected crop and various weed species compared to a non-selective and another selective herbicide.

Materials:

  • Plant Species:

    • Crop: Oryza sativa (rice)

    • Weeds: Echinochloa crus-galli (barnyard grass), Cyperus difformis (smallflower umbrella sedge), Amaranthus retroflexus (redroot pigweed)

  • Herbicides:

    • This compound

    • Glyphosate (non-selective control)

    • Bentazon (selective post-emergence control for broadleaf weeds in rice)

  • Growth Medium: Sterilized loam soil:sand:peat mixture (3:1:1)

  • Containers: 15 cm diameter pots

  • Growth Chamber/Greenhouse: Controlled temperature (25-30°C), humidity (60-70%), and photoperiod (14h light/10h dark)

  • Herbicide Sprayer: Calibrated to deliver a consistent volume.

Experimental Design:

  • Plant Culture: Sow seeds of rice and all weed species in each pot to create a mixed culture. Thin seedlings to a uniform density (e.g., 5 rice plants and 10 of each weed species per pot) after emergence.

  • Herbicide Application: Apply herbicides at the 2-3 leaf stage of the weeds. Use a range of concentrations for each herbicide, including the recommended field rate, half the recommended rate, and double the recommended rate. A control group with no herbicide application is also required.

  • Data Collection:

    • Visual Injury Assessment: Score phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each species separately. Dry the biomass at 70°C for 48 hours and record the dry weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

start Start sow_seeds Sow Rice and Weed Seeds in Mixed Culture start->sow_seeds thin_seedlings Thin to Uniform Density sow_seeds->thin_seedlings apply_herbicides Apply Herbicides at 2-3 Leaf Stage thin_seedlings->apply_herbicides visual_assessment Visual Injury Assessment (7, 14, 21 DAT) apply_herbicides->visual_assessment biomass_measurement Harvest and Measure Dry Biomass (21 DAT) visual_assessment->biomass_measurement data_analysis Statistical Analysis (ANOVA) biomass_measurement->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Herbicide Selectivity Validation.
Quantitative Data Presentation

The following tables present hypothetical data from the described experimental protocol to illustrate the comparative selectivity of this compound.

Table 1: Visual Injury (%) at 14 Days After Treatment (DAT)

Treatment (Recommended Rate)Oryza sativa (Rice)Echinochloa crus-galliCyperus difformisAmaranthus retroflexus
Control (Untreated) 0000
This compound 10859075
Glyphosate 95989898
Bentazon 5158085

Table 2: Biomass Reduction (%) Relative to Control at 21 DAT

Treatment (Recommended Rate)Oryza sativa (Rice)Echinochloa crus-galliCyperus difformisAmaranthus retroflexus
This compound 15929588
Glyphosate 98999999
Bentazon 8208892

Data Interpretation: The hypothetical data suggests that this compound exhibits significant selectivity, causing minimal injury and biomass reduction in rice while effectively controlling the tested weed species. In contrast, Glyphosate is non-selective, causing severe damage to both the crop and weeds. Bentazon shows selectivity for controlling broadleaf weeds (Cyperus difformis and Amaranthus retroflexus) with minimal impact on rice and barnyard grass.

Impact on Plant Signaling Pathways

The inhibition of PSII by this compound can have downstream effects on various plant signaling pathways, primarily due to the induced oxidative stress and the disruption of energy balance.

  • Stress Signaling: The accumulation of ROS acts as a signal that triggers a cascade of stress responses. This includes the activation of defense-related genes and the production of protective compounds.

  • Hormonal Crosstalk: The altered redox state of the cell can influence the signaling pathways of plant hormones such as abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA).[9][10] For instance, ABA is known to be involved in responses to abiotic stress, and its signaling can be modulated by ROS.

  • Growth Regulation: The depletion of ATP and NADPH directly impacts primary metabolism, leading to a reduction in the resources available for growth and development. This can interfere with signaling pathways that regulate cell division and elongation.[11]

This compound This compound ps2_inhibition PSII Inhibition This compound->ps2_inhibition ros_accumulation ROS Accumulation ps2_inhibition->ros_accumulation energy_depletion ATP & NADPH Depletion ps2_inhibition->energy_depletion stress_signaling Stress Signaling Pathways (e.g., MAPK cascades) ros_accumulation->stress_signaling hormone_signaling Hormone Signaling Modulation (ABA, SA, JA) ros_accumulation->hormone_signaling metabolic_stress Metabolic Stress energy_depletion->metabolic_stress defense_genes Activation of Defense Genes stress_signaling->defense_genes hormone_signaling->defense_genes growth_inhibition Inhibition of Growth & Development metabolic_stress->growth_inhibition cell_death Programmed Cell Death defense_genes->cell_death can lead to growth_inhibition->cell_death contributes to

Figure 3: Downstream Effects of this compound on Plant Signaling Pathways.

Conclusion

This guide provides a framework for the validation of this compound's selectivity in mixed plant cultures. The proposed experimental protocol, coupled with the presented hypothetical data, demonstrates a clear methodology for comparative analysis. The primary mode of action, inhibition of Photosystem II, not only explains its herbicidal activity but also provides insight into its potential downstream effects on plant signaling pathways. Further research following these protocols will be invaluable for confirming the selective efficacy of this compound and optimizing its application in agricultural systems.

References

Quinoclamine's Footprint on Soil Microbes: A Comparative Analysis with Other Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals distinct impacts of the herbicide quinoclamine on soil microbial communities when compared to other widely used herbicides such as glyphosate, atrazine, and 2,4-D. While data directly comparing this compound to these herbicides in a single study is limited, a synthesis of available research provides valuable insights for researchers and drug development professionals. Broadly, while herbicides like glyphosate and atrazine can cause notable shifts in microbial biomass and diversity, the available evidence suggests that this compound may have a less pronounced effect on these parameters.

This guide synthesizes experimental data to provide an objective comparison of this compound's performance against other common herbicides in altering the delicate balance of soil microbial ecosystems.

Quantitative Impact on Soil Microbial Communities

The following table summarizes the quantitative effects of this compound and other herbicides on key soil microbial parameters as reported in various scientific studies. It is important to note that the effects of herbicides can vary significantly based on factors such as soil type, application rate, and environmental conditions.

HerbicideMicrobial BiomassBacterial Diversity (Shannon Index)Fungal Diversity/AbundanceKey Findings & Citations
This compound No significant effect on microbial biomass C.Data not available in reviewed literature.Data not available in reviewed literature.Application of this compound at up to 10 and 20 times the field rate had no significant effect on soil microbial biomass C. A higher rate (20x) resulted in a 13% reduction in CO2-C evolution.[1]
Glyphosate No significant effect to slight stimulation.No significant overall effect on bacterial community diversity.Can alter fungal community structure.Studies have shown that glyphosate at standard application rates has little impact on microbial biomass, with stimulation being more common than inhibition.[2] No meaningful whole microbial community shifts were observed in some studies, even at higher than label rates.[3]
Atrazine Significant increase (8.9% on average).Significant decrease (4.87% on average).Can alter fungal populations.A meta-analysis of 39 papers showed a significant increase in microbial biomass and a decrease in microbial diversity with atrazine application.[4][5] Some studies report that atrazine can decrease fungal populations while having a lesser effect on bacteria.[6]
2,4-D Transient effects, can be utilized as a carbon source.Can cause transient shifts in bacterial community structure.Can alter fungal populations.Application of 2,4-D can provide a temporary selective advantage for organisms capable of utilizing it as a carbon and energy source, leading to transient shifts in community structure.[6]

Experimental Protocols

Understanding the methodologies employed in assessing the impact of herbicides on soil microbial communities is crucial for interpreting the data. Below are detailed protocols from key experiments cited in this guide.

Protocol 1: Assessment of Herbicide Impact on Soil Microbial Biomass and Respiration

This protocol is based on studies investigating the effects of various herbicides on soil microbial activity.

  • Soil Collection and Preparation: Soil samples are typically collected from the top 10-15 cm of an agricultural field with no recent history of herbicide application. The soil is sieved to remove large debris and pre-incubated for a period (e.g., 7 days) to allow the microbial community to stabilize.

  • Herbicide Application: The herbicide of interest (e.g., this compound, glyphosate) is applied to soil subsamples at various concentrations, often including the recommended field application rate and multiples thereof. A control group with no herbicide application is always included.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specified period, with regular measurements taken at different time points (e.g., 1, 7, 14, 30, and 60 days).

  • Microbial Biomass Carbon (MBC) Measurement: The chloroform fumigation-extraction method is a common technique. A soil sample is fumigated with chloroform to lyse microbial cells. The amount of carbon extracted from the fumigated sample is compared to a non-fumigated control to estimate the microbial biomass.

  • Soil Respiration Measurement: Soil respiration, an indicator of microbial activity, is measured by quantifying the amount of carbon dioxide (CO2) evolved from the soil samples over time. This can be done using gas chromatography or by trapping the CO2 in an alkaline solution and titrating.

Protocol 2: Analysis of Soil Microbial Community Structure using High-Throughput Sequencing

This protocol outlines the steps for analyzing changes in the genetic diversity of soil microbial communities.

  • DNA Extraction: Total DNA is extracted from soil samples using commercially available kits that are designed to handle the inhibitors present in soil.

  • PCR Amplification: A specific region of a marker gene, such as the 16S rRNA gene for bacteria or the ITS (Internal Transcribed Spacer) region for fungi, is amplified using polymerase chain reaction (PCR). The primers used are designed to target a broad range of microorganisms.

  • High-Throughput Sequencing: The amplified DNA fragments are sequenced using next-generation sequencing platforms (e.g., Illumina MiSeq). This generates millions of DNA sequences from each sample.

  • Bioinformatic Analysis: The raw sequence data is processed to remove low-quality reads and chimeras. The remaining sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on their similarity.

  • Diversity Analysis: Alpha diversity metrics, such as the Shannon and Simpson indices, are calculated to assess the diversity within each sample. Beta diversity is analyzed to compare the microbial community composition between different treatment groups (e.g., control vs. herbicide-treated).

Visualizing the Impact: Workflows and Logical Relationships

To better understand the processes involved in evaluating the impact of herbicides on soil microbial communities, the following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Herbicide Treatment cluster_analysis Microbial Analysis Soil_Collection Soil Collection (Top 10-15 cm) Sieving Sieving Soil_Collection->Sieving Pre_incubation Pre-incubation Sieving->Pre_incubation Herbicide_Application Herbicide Application (this compound, etc.) Pre_incubation->Herbicide_Application Control Control (No Herbicide) Pre_incubation->Control Biomass_Measurement Microbial Biomass (e.g., Fumigation-Extraction) Herbicide_Application->Biomass_Measurement Activity_Measurement Microbial Activity (e.g., Respiration) Herbicide_Application->Activity_Measurement DNA_Extraction DNA Extraction Herbicide_Application->DNA_Extraction Control->Biomass_Measurement Control->Activity_Measurement Control->DNA_Extraction Sequencing 16S/ITS Sequencing DNA_Extraction->Sequencing Data_Analysis Bioinformatic & Statistical Analysis Sequencing->Data_Analysis

Experimental workflow for assessing herbicide impact.

Logical_Relationship Herbicide Herbicide Application Microbial_Community Soil Microbial Community Herbicide->Microbial_Community Soil_Properties Soil Properties (e.g., pH, Organic Matter) Soil_Properties->Microbial_Community Microbial_Biomass Microbial Biomass Microbial_Community->Microbial_Biomass Microbial_Diversity Microbial Diversity Microbial_Community->Microbial_Diversity Microbial_Function Microbial Function (e.g., Nutrient Cycling) Microbial_Community->Microbial_Function

References

A Call for Investigation: Uncovering the Potential of Quinoclamine in Combating Herbicide-Resistant Weeds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Directing Future Cross-Resistance Studies

The escalating crisis of herbicide resistance in major weed species necessitates a forward-thinking approach to weed management. While the evolution of resistance to prevalent herbicide classes such as glyphosate, acetolactate synthase (ALS) inhibitors, and protoporphyrinogen oxidase (PPO) inhibitors is well-documented, the potential of older or less common herbicides to control these resistant biotypes remains largely unexplored. This guide focuses on quinoclamine, a quinone-based herbicide, and outlines a framework for investigating its efficacy against herbicide-resistant weeds through cross-resistance studies. In the absence of direct comparative data, this document serves as a comprehensive proposal for the necessary research, providing detailed hypothetical experimental protocols and data presentation structures.

Understanding the Key Players: A Comparison of Herbicide Modes of Action

A fundamental step in predicting cross-resistance is to compare the mode of action of this compound with that of herbicides to which weeds have developed resistance. Cross-resistance is less likely to occur if the herbicides have different target sites and mechanisms of action.

Herbicide ClassMode of ActionTarget Site/Process
This compound Unknown, likely involves disruption of electron transport and generation of reactive oxygen species.Specific molecular target not fully elucidated.
Glyphosate Inhibition of EPSP synthase5-enolpyruvylshikimate-3-phosphate synthase in the shikimate pathway.
ALS Inhibitors Inhibition of acetolactate synthaseAcetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids.
PPO Inhibitors Inhibition of protoporphyrinogen oxidaseProtoporphyrinogen oxidase, an enzyme in the chlorophyll and heme biosynthesis pathway.

Anticipating Weed Responses: Common Resistance Mechanisms

The mechanisms by which weeds develop resistance to herbicides are crucial in predicting whether a weed population resistant to one herbicide will also be resistant to another.

Resistance MechanismDescriptionHerbicide Classes Commonly AffectedPotential for Cross-Resistance to this compound
Target-Site Mutation Alteration of the herbicide's target protein, preventing the herbicide from binding effectively.Glyphosate, ALS Inhibitors, PPO InhibitorsLow: If this compound has a different target site, mutations in the target sites of other herbicides are unlikely to confer resistance.
Metabolic Resistance Enhanced detoxification of the herbicide by the plant, often through increased activity of enzymes like cytochrome P450s or glutathione S-transferases.Glyphosate, ALS Inhibitors, PPO InhibitorsModerate to High: If the same metabolic pathways that degrade other herbicides can also degrade this compound, cross-resistance is possible.
Reduced Translocation The herbicide is not effectively moved to its site of action within the plant.GlyphosateLow to Moderate: This mechanism is often specific to the chemical properties of the herbicide being translocated.
Gene Amplification Increased production of the target enzyme, diluting the effect of the herbicide.GlyphosateLow: This is a highly specific mechanism related to the target of glyphosate.

A Proposed Framework for Investigation: Experimental Protocols

To systematically evaluate the potential of this compound in controlling herbicide-resistant weeds, a series of well-defined experiments are necessary.

Experiment 1: Whole-Plant Dose-Response Assays

This experiment will determine the level of sensitivity or resistance of various herbicide-resistant weed biotypes to this compound.

Methodology:

  • Plant Material: Seeds from confirmed herbicide-resistant weed populations (e.g., glyphosate-resistant Amaranthus tuberculatus, ALS-inhibitor-resistant Lolium rigidum, and PPO-inhibitor-resistant Amaranthus palmeri) and a susceptible control population of each species will be germinated and grown in a greenhouse under controlled conditions.

  • Herbicide Application: At the 3-4 leaf stage, seedlings will be treated with a range of this compound concentrations. A non-treated control will also be included.

  • Data Collection: Plant survival and biomass (fresh and dry weight) will be recorded 21 days after treatment.

  • Data Analysis: The effective dose required to reduce plant growth by 50% (ED50) will be calculated for each population. A Resistance Index (RI) will be determined by dividing the ED50 of the resistant population by the ED50 of the susceptible population.

Experiment 2: Investigating the Role of Metabolic Resistance

This experiment will explore whether metabolic pathways contribute to any observed tolerance to this compound.

Methodology:

  • Plant Material: The same weed populations as in Experiment 1 will be used.

  • Synergist Application: Plants will be pre-treated with a known cytochrome P450 inhibitor (e.g., malathion) or a glutathione S-transferase inhibitor (e.g., NBD-Cl) prior to this compound application.

  • This compound Treatment: A discriminating dose of this compound (a dose that clearly differentiates between susceptible and potentially resistant individuals) will be applied.

  • Data Collection and Analysis: Plant injury and survival will be assessed. A significant increase in this compound efficacy in the presence of a synergist would suggest the involvement of metabolic detoxification in tolerance.

Visualizing the Research Plan

To clearly illustrate the proposed research, the following diagrams outline the experimental workflow and the logical relationships between herbicide resistance mechanisms and the potential for cross-resistance to this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_exp1 Experiment 1: Dose-Response cluster_exp2 Experiment 2: Metabolic Resistance Seed_Collection Seed Collection (Resistant & Susceptible Biotypes) Germination Germination & Seedling Growth Seed_Collection->Germination Quinoclamine_Application This compound Application (Range of Doses) Germination->Quinoclamine_Application Synergist_Application Synergist Application (P450/GST Inhibitors) Germination->Synergist_Application Data_Collection_1 Data Collection (Survival, Biomass) Quinoclamine_Application->Data_Collection_1 ED50_Calculation ED50 & RI Calculation Data_Collection_1->ED50_Calculation Quinoclamine_Treatment This compound Treatment (Discriminating Dose) Synergist_Application->Quinoclamine_Treatment Data_Collection_2 Data Collection (Injury, Survival) Quinoclamine_Treatment->Data_Collection_2 Mechanism_Inference Inference of Metabolic Involvement Data_Collection_2->Mechanism_Inference

Caption: Proposed experimental workflow for investigating this compound cross-resistance.

Resistance_Logic cluster_resistance Known Herbicide Resistance Mechanisms cluster_this compound Potential Cross-Resistance to this compound TSR Target-Site Resistance Quino_TSR Low Probability (Different Target Site) TSR->Quino_TSR Hypothesized Link Metabolic Metabolic Resistance Quino_Metabolic Moderate to High Probability (Shared Detoxification Pathways) Metabolic->Quino_Metabolic Hypothesized Link Other Other Mechanisms (Translocation, Amplification) Quino_Other Low Probability (Mechanism Specificity) Other->Quino_Other Hypothesized Link

Caption: Logical framework for predicting this compound cross-resistance.

Structuring the Data for Comparative Analysis

The results from these proposed experiments should be organized into clear, comparative tables to facilitate analysis and interpretation.

Table 1: Hypothetical Dose-Response Data for this compound on Herbicide-Resistant and Susceptible Weed Biotypes

Weed SpeciesBiotypeHerbicide Resistance ProfileThis compound ED50 (g ai/ha)Resistance Index (RI)
Amaranthus tuberculatusSUSSusceptible501.0
GRGlyphosate-Resistant551.1
ALS-RALS-Inhibitor Resistant601.2
PPO-RPPO-Inhibitor Resistant521.04
Lolium rigidumSUSSusceptible751.0
ALS-RALS-Inhibitor Resistant801.07

Table 2: Hypothetical Results of Synergist Study on a Tolerant Weed Biotype

TreatmentPlant Injury (%)Survival (%)
This compound alone3070
Malathion + this compound8515
NBD-Cl + this compound3565

Conclusion and Future Directions

The investigation into the cross-resistance of this compound in herbicide-resistant weeds is a critical and currently unmet research need. The experimental framework proposed in this guide provides a robust starting point for researchers to systematically evaluate the potential of this compound as a new tool for managing problematic weed populations. The outcomes of such studies will be invaluable in developing sustainable weed management strategies and mitigating the economic and agronomic impacts of herbicide resistance. Should these initial studies indicate a lack of cross-resistance, further field trials would be warranted to assess the performance of this compound under real-world agricultural conditions.

Comparing the environmental safety profile of Quinoclamine and glyphosate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the environmental safety profiles of two herbicides, Quinoclamine and Glyphosate. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their potential environmental impacts.

Overview

This compound is a naphthoquinone-based herbicide and algaecide used for the post-emergence control of various weeds, mosses, and algae in specific settings such as amenity turf and rice paddies. Its chemical name is 2-amino-3-chloro-1,4-naphthoquinone.[1][2][3][4]

Glyphosate is a broad-spectrum, non-selective systemic herbicide widely used in agriculture, forestry, and non-crop areas to control a broad range of weeds.[5] It is an organophosphorus compound that acts by inhibiting a key plant enzyme.[5]

This comparison will delve into their respective environmental fates, ecotoxicological effects on various non-target organisms, and mammalian toxicity profiles, supported by available experimental data.

Comparative Data Summary

The following tables summarize the available quantitative data for the environmental safety profiles of this compound and Glyphosate. It is important to note that the available data for this compound is significantly more limited than for Glyphosate.

Table 1: Environmental Fate
ParameterThis compoundGlyphosate
Soil Half-Life (DT50) Data not available. Stated as not readily biodegradable.[6]2 - 197 days (Typical field half-life of 47 days).[7][8][9]
Aquatic Half-Life Data not available.A few days to 91 days in water.[7]
Bioaccumulation Potential (BCF) Data not available.Low potential; BCF value of 0.52 in bluegill sunfish.[10][11]
Table 2: Ecotoxicity
Organism GroupEndpointThis compoundGlyphosate
Fish 96-hour LC500.65 mg/L (Zebra fish)[6]86 - 168 mg/L (Rainbow trout, Harlequin)[12]
Aquatic Invertebrates 48-hour EC50Data not available. Classified as "very toxic to aquatic life".[13]1.4 - 7.2 mg/L (Daphnia magna)[7][14]
Algae 72-hour EC50Data not available. Used as an algaecide.[2]9.77 mg/L (Chlorella vulgaris)[15]
Avian Acute Oral LD50Data not available.>2,000 mg/kg (Mallard), >4,640 mg/kg (Bobwhite quail)[8]
Table 3: Mammalian Toxicity
ParameterThis compoundGlyphosate
Acute Oral LD50 (rat) 1,360 mg/kg[6][16]>4,320 mg/kg[8][17]
Acute Dermal LD50 (rat) >5,000 mg/kg[6]>2,000 mg/kg[8][17]
Chronic Toxicity (NOAEL, rat) 0.21 mg/kg bw/day[18]Data not available in this format
Acceptable Daily Intake (ADI) 0.0021 mg/kg bw/day[18]Data not available in this format

Mode of Action

Glyphosate: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[5] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. As this pathway is absent in animals, it provides a selective mode of action.[5] Inhibition of EPSPS leads to a depletion of these essential amino acids, disrupting protein synthesis and ultimately causing plant death.

Glyphosate_Pathway cluster_shikimate Shikimate Pathway (in Plant Plastids) PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSPS EPSPS Enzyme S3P->EPSPS Chorismate Chorismate EPSP->Chorismate Aro_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aro_AA Glyphosate Glyphosate Glyphosate->Block EPSPS->EPSP Catalyzes Block->EPSPS Inhibits

Glyphosate inhibits the EPSPS enzyme in the shikimate pathway.
This compound: Disruption of Photosynthesis

As a naphthoquinone, this compound's mode of action is understood to involve the disruption of photosynthetic processes in target plants and algae.[3] Naphthoquinones are known to interfere with electron transport chains, which are fundamental to energy conversion in photosynthesis.[3] This interference leads to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, ultimately leading to the death of the plant or alga. The precise molecular targets of this compound within the photosynthetic apparatus are not as specifically defined as for glyphosate.

References

Validating Quinoclamine's Foothold: A Comparative Analysis of its Binding to the Photosystem II D1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the precise interaction between a compound and its target protein is paramount. This guide provides a comparative analysis of Quinoclamine's binding to the D1 protein of Photosystem II (PSII), a critical target for many herbicides. We will delve into the experimental validation of this binding site, compare its performance with alternative PSII inhibitors, and provide detailed experimental protocols to facilitate further research.

This compound, a potent herbicide, exerts its phytotoxic effects by interrupting the photosynthetic electron transport chain. Its primary target is the D1 protein, a core component of PSII encoded by the psbA gene. By binding to the QB niche on the D1 protein, this compound competitively inhibits the binding of plastoquinone, a crucial electron carrier. This disruption halts the flow of electrons, leading to the production of reactive oxygen species and ultimately, cell death.[1][2]

Comparative Binding Affinity of PSII Inhibitors

CompoundTarget ProteinOrganismIC50 (µM)Reference
Atrazine D1 protein (PsbA) of Photosystem IISpinacia oleracea (Spinach)~0.4[3]
Diuron (DCMU) D1 protein (PsbA) of Photosystem IISpinacia oleracea (Spinach)~0.04[3]
This compound D1 protein (PsbA) of Photosystem IINot specifiedData not available

Note: IC50 values can vary depending on experimental conditions such as chlorophyll concentration.[4]

Experimental Protocols for Validating Binding

The validation of a compound's binding to its target protein is a multi-faceted process that employs a range of biophysical and biochemical techniques. Below are detailed protocols for three key experiments used to characterize the interaction of herbicides with the D1 protein of PSII.

Radioligand Competitive Binding Assay

This assay directly measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [14C]-atrazine) for binding to the D1 protein in isolated thylakoid membranes.

Materials:

  • Thylakoid membranes isolated from a suitable plant species (e.g., spinach, pea).

  • Radiolabeled herbicide (e.g., [14C]-atrazine).

  • Unlabeled this compound and other competitor herbicides.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Thylakoid Preparation: Isolate thylakoid membranes from fresh plant leaves using standard differential centrifugation methods. Determine the chlorophyll concentration of the final suspension.

  • Assay Setup: In microcentrifuge tubes, combine a fixed amount of thylakoid membranes (e.g., 15 µg chlorophyll), a constant concentration of [14C]-atrazine (typically near its Kd value), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture in the dark with gentle agitation for a sufficient time to reach equilibrium (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the thylakoid-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[1][5]

Chlorophyll a Fluorescence Measurement

This non-invasive technique measures changes in chlorophyll fluorescence, which are indicative of the efficiency of photosynthetic electron transport. Herbicides that block electron flow at PSII cause a characteristic increase in fluorescence yield.

Materials:

  • Intact leaves or isolated thylakoids.

  • A pulse-amplitude-modulated (PAM) fluorometer.

  • This compound and other test compounds.

Procedure:

  • Dark Adaptation: Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes to ensure all PSII reaction centers are in an open state.

  • Measurement of F0: Measure the minimal fluorescence level (F0) by applying a weak measuring light.

  • Measurement of Fm: Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence level (Fm).

  • Herbicide Treatment: Treat the samples with different concentrations of this compound.

  • Post-Treatment Measurements: After a defined incubation period, repeat the measurements of F0 and Fm.

  • Data Analysis: Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - F0)/F0). A decrease in Fv/Fm with increasing herbicide concentration indicates inhibition of PSII electron transport. Plot the inhibition of Fv/Fm against the logarithm of the this compound concentration to determine the IC50 value.[6][7]

Thermoluminescence

Thermoluminescence measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The peak positions in the thermoluminescence glow curve are characteristic of the recombination of charge pairs within PSII. Herbicide binding alters these peaks, providing information about the binding site.

Materials:

  • Isolated thylakoid membranes.

  • A thermoluminescence instrument.

  • This compound and other test herbicides.

Procedure:

  • Sample Preparation: Incubate thylakoid membranes with or without this compound in the dark.

  • Excitation: Excite the sample with a saturating single flash of light at a specific low temperature (e.g., 5°C).

  • Heating and Detection: Rapidly heat the sample at a constant rate (e.g., 0.5°C/s) and measure the emitted light as a function of temperature.

  • Data Analysis: The binding of herbicides like atrazine and diuron to the QB site of the D1 protein blocks electron transfer from QA to QB. This leads to the appearance of a characteristic "Q band" in the thermoluminescence glow curve, which arises from the recombination of the S2QA- charge pair. The temperature at which this peak appears can provide insights into the specific interactions of the herbicide with the binding site.[8][9]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the molecular mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Binding Assays cluster_analysis Data Analysis plant_material Plant Material (e.g., Spinach) thylakoid_isolation Thylakoid Isolation plant_material->thylakoid_isolation radioligand Radioligand Binding thylakoid_isolation->radioligand Incubate with [14C]-Atrazine & this compound fluorescence Chlorophyll Fluorescence thylakoid_isolation->fluorescence Treat with This compound thermo Thermoluminescence thylakoid_isolation->thermo Treat with This compound ic50 IC50 Determination radioligand->ic50 fluorescence->ic50 thermo->ic50 ki Ki Calculation ic50->ki

Caption: Experimental workflow for validating this compound's binding to the D1 protein.

psii_pathway P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron Transfer QB QB (Plastoquinone) D1 Protein Binding Site QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Cytb6f Cytochrome b6f PQ_pool->Cytb6f This compound This compound This compound->QB Binding Inhibition

Caption: Photosystem II electron transport chain and the site of this compound inhibition.

By employing these experimental approaches and comparative analyses, researchers can gain a comprehensive understanding of this compound's interaction with the D1 protein, paving the way for the development of more effective and selective herbicides.

References

Quinoclamine's Potential in Managing Triazine-Resistant Weeds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of herbicide-resistant weeds poses a significant challenge to global food security. Triazine herbicides, a cornerstone of weed management for decades, have seen their efficacy diminish due to the evolution of resistance in various weed species, most notably in the genus Amaranthus. This guide provides a comparative analysis of quinoclamine, a quinone-based herbicide, and its potential efficacy in controlling triazine-resistant weeds, alongside alternative herbicidal options. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

The Challenge of Triazine Resistance

Triazine herbicides, such as atrazine and simazine, act by inhibiting photosynthesis at the photosystem II (PSII) level. They bind to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport and ultimately leading to plant death. However, widespread and repeated use has led to the selection of triazine-resistant biotypes. The primary mechanism of resistance is a point mutation in the psbA gene, which codes for the D1 protein. This mutation alters the herbicide-binding site, reducing the affinity of triazine herbicides and rendering them ineffective.

This compound: A Potential Alternative

This compound, a naphthoquinone derivative, is a selective herbicide and algicide. While its primary use has been in controlling mosses and algae, its mode of action as a quinone suggests potential for broader herbicidal activity, including against triazine-resistant weeds. Quinones are known to interfere with photosynthetic electron transport, and some synthetic quinones have been shown to compete for binding sites within PSII, a mechanism that could be effective against weeds with altered D1 proteins.

Comparative Efficacy: this compound vs. Alternatives

While direct, peer-reviewed comparative studies on the efficacy of this compound specifically against triazine-resistant weed populations are limited in publicly available literature, its chemical nature as a quinone herbicide provides a basis for its potential effectiveness. The following table summarizes the performance of various herbicide groups used to manage triazine-resistant weeds. This provides a framework for where this compound might fit and the benchmarks it would need to meet.

Herbicide ClassMode of ActionEfficacy on Triazine-Resistant WeedsKey Considerations
This compound (Quinone) Photosystem II inhibitor (potential)Data not widely available for triazine-resistant weeds.Potential for a different binding interaction at PSII compared to triazines.
ALS Inhibitors (e.g., Imazethapyr)Inhibit acetolactate synthase (amino acid synthesis)Generally effective, but resistance in some Amaranthus species is also present.[1][2]Prone to rapid evolution of resistance.
PPO Inhibitors (e.g., Fomesafen)Inhibit protoporphyrinogen oxidase (chlorophyll synthesis)Effective against many triazine-resistant broadleaf weeds.Some Amaranthus species have developed resistance.
HPPD Inhibitors (e.g., Mesotrione)Inhibit 4-hydroxyphenylpyruvate dioxygenase (pigment synthesis)Effective for control of triazine-resistant broadleaf weeds.Often used in combination with other herbicides.
Synthetic Auxins (e.g., Dicamba, 2,4-D)Mimic natural plant growth hormones, causing uncontrolled growthEffective against broadleaf weeds, including many triazine-resistant biotypes.Potential for off-target crop injury.
Glufosinate Inhibits glutamine synthetase (amino acid metabolism)Broad-spectrum, non-selective, effective where resistance to other modes of action is present.Requires use in glufosinate-tolerant crops.
Glyphosate Inhibits EPSP synthase (amino acid synthesis)Widely effective, but glyphosate-resistant weeds are a major global issue.Widespread resistance in Amaranthus species.

Experimental Protocols

To evaluate the efficacy of this compound and other herbicides against triazine-resistant weeds, standardized experimental protocols are crucial. The following outlines a general methodology for a whole-plant herbicide bioassay.

Whole-Plant Herbicide Efficacy Bioassay

1. Plant Material:

  • Seeds of confirmed triazine-resistant and susceptible biotypes of a target weed species (e.g., Amaranthus hybridus).

  • Seeds should be collected from multiple surviving plants in a field with a history of triazine herbicide use and confirmed resistance.

2. Plant Growth:

  • Seeds are germinated in petri dishes or directly in pots filled with a sterile potting mix.

  • Seedlings are thinned to a uniform number per pot (e.g., 3-5 plants) once they reach the cotyledon stage.

  • Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16-hour photoperiod).

3. Herbicide Application:

  • Herbicides are applied at various rates, typically as a logarithmic series of doses including the recommended field rate (1X), as well as fractions (e.g., 0.25X, 0.5X) and multiples (e.g., 2X, 4X) of this rate.

  • A non-treated control is included for comparison.

  • Herbicides are applied using a calibrated cabinet sprayer to ensure uniform application. Applications are typically made when plants are at the 2-4 true leaf stage.

4. Data Collection:

  • Visual injury ratings are taken at set intervals after treatment (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).

  • At the final evaluation, above-ground biomass is harvested, dried in an oven at a set temperature (e.g., 60°C) for a specified time (e.g., 72 hours), and the dry weight is recorded.

5. Data Analysis:

  • The data are subjected to analysis of variance (ANOVA).

  • Dose-response curves are generated using a non-linear regression model to determine the herbicide rate required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).

  • The resistance factor (RF) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

Signaling Pathways

Understanding the signaling pathways involved in herbicide action and resistance is critical for developing new and effective weed management strategies.

Triazine Resistance Signaling Pathway

The primary mechanism of triazine resistance is a mutation in the D1 protein of Photosystem II, which prevents the herbicide from binding and blocking electron transport. The downstream signaling effects of this mutation are primarily related to altered photosynthetic efficiency and increased oxidative stress under certain conditions.

Triazine_Resistance_Pathway cluster_chloroplast Chloroplast cluster_herbicides Herbicides cluster_resistance Resistance Mechanism PSII Photosystem II (PSII) D1_protein D1 Protein (psbA gene) PSII->D1_protein Plastoquinone Plastoquinone (PQ) D1_protein->Plastoquinone e- transfer Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport e- transfer ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Energy Production Triazine Triazine Herbicide Triazine->D1_protein Binds & Inhibits (Susceptible Plants) Reduced_Binding Reduced Triazine Binding Triazine->Reduced_Binding Fails to Bind Effectively This compound This compound (potential site) This compound->D1_protein Potential Binding & Inhibition Mutation psbA Gene Mutation (e.g., Ser264Gly) Altered_D1 Altered D1 Protein Mutation->Altered_D1 Altered_D1->Reduced_Binding Normal_ET Normal Electron Transport Reduced_Binding->Normal_ET Allows Normal_ET->ATP_NADPH Maintains

Caption: Mechanism of triazine resistance in weeds.

Experimental Workflow for Herbicide Efficacy Testing

A structured workflow is essential for reproducible and reliable herbicide efficacy testing.

Herbicide_Efficacy_Workflow start Start: Seed Collection (Resistant & Susceptible Biotypes) germination Seed Germination & Seedling Growth start->germination transplanting Transplanting to Pots germination->transplanting growth_stage Growth to 2-4 True Leaf Stage transplanting->growth_stage application Herbicide Application (Calibrated Sprayer) growth_stage->application treatment_prep Herbicide Treatment Preparation (Dose-Response Rates) treatment_prep->application incubation Post-Application Incubation (Controlled Environment) application->incubation data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Data Analysis (ANOVA, Dose-Response Curves) data_collection->analysis results Results Interpretation (GR50, LD50, Resistance Factor) analysis->results end End: Conclusion on Efficacy results->end

Caption: Workflow for whole-plant herbicide bioassay.

Conclusion and Future Directions

The management of triazine-resistant weeds requires a multi-faceted approach, including the rotation of herbicides with different modes of action. This compound, as a quinone-based herbicide, presents a potential tool in this strategy, although further research is critically needed to establish its efficacy against key triazine-resistant weed species like Amaranthus.

Researchers are encouraged to conduct comparative efficacy studies following robust experimental protocols, such as the one outlined above. Furthermore, detailed investigations into the specific molecular interactions of this compound with the D1 protein and other potential targets within the plant cell are warranted. Elucidating the precise signaling pathways affected by this compound will not only clarify its mode of action but also aid in the development of more effective and sustainable weed management programs. The diagrams provided offer a visual framework for understanding the current knowledge and the experimental processes required to advance this area of research.

References

A Comparative Transcriptomic Analysis of Quinoclamine-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of chemical compounds on plants is crucial for the development of effective and specific herbicides and other agrochemicals. This guide provides a comparative overview of the transcriptomic changes induced in plants upon treatment with quinoclamine and similar chemical stressors. While direct, comprehensive transcriptomic data for this compound is not extensively available in public literature, this guide synthesizes findings from related compounds and general plant stress responses to offer a predictive framework for its molecular mode of action.

This compound is recognized as an effective agent for controlling liverworts in ornamental horticulture.[1] Its precise molecular mechanism is not fully elucidated, but like many herbicides, it is expected to induce significant changes in gene expression related to stress, detoxification, and hormonal regulation. Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), is a powerful tool to uncover these changes.[2][3]

Inferred Mode of Action and Expected Transcriptomic Response

Based on studies of other quinone-class herbicides and general chemical stress responses in plants, the transcriptomic signature of a this compound-treated plant is likely to involve the upregulation of genes associated with detoxification pathways. These include cytochrome P450s, glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs), which are involved in metabolizing and neutralizing xenobiotic compounds.[4][5] Furthermore, an induction of genes related to oxidative stress is anticipated, as many herbicides lead to the production of reactive oxygen species (ROS).[6] Alterations in the expression of genes involved in hormone signaling pathways, particularly those for auxin, abscisic acid (ABA), jasmonates (JA), and salicylic acid (SA), are also common responses to chemical stress.[7][8][9]

Comparative Quantitative Data from Herbicide Treatment Studies

To provide a quantitative perspective, the following tables summarize the number of differentially expressed genes (DEGs) observed in transcriptomic studies of plants treated with quinclorac (a selective herbicide) and ailanthone (a potential bio-herbicide). These serve as relevant examples of the scale of transcriptomic changes that can be expected.

Table 1: Differentially Expressed Genes in Rice (Oryza sativa) Treated with Quinclorac [5]

Treatment DurationTotal Differentially Expressed Genes (DEGs)
6 hours398
24 hours341
Total Unique DEGs 637

Table 2: Differentially Expressed Genes in Arabidopsis thaliana Ecotypes Treated with Ailanthone [10][11]

Arabidopsis EcotypeTotal Differentially Expressed Genes (DEGs)Upregulated GenesDownregulated Genes
Col-0528Not SpecifiedNot Specified
Cvi-0473Not SpecifiedNot Specified
U112-3482Not SpecifiedNot Specified
Common DEGs (all ecotypes) 131 82 42

Experimental Protocols: A Representative RNA-Seq Workflow

The following protocol outlines a standard workflow for a comparative transcriptomic analysis of herbicide-treated plants.

1. Plant Material and Treatment:

  • Grow plants (e.g., Arabidopsis thaliana or a relevant crop species) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Treat seedlings at a specific developmental stage (e.g., 14 days old) with a defined concentration of the chemical compound (e.g., this compound) or a mock solution (control).

  • Harvest tissue samples (e.g., leaves or whole seedlings) at various time points post-treatment (e.g., 6, 12, 24 hours) and immediately freeze in liquid nitrogen.

2. RNA Extraction and Library Preparation:

  • Extract total RNA from the frozen tissue using a commercially available kit.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads and trim adapter sequences.

  • Align the cleaned reads to a reference genome.

  • Quantify gene expression levels (e.g., as transcripts per million - TPM).

  • Identify differentially expressed genes (DEGs) between treated and control samples using statistical packages like DESeq2 or edgeR.

  • Perform functional annotation and enrichment analysis (e.g., Gene Ontology - GO) of the DEGs to identify over-represented biological pathways.

Visualizing Workflows and Pathways

Diagram 1: Generalized Experimental Workflow for Plant Transcriptomics

experimental_workflow cluster_plant_prep Plant Preparation & Treatment cluster_sequencing_prep Sample Processing & Sequencing cluster_data_analysis Bioinformatic Analysis PlantGrowth Plant Growth (Controlled Environment) Treatment Herbicide Treatment (e.g., this compound) PlantGrowth->Treatment Control Mock Treatment (Control) PlantGrowth->Control Harvest Tissue Harvesting (Time Course) Treatment->Harvest Control->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: A generalized workflow for a plant transcriptomic study.

Diagram 2: Simplified Signaling Pathway for Chemical Stress Response in Plants

chemical_stress_pathway cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_response Cellular Response Chemical Chemical Stressor (e.g., this compound) Receptor Membrane Receptors Chemical->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS Ca2 Calcium Signaling (Ca2+) Receptor->Ca2 MAPK MAPK Cascade ROS->MAPK Ca2->MAPK Hormones Phytohormone Signaling (ABA, JA, SA) MAPK->Hormones TFs Activation of Transcription Factors MAPK->TFs Hormones->TFs Gene_Expression Differential Gene Expression TFs->Gene_Expression Detox Detoxification Genes (P450s, GSTs, UGTs) Gene_Expression->Detox Stress_Response Stress-Responsive Genes Gene_Expression->Stress_Response

Caption: A simplified model of a plant's signaling response to chemical stress.

References

Assessing the Synergistic Potential of Quinoclamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the interactive effects of herbicidal compounds is paramount for developing more effective and sustainable weed management strategies. This guide provides a comparative assessment of the potential synergistic effects of Quinoclamine, a quinone-based herbicide, with other herbicide classes. Due to a lack of direct experimental data on this compound combinations, this guide will focus on its putative mode of action and draw comparisons with herbicides of the same class for which synergistic data is available.

Introduction to this compound and Herbicide Synergy

This compound is classified as a quinone herbicide, primarily used as a selective, post-emergence herbicide and algicide for the control of various weeds, mosses, and algae in settings such as amenity turf and rice cultivation.[1] While its precise biochemical mechanism is not extensively detailed in publicly available literature, quinone herbicides frequently act as inhibitors of photosynthesis.

Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects.[2] This can lead to reduced application rates, a broader spectrum of controlled weeds, and a more effective management of herbicide-resistant biotypes. Conversely, antagonism is when the combined effect is less than the sum of the individual effects.[2][3]

Putative Mode of Action of this compound and Potential for Synergy

Many quinone-based herbicides function by inhibiting photosynthesis at Photosystem II (PSII).[4][5] They achieve this by binding to the D1 protein within the PSII complex, thereby blocking the binding of plastoquinone.[6] This interruption of the photosynthetic electron transport chain not only halts energy production but also leads to the formation of reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.[6][7]

Given this likely mode of action, this compound is a candidate for synergistic interactions with herbicides that have complementary mechanisms. A well-documented example of such synergy is the combination of PSII inhibitors with 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[8][9]

The PSII and HPPD Inhibitor Synergy Hypothesis

HPPD inhibitors disrupt a plant's ability to synthesize plastoquinone and tocopherols by blocking the HPPD enzyme.[8] Plastoquinone is the very molecule that PSII inhibitors compete with at the D1 protein. Therefore, by reducing the cellular concentration of plastoquinone, an HPPD inhibitor can enhance the efficacy of a PSII inhibitor. Furthermore, both classes of herbicides contribute to an increase in ROS, leading to a more potent combined effect.[8]

Comparative Performance with Other Alternatives: A Hypothetical Scenario

While direct experimental data for this compound is unavailable, we can extrapolate the potential for synergy based on studies of other PSII inhibitors. The following table summarizes the observed synergistic effects between various HPPD and PSII inhibitors on glyphosate-resistant horseweed (Conyza canadensis), as reported in a 2022 study published in Weed Science.[8] This data serves as a model for the type of synergistic interactions that could be investigated with this compound.

HPPD Inhibitor PSII Inhibitor Observed Control of GR Horseweed (8 WAA) Interaction Type
MesotrioneAtrazine96%Synergistic
MesotrioneBromoxynil98%Synergistic
MesotrioneBentazon98%Synergistic
TolpyralateAtrazine96%Synergistic
TolpyralateBromoxynil98%Synergistic
TolpyralateBentazon98%Synergistic
TopramezoneAtrazine91%Additive
TopramezoneBromoxynil93%Additive
TopramezoneBentazon95%Additive

WAA: Weeks After Application GR: Glyphosate-Resistant

Experimental Protocols for Assessing Synergy

To validate the hypothesized synergistic effects of this compound with other herbicides, such as HPPD inhibitors, a structured experimental protocol is required.

Plant Material and Growth Conditions:

Select a target weed species and grow a sufficient number of plants under controlled greenhouse or growth chamber conditions to ensure uniformity.

Herbicide Application:
  • Apply this compound and the potential synergistic partner (e.g., an HPPD inhibitor) both individually and in combination at a range of doses.

  • Include an untreated control group.

  • Applications should be made at a consistent growth stage of the target weed.

Evaluation of Herbicide Efficacy:
  • Assess weed control at predefined intervals after treatment (e.g., 7, 14, and 28 days).

  • Efficacy can be measured through visual ratings of injury, plant height measurements, and determination of plant biomass (fresh and dry weight).

Statistical Analysis:
  • The expected response of the herbicide combination can be calculated using Colby's method. The formula is: Expected response = (A + B) - (A * B / 100) where A and B are the percentage of control from each herbicide applied individually.

  • If the observed response of the combination is significantly greater than the expected response, the interaction is synergistic. If it is significantly less, the interaction is antagonistic. If there is no significant difference, the effect is additive.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_HPPD HPPD Inhibitor Action cluster_PSII PSII Inhibitor Action cluster_Synergy Synergistic Effect HPPD_Inhibitor HPPD Inhibitor HPPD_Enzyme HPPD Enzyme HPPD_Inhibitor->HPPD_Enzyme Inhibits Plastoquinone_Synthesis Plastoquinone Synthesis Blocked HPPD_Enzyme->Plastoquinone_Synthesis Leads to D1_Protein D1 Protein (PSII) Plastoquinone_Synthesis->D1_Protein Enhances this compound Binding Efficacy ROS Increased Reactive Oxygen Species (ROS) Plastoquinone_Synthesis->ROS This compound This compound (putative PSII Inhibitor) This compound->D1_Protein Binds to Electron_Transport Electron Transport Chain Blocked D1_Protein->Electron_Transport Leads to Electron_Transport->ROS Cell_Death Enhanced Weed Cell Death ROS->Cell_Death

Caption: Hypothesized synergistic signaling pathway of this compound and an HPPD inhibitor.

Experimental_Workflow Start Start: Select Target Weed Species Cultivation Cultivate Plants in Controlled Environment Start->Cultivation Treatment_Groups Prepare Treatment Groups: - Untreated Control - this compound Alone - Herbicide B Alone - this compound + Herbicide B Cultivation->Treatment_Groups Application Apply Herbicides at Defined Growth Stage Treatment_Groups->Application Data_Collection Data Collection at Intervals (e.g., 7, 14, 28 DAT) Application->Data_Collection Analysis Analyze Data: - Visual Assessment - Biomass Measurement Data_Collection->Analysis Colby Calculate Expected Response (Colby's Method) Analysis->Colby Conclusion Determine Interaction: Synergistic, Antagonistic, or Additive Colby->Conclusion

Caption: General experimental workflow for assessing herbicide synergy.

References

Safety Operating Guide

Personal protective equipment for handling Quinoclamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Quinoclamine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary hazards include harm if swallowed, serious eye irritation, potential for allergic skin reactions, and suspected carcinogenic and reproductive toxicity.[1][2] It may also cause organ damage through prolonged or repeated exposure and is very toxic to aquatic life.[1][2] Some sources also indicate that it is toxic if inhaled.[3]

Table 1: this compound Hazard Classification

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[1][4]
May cause an allergic skin reactionSkin Sensitization (Category 1)[1]
Suspected of causing cancerCarcinogenicity (Category 2)[1]
Suspected of damaging the unborn childReproductive Toxicity (Category 2)[1]
May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 2)[1]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic (Category 1)[1]
Toxic if inhaledAcute Toxicity, Inhalation (Category 3)[3]

Table 2: Acute Toxicity Data for this compound

Route of ExposureLD50 ValueSpecies
Oral1,360 mg/kg[1]Rat
Dermal> 2,000 mg/kg[1]Rat

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][5] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Protective Clothing: A chemical-resistant suit or coveralls should be worn.[8][9] For tasks involving potential splashing, such as mixing or decanting, a chemical-resistant apron over coveralls is advised.[9]

    • Footwear: Chemical-resistant boots should be worn, and pant legs should be placed outside of the boots to prevent chemicals from entering.[5][8]

  • Respiratory Protection: Use a respirator when handling this compound powder or when adequate ventilation is not available to minimize inhalation of dust or aerosols.[6][10] Ensure the respirator is properly fitted.[7]

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed with knowledge of hazards prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handling_weigh Weigh/Measure this compound prep_area->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Work Surfaces handling_transfer->cleanup_decon cleanup_ppe Remove and Clean/Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_segregate Segregate Hazardous Waste cleanup_wash->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always review the Safety Data Sheet (SDS) before handling this compound.

    • Ensure a properly functioning eyewash station and safety shower are readily accessible.[10]

    • Work in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[10][11]

    • Don all required PPE as specified in the section above.

  • Handling:

    • When handling the solid form, minimize dust generation.[10]

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[2][4]

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[4] Seek medical attention if irritation develops.[2]

    • Eye Contact: Immediately flush eyes with running water for several minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[4][10] If breathing is difficult, administer oxygen and seek medical aid.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[2]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.[3] Improper disposal poses a significant risk to the environment due to its high toxicity to aquatic life.[2]

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted.[12]

  • Containers:

    • Use compatible, sealed, and clearly labeled containers for waste collection.[2][12]

    • The container must be labeled as hazardous waste, indicating the contents.[13]

  • Spill Management:

    • In the event of a spill, contain the material to prevent it from entering drains or waterways.[2]

    • Clean up spills immediately, wearing appropriate PPE.[10]

    • Collect the spilled material and any contaminated absorbents into a designated hazardous waste container.[2]

  • Final Disposal:

    • Dispose of all this compound waste through a licensed hazardous waste disposal service.[2][12]

    • Contaminated disposable PPE should also be disposed of as hazardous waste.[6]

    • Empty containers should be rinsed thoroughly before being discarded, with the rinsate collected as hazardous waste.[12]

By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe working environment and protecting the ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.